Product packaging for Tilac(Cat. No.:CAS No. 79110-90-0)

Tilac

Cat. No.: B3068733
CAS No.: 79110-90-0
M. Wt: 260.02 g/mol
InChI Key: DTQHSUHILQWIOM-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tilac is a useful research compound. Its molecular formula is C6H12O8Ti and its molecular weight is 260.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O8Ti B3068733 Tilac CAS No. 79110-90-0

Properties

IUPAC Name

2-hydroxypropanoate;titanium(4+);dihydroxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O3.2H2O.Ti/c2*1-2(4)3(5)6;;;/h2*2,4H,1H3,(H,5,6);2*1H2;/q;;;;+4/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQHSUHILQWIOM-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[OH-].[OH-].[Ti+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O8Ti
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79110-90-0
Record name Titanium, dihydroxybis(2-hydroxypropanoato-O{1},O{2})
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Primary Bioactive Compounds in Tiliacora triandra Leaves: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiliacora triandra (Colebr.) Diels, a member of the Menispermaceae family, is a perennial climbing plant indigenous to Southeast Asia. Traditionally utilized in both culinary and medicinal applications, its leaves are a rich source of a diverse array of bioactive compounds.[1][2] These compounds are responsible for the plant's observed pharmacological activities, which include antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2] This technical guide provides an in-depth overview of the primary bioactive compounds found in T. triandra leaves, presenting quantitative data, detailed experimental protocols for their analysis, and visualizations of their associated signaling pathways.

The primary classes of bioactive compounds identified in Tiliacora triandra leaves include:

  • Alkaloids: Predominantly bisbenzylisoquinoline alkaloids.

  • Phenolic Compounds: Including phenolic acids and flavonoids.

  • Fatty Acids: A variety of saturated and unsaturated fatty acids.

  • Terpenoids and Other Phytochemicals: Contributing to the overall bioactivity.

This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Quantitative Data on Bioactive Compounds

The concentration of bioactive compounds in Tiliacora triandra leaves can vary depending on factors such as geographical location, harvesting time, and the extraction solvent and method used. The following tables summarize the quantitative data available in the current scientific literature.

Table 1: Phenolic Acids Identified in Ethanolic Extract of Tiliacora triandra Leaf Powder

Phenolic AcidConcentration (µg/g of dry extract)
p-Hydroxybenzoic acid21.08 ± 0.01
Vanillic acid22.86 ± 0.03
Syringic acid20.35 ± 0.02
p-Coumaric acid134.19 ± 0.10
Ferulic acid25.13 ± 0.02
Sinapinic acid133.24 ± 0.16

Data sourced from an analysis of an ethanolic extract of T. triandra leaf powder.

Table 2: Fatty Acids Identified in various extracts of Tiliacora triandra Leaves

Fatty AcidRelative Abundance (%)Solvent System
n-Hexadecanoic acid (Palmitic acid)43.95Acetone
9,17-Z-Octadecadienal47.86Acetone
Linoleic acid55.05Hexane
n-Hexadecanoic acid (Palmitic acid)23.53Hexane
n-Hexadecanoic acid (Palmitic acid)44.03Ethanol
Ethyl oleate43.73Ethanol

Data from a GC-MS analysis of different solvent extracts.

Table 3: Total Phenolic and Flavonoid Content in Tiliacora triandra Leaf Extracts

Extraction SolventTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)
Water97.90 ± 1.74-
Ethanol26.70 ± 0.98-
Acetone16.46 ± 0.55-
Methanol-18.67 ± 0.28

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Data compiled from multiple studies.

Note on Alkaloids: While the presence of bisbenzylisoquinoline alkaloids such as tiliacorinine and tiliacorine in T. triandra is well-documented, particularly in the roots and stems, specific quantitative data for these compounds in the leaves is not extensively reported in the available literature.[1] One of the major alkaloids identified in the leaves is oxoanolobine.

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and quantification of the primary bioactive compounds from Tiliacora triandra leaves, based on protocols described in the scientific literature.

Extraction of Phenolic Acids

This protocol outlines a method for the extraction of phenolic acids from dried T. triandra leaf powder for subsequent HPLC analysis.

  • Maceration: Weigh 20 g of dried, powdered T. triandra leaves and suspend in 200 mL of absolute ethanol (1:10 ratio).

  • Extraction: Stir the mixture for 48 hours at room temperature, protected from light.

  • Centrifugation and Filtration: Centrifuge the mixture at approximately 6,000 x g for 15 minutes. Collect the supernatant and filter it through Whatman No. 4 filter paper.

  • Concentration: Evaporate the solvent from the supernatant to obtain the crude phenolic acid extract.

  • Sample Preparation for HPLC: Dissolve a known amount of the dried extract in 50% methanol and filter through a 0.2 µm syringe filter prior to injection into the HPLC system.

Quantification of Phenolic Acids by High-Performance Liquid Chromatography (HPLC)
  • HPLC System: A standard HPLC system equipped with a C18 column and a UV detector is suitable.

  • Mobile Phase: A gradient elution is typically used, involving two solvents (e.g., A: acidified water, B: methanol or acetonitrile). The gradient program should be optimized to achieve good separation of the phenolic acids.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor the eluent at a wavelength of 280 nm.

  • Quantification: Identify and quantify the individual phenolic acids by comparing their retention times and UV spectra with those of authentic standards. Construct a calibration curve for each standard to determine the concentration in the sample extract.

Extraction and Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Extraction: Perform a sequential extraction of dried leaf powder with solvents of increasing polarity, starting with hexane to isolate nonpolar compounds, including fatty acids.

  • Derivatization: Convert the fatty acids in the extract to their fatty acid methyl esters (FAMEs) by reacting with a methylating agent (e.g., BF3-methanol) to increase their volatility for GC analysis.

  • GC-MS System: Use a GC-MS system with a suitable capillary column (e.g., DB-5ms).

  • Temperature Program: Program the oven temperature to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to separate the FAMEs.

  • Carrier Gas: Use helium as the carrier gas at a constant flow rate.

  • Identification: Identify the individual fatty acids by comparing their mass spectra and retention times with those of known standards and entries in a mass spectral library (e.g., NIST).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by the bioactive compounds in Tiliacora triandra leaves and a general experimental workflow for their analysis.

experimental_workflow plant_material T. triandra Leaves (Dried and Powdered) extraction Solvent Extraction (e.g., Ethanol, Hexane) plant_material->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Isolated Fractions fractionation->fractions purification Purification (e.g., HPLC) fractions->purification quantification Quantitative Analysis (e.g., HPLC, GC-MS) fractions->quantification pure_compounds Pure Bioactive Compounds purification->pure_compounds identification Structural Elucidation (e.g., NMR, MS) pure_compounds->identification

Caption: General experimental workflow for the extraction and analysis of bioactive compounds.

tiliacorinine_pathway Tiliacorinine Tiliacorinine EGFR EGFR Tiliacorinine->EGFR Inhibition PI3K PI3K Tiliacorinine->PI3K Inhibition Akt Akt Tiliacorinine->Akt Inhibition STAT3 STAT3 Tiliacorinine->STAT3 Inhibition EGFR->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Bcl_xL Bcl-xL / XIAP (Anti-apoptotic) Akt->Bcl_xL Activation Caspases Caspase-3, Caspase-9 (Pro-apoptotic) Akt->Caspases Inhibition STAT3->Bcl_xL Activation Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibition Caspases->Apoptosis Activation

Caption: Proposed anticancer signaling pathway of Tiliacorinine.

quercetin_pathway Quercetin Quercetin Wnt Wnt/ β-catenin Quercetin->Wnt Inhibition PI3K_Akt PI3K/Akt Quercetin->PI3K_Akt Inhibition MAPK MAPK Quercetin->MAPK Modulation p53 p53 Quercetin->p53 Activation Cell_Proliferation Cell Proliferation Wnt->Cell_Proliferation PI3K_Akt->Cell_Proliferation MAPK->Cell_Proliferation Apoptosis Apoptosis p53->Apoptosis

Caption: Key signaling pathways modulated by Quercetin.

gallic_acid_pathway Gallic_Acid Gallic Acid NF_kB NF-κB Gallic_Acid->NF_kB Inhibition MAPK MAPK Gallic_Acid->MAPK Inhibition Nrf2 Nrf2 Gallic_Acid->Nrf2 Activation Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Inflammatory_Cytokines Activation MAPK->Inflammatory_Cytokines Activation HO_1 HO-1 Nrf2->HO_1 Activation Antioxidant_Enzymes Antioxidant Enzymes HO_1->Antioxidant_Enzymes Upregulation

Caption: Anti-inflammatory and antioxidant signaling pathways of Gallic Acid.

Conclusion

The leaves of Tiliacora triandra are a promising source of diverse bioactive compounds with significant therapeutic potential. This guide provides a foundational understanding of the key chemical constituents, their quantities, and the methodologies for their analysis. The elucidation of the signaling pathways through which these compounds exert their effects is crucial for the development of novel, targeted therapies. Further research is warranted to isolate and characterize additional compounds, to perform comprehensive quantitative analyses, and to further investigate the mechanisms of action of these promising natural products.

References

The Enduring Legacy of Yanang: A Technical Guide to the Historical and Traditional Medicinal Uses of Tiliacora triandra in Southeast Asia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiliacora triandra (Colebr.) Diels, a perennial climbing plant from the Menispermaceae family, is deeply woven into the cultural and medicinal fabric of Southeast Asia. Known colloquially as "Yanang" in Thailand and Laos, "Voar Yeav" in Cambodia, and "Dây Sương Sâm" in Vietnam, this unassuming vine has been a staple in both the kitchens and traditional apothecaries of the region for centuries.[1] Beyond its culinary use as a thickening and coloring agent in soups and jellies, T. triandra boasts a rich history of medicinal applications, revered for its purported detoxifying, anti-inflammatory, and fever-reducing properties.[1][2] This technical guide provides an in-depth exploration of the historical and traditional medicinal uses of T. triandra, supported by modern scientific investigations into its phytochemical composition and pharmacological activities. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this remarkable plant.

Historical and Traditional Medicinal Applications

Across Southeast Asia, various parts of the Tiliacora triandra plant, primarily the leaves and roots, have been utilized in traditional medicine to address a wide spectrum of ailments. These traditional uses, passed down through generations, have laid the groundwork for contemporary scientific inquiry into the plant's therapeutic properties.

Key Traditional Uses:

  • Antipyretic: A decoction of the roots is a well-known traditional remedy for fever in Thailand and is a component of the traditional Thai herbal remedy known as "Five Roots".[3] The leaves are also used to prepare a cooling green juice to help reduce fever.[2]

  • Detoxification: The leaves and roots are traditionally used as a detoxification agent, believed to counteract the effects of various toxins and poisons.[1][4] This includes its use as an antidote for food poisoning and environmental toxicants.[4]

  • Anti-inflammatory: T. triandra is traditionally employed to alleviate inflammation-related conditions such as arthritis and gout.[5]

  • Gastrointestinal Health: It has been traditionally used to treat various gastrointestinal diseases.[4][6]

  • Anticancer: Traditional healers have used T. triandra in anticancer formulations.[7]

  • Other Uses: Traditional applications also include the treatment of malaria, diabetes, hypertension, and skin diseases.[4] In Laos, its name translates to "young lady's medicine," highlighting its significance in traditional healthcare.

Phytochemical Composition: The Chemical Basis of Traditional Medicine

The diverse therapeutic applications of Tiliacora triandra are attributable to its complex phytochemical profile. Scientific analyses have identified a wide array of bioactive compounds, primarily alkaloids, flavonoids, and polyphenols, which are believed to be responsible for its medicinal effects.

Table 1: Phytochemical Constituents of Tiliacora triandra

Compound ClassSpecific Compounds IdentifiedPlant PartReference
Alkaloids Tiliacorinine, 2′-nor-tiliacorinine, Tiliacorine, 13′-bromo-tiliacorinine, OxoanolobineRoot, Stem, Leaves
Phenolic Compounds Gallic acid, p-hydroxybenzoic acid, Vanillic acid, Syringic acid, p-coumaric acid, Ferulic acid, Sinapinic acid, Tannic acid, RutinLeaves[4]
Flavonoids Kaempferol-7-O-glucoside, Isovitexin, Luteolin 3ʹ-methyl ether 7,4ʹ-dixyloside, Luteolin 6-C-glucoside 8-C-arabinosideLeaves[4]
Terpenoids Phytol, NeophytadieneLeaves[1][7]
Fatty Acids & Others Vitamin E (α-tocopherol), Oleamide, Oleic acid, Palmitic acid, 1-cyclohexenylacetic acid, 5-hydroxymethyl-2-furancarboxaldehydeLeaves[1][7]

Pharmacological Activities: Scientific Validation of Traditional Knowledge

Modern pharmacological studies have begun to validate many of the traditional medicinal uses of Tiliacora triandra. In vitro and in vivo experiments have demonstrated a range of biological activities, providing a scientific basis for its historical applications.

Antioxidant Activity

The antioxidant properties of T. triandra are well-documented and are largely attributed to its high concentration of phenolic compounds. These compounds can neutralize harmful free radicals, thus protecting cells from oxidative damage.

Table 2: In Vitro Antioxidant Activity of Tiliacora triandra Extracts

Plant PartExtraction SolventAssayIC50 / EC50 Value (µg/mL)Reference
Leaves95% EthanolDPPH187.91 ± 28.09
Stem95% EthanolDPPH85.93 ± 10.91
Root95% EthanolDPPH71.31 ± 11.29
Leaves95% EthanolABTS181.78 ± 22.96
Stem95% EthanolABTS70.07 ± 6.40
Root95% EthanolABTS48.09 ± 8.77
LeavesMethanolDPPH8400 (EC50)[1]
LeavesWaterDPPH197
Anticancer Activity

Recent studies have highlighted the potential of T. triandra as a source of novel anticancer agents. Extracts and isolated compounds have demonstrated cytotoxic effects against various cancer cell lines.

Table 3: In Vitro Anticancer Activity of Tiliacora triandra Extracts and Compounds

Plant PartExtract/CompoundCancer Cell LineIC50 Value (µg/mL)Reference
LeavesMethanol ExtractLung (NCI-H187)11.93 ± 4.52
LeavesWater ExtractOral (KB)12.06 ± 0.84
LeavesOxoanolobineLung (NCI-H187)27.60 ± 4.30
LeavesMethanol ExtractHeLa0.41 (mg/mL)[1]
LeavesEthanolic ExtractCholangiocarcinoma (KKU-M213B)7.86 ± 0.05 (72h)
LeavesEthanolic ExtractCholangiocarcinoma (KKU-100)8.59 ± 0.36 (72h)
Root & StemTiliacorinineCholangiocarcinoma (various)4.50 - 7.00 (µM)

Mechanisms of Action: Elucidating the Signaling Pathways

Research into the molecular mechanisms underlying the pharmacological effects of T. triandra is ongoing. Current evidence points towards its interference with key signaling pathways involved in cancer progression and inflammation.

Anticancer Signaling Pathway

The anticancer activity of tiliacorinine, a major alkaloid in T. triandra, has been shown to be mediated through the induction of apoptosis in cholangiocarcinoma cells. This process involves the inhibition of the EGFR/Akt/STAT3 signaling pathway, which is crucial for cancer cell survival and proliferation.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K JAK2 JAK2 EGFR->JAK2 Akt Akt PI3K->Akt Bcl_xL_XIAP Bcl-xL, XIAP (Anti-apoptotic) Akt->Bcl_xL_XIAP Inhibits Apoptosis STAT3 STAT3 JAK2->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Gene_Transcription Gene Transcription for Cell Survival & Proliferation STAT3_dimer->Gene_Transcription Tiliacorinine Tiliacorinine Tiliacorinine->EGFR Tiliacorinine->PI3K Tiliacorinine->Akt Tiliacorinine->JAK2 Tiliacorinine->STAT3

Caption: Anticancer mechanism of Tiliacorinine.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of T. triandra leaf juice have been linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory process. This is likely mediated through the inhibition of pro-inflammatory signaling pathways.

anti_inflammatory_pathway LPS LPS (Lipopolysaccharide) Macrophage Macrophage LPS->Macrophage Pro_inflammatory_pathway Pro-inflammatory Signaling Pathway (e.g., NF-κB) Macrophage->Pro_inflammatory_pathway iNOS_COX2 iNOS and COX-2 Expression Pro_inflammatory_pathway->iNOS_COX2 Inflammation Inflammation iNOS_COX2->Inflammation TT_juice T. triandra Leaf Juice TT_juice->Pro_inflammatory_pathway

Caption: Anti-inflammatory mechanism of T. triandra.

Experimental Protocols: A Guide for Researchers

To facilitate further research into the medicinal properties of Tiliacora triandra, this section provides detailed methodologies for key in vitro assays that have been used to evaluate its bioactivity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of natural products.

dpph_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH solution in methanol Add_DPPH Add 100 µL of DPPH solution to 96-well plate DPPH_sol->Add_DPPH Extract_sol Prepare various concentrations of T. triandra extract Add_Extract Add 100 µL of extract/ control to wells Extract_sol->Add_Extract Control_sol Prepare positive controls (e.g., Trolox, Ascorbic Acid) Control_sol->Add_Extract Add_DPPH->Add_Extract Incubate Incubate in the dark at room temperature for 30 minutes Add_Extract->Incubate Measure_Abs Measure absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % inhibition and IC50 value Measure_Abs->Calculate

Caption: DPPH radical scavenging assay workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Prepare a stock solution of the T. triandra extract in a suitable solvent (e.g., ethanol, methanol, or DMSO).

    • Serially dilute the stock solution to obtain a range of concentrations for testing.

    • Prepare solutions of positive controls, such as ascorbic acid or Trolox, at similar concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various concentrations of the plant extract, positive controls, or blank solvent to the respective wells.

    • Shake the plate gently and incubate at room temperature in the dark for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with the blank solvent, and A_sample is the absorbance of the DPPH solution with the plant extract or positive control.

    • Determine the IC50 value, which is the concentration of the extract required to inhibit 50% of the DPPH radicals, by plotting the percentage of inhibition against the extract concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.

mtt_workflow Seed_cells Seed cancer cells in a 96-well plate and incubate for 24 hours Treat_cells Treat cells with various concentrations of T. triandra extract and incubate Seed_cells->Treat_cells Add_MTT Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours Treat_cells->Add_MTT Solubilize Remove medium and add DMSO to dissolve formazan crystals Add_MTT->Solubilize Measure_Abs Measure absorbance at 570 nm Solubilize->Measure_Abs Calculate Calculate % cell viability and IC50 value Measure_Abs->Calculate

Caption: MTT cytotoxicity assay workflow.

Detailed Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare various concentrations of the T. triandra extract in the cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the extract. Include untreated control wells and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: % Cell Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of the treated cells, and A_control is the absorbance of the untreated cells.

    • Determine the IC50 value, the concentration of the extract that causes 50% inhibition of cell growth, by plotting cell viability against the extract concentration.

Conclusion and Future Directions

Tiliacora triandra represents a rich source of traditional medicinal knowledge that is increasingly being validated by modern scientific research. Its diverse phytochemical composition underpins a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. The information compiled in this technical guide provides a solid foundation for further research and development.

Future investigations should focus on:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways for a wider range of the observed bioactivities.

  • In Vivo Efficacy and Safety: Moving beyond in vitro studies to evaluate the therapeutic efficacy and safety of T. triandra extracts and isolated compounds in animal models and eventually in human clinical trials.

  • Synergistic Effects: Investigating the potential synergistic interactions between the various bioactive compounds within the plant, which may contribute to its overall therapeutic effects.

  • Standardization of Extracts: Developing standardized extracts of T. triandra to ensure consistent quality and dosage for future clinical applications.

The continued exploration of Tiliacora triandra holds significant promise for the discovery of new therapeutic agents and the development of evidence-based traditional medicines. This ancient remedy, deeply rooted in Southeast Asian culture, may yet yield new solutions to contemporary health challenges.

References

The Dual Threat of Tilacora triandra: A Technical Review of its Anticarcinogenic and Antimycobacterial Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Tilacora triandra, a climbing plant native to Southeast Asia and a staple in traditional medicine, is emerging as a significant subject of scientific inquiry for its potential therapeutic applications. A growing body of research highlights its potent anticarcinogenic and antimycobacterial properties, offering promising avenues for the development of novel pharmaceuticals. This technical guide provides an in-depth analysis of the current scientific data, experimental methodologies, and implicated molecular pathways.

Anticarcinogenic Activity: A Multi-pronged Attack on Cancer Cells

Extracts from T. triandra and its isolated bioactive compounds have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanisms appear to involve the induction of apoptosis (programmed cell death) and the inhibition of key cell signaling pathways that promote cancer cell proliferation and survival.

Quantitative Analysis of Cytotoxicity

The in vitro anticarcinogenic efficacy of various T. triandra extracts and isolated compounds has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following tables summarize the reported cytotoxic activities.

Table 1: Cytotoxicity of Tilacora triandra Extracts Against Various Cancer Cell Lines

Plant PartExtraction SolventCancer Cell LineAssayIC50 Value (µg/mL)Reference
LeavesMethanolLung (NCI-H187)Resazurin Microplate Assay11.93[1]
LeavesWaterOral (KB)Resazurin Microplate Assay12.06[1]
LeavesEthyl AcetateOral (KB)Resazurin Microplate Assay15.81[1]
LeavesMethanolOral (KB)Resazurin Microplate Assay32.15[1]
LeavesEthyl AcetateLung (NCI-H187)Resazurin Microplate Assay33.38[1]
LeavesEthanolicCholangiocarcinoma (KKU-M213B)MTT Assay7.86 ± 0.05 (72h)[2]
LeavesEthanolicCholangiocarcinoma (KKU-100)MTT Assay8.59 ± 0.36 (72h)[2]
RootEthanolicLung (A549)MTT Assay48.25[3]
LeavesEthanolicMelanoma (B16F10)MTT Assay198.50 ± 1.00 (24h)[4]
LeavesEthanolicMelanoma (B16F10)MTT Assay133.53 ± 17.80 (48h)[4]

Table 2: Cytotoxicity of Compounds Isolated from Tilacora triandra

CompoundCancer Cell LineAssayIC50 ValueReference
OxoanolobineLung (NCI-H187)Resazurin Microplate Assay27.60 ± 4.30 µg/mL[5]
TiliacorinineCholangiocarcinoma (KKU-055, KKU-213, KKU-214, KKU-100)Not Specified4.50 - 7.00 µM[6]
TiliacorinineLung (A549)MTT Assay26.38 µg/mL[3]
Experimental Protocols

1. Plant Material Extraction: Dried and powdered leaves of T. triandra are typically subjected to sequential extraction using solvents of increasing polarity, such as petroleum ether, dichloromethane, ethyl acetate, and methanol, often employing a Soxhlet apparatus.[5] Ethanolic extracts are prepared by macerating the leaf powder in absolute ethanol, followed by filtration and evaporation.[2]

2. Cytotoxicity Assays:

  • Resazurin Microplate Assay (REMA): Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of the plant extracts or isolated compounds. After an incubation period, a resazurin solution is added. Viable cells reduce the blue resazurin to the pink, fluorescent resorufin, and the fluorescence is measured to determine cell viability.[5]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Cancer cells are treated with the test substances, followed by the addition of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product. The absorbance of the dissolved formazan is proportional to the number of viable cells.[2][3]

Implicated Signaling Pathways in Carcinogenesis

Research, particularly on the compound tiliacorinine in cholangiocarcinoma cells, has elucidated a multi-target mechanism of action. Tiliacorinine appears to inhibit key survival and proliferation pathways by targeting upstream signaling molecules.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K JAK2 JAK2 EGFR->JAK2 Akt Akt PI3K->Akt Bcl_xL_XIAP Bcl-xL / XIAP (Anti-apoptotic) Akt->Bcl_xL_XIAP Activates STAT3 STAT3 JAK2->STAT3 STAT3->Bcl_xL_XIAP Activates Caspases Caspase-9 / Caspase-3 (Pro-apoptotic) Bcl_xL_XIAP->Caspases Inhibits Proliferation Cell Proliferation & Survival Bcl_xL_XIAP->Proliferation Promotes Apoptosis Apoptosis Caspases->Apoptosis Induces Tiliacorinine Tiliacorinine Tiliacorinine->EGFR Inhibits Tiliacorinine->Akt Inhibits Tiliacorinine->STAT3 Inhibits Tiliacorinine->Caspases Activates

Anticarcinogenic signaling pathway of Tiliacorinine.

Antimycobacterial Activity: A Stand Against Drug Resistance

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-MTB) strains necessitates the discovery of new antimicrobial agents. Bisbenzylisoquinoline alkaloids isolated from T. triandra have demonstrated potent activity against these challenging pathogens.

Quantitative Analysis of Antimycobacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. It represents the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 3: Antimycobacterial Activity of Bisbenzylisoquinoline Alkaloids from Tilacora triandra against MDR-MTB

CompoundNumber of MDR-MTB Isolates TestedMIC Range (µg/mL)Predominant MIC (µg/mL)Reference
Tiliacorinine590.7 - 6.23.1[5]
2'-Nortiliacorinine590.7 - 6.23.1[5]
Tiliacorine590.7 - 6.23.1[5]
Experimental Protocol

1. Isolation of Alkaloids: Bisbenzylisoquinoline alkaloids such as tiliacorinine, 2'-nortiliacorinine, and tiliacorine are isolated from the roots of T. triandra.[7]

2. Antimycobacterial Susceptibility Testing:

  • Resazurin Microtiter Assay (REMA): This assay is adapted for mycobacteria. The bacterial isolates are cultured in 96-well plates with serial dilutions of the isolated alkaloids. After an incubation period, a resazurin solution is added. The MIC is determined as the lowest drug concentration that prevents the color change of resazurin from blue to pink, indicating the inhibition of bacterial growth.[8]

experimental_workflow cluster_extraction Extraction & Isolation cluster_anticancer Anticarcinogenic Assays cluster_antimycobacterial Antimycobacterial Assays plant_material T. triandra Plant Material (Leaves/Roots) extraction Solvent Extraction (e.g., Ethanol, Methanol) plant_material->extraction isolation Chromatographic Separation (for pure compounds) extraction->isolation treatment_cancer Treatment with Extracts/Compounds extraction->treatment_cancer isolation->treatment_cancer treatment_myco Treatment with Isolated Alkaloids isolation->treatment_myco cell_culture Cancer Cell Line Culture (e.g., NCI-H187, A549) cell_culture->treatment_cancer cytotoxicity_assay Cytotoxicity Assay (MTT or REMA) treatment_cancer->cytotoxicity_assay ic50 IC50 Determination cytotoxicity_assay->ic50 myco_culture M. tuberculosis Culture (MDR strains) myco_culture->treatment_myco mic_assay Susceptibility Testing (REMA) treatment_myco->mic_assay mic MIC Determination mic_assay->mic

General experimental workflow for activity screening.

Conclusion and Future Directions

The data presented in this guide strongly support the potential of Tilacora triandra as a source for novel anticarcinogenic and antimycobacterial agents. The cytotoxic effects against various cancer cell lines, coupled with the potent activity against multidrug-resistant mycobacteria, underscore the therapeutic promise of its chemical constituents, particularly bisbenzylisoquinoline alkaloids like tiliacorinine.

Further research is warranted to elucidate the precise molecular mechanisms of action of other bioactive compounds within T. triandra. In vivo studies are crucial to validate the efficacy and safety of these compounds in preclinical models. The development of derivatives with improved potency and reduced cytotoxicity could pave the way for new clinical candidates in the fight against cancer and tuberculosis.

References

Unlocking Nature's Pharmacy: Tiliacora triandra as a Source of Novel Functional Food Ingredients

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tiliacora triandra (Colebr.) Diels, a climbing plant native to Southeast Asia, has a long history of use in traditional medicine and cuisine.[1][2] Emerging scientific evidence is illuminating the significant potential of this plant as a source of novel functional food ingredients and nutraceuticals. Rich in a diverse array of bioactive compounds, including alkaloids, phenolic compounds, and flavonoids, T. triandra exhibits a broad spectrum of pharmacological activities.[2] This technical guide provides an in-depth overview of the current research, focusing on the quantitative analysis of its bioactive components, detailed experimental protocols for its evaluation, and the underlying molecular mechanisms of its therapeutic effects. The comprehensive data presented herein aims to support and accelerate further research and development in the fields of functional foods and drug discovery.

Bioactive Composition and Pharmacological Activities

Tiliacora triandra is a rich reservoir of phytochemicals that contribute to its therapeutic properties. The leaves, stems, and roots contain various bioactive compounds, with leaves being a particularly potent source of phenolic compounds like gallic acid and epigallocatechin gallate.[3] The major constituents identified also include vitamin E, phytol, and various alkaloids such as tiliacorinine.[1][4] These compounds are responsible for a range of beneficial effects, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.[2][5]

Antioxidant Properties

The antioxidant capacity of T. triandra extracts has been extensively evaluated using various assays. The plant's extracts demonstrate significant free radical scavenging activity, which is crucial in combating oxidative stress implicated in numerous chronic diseases.

Anti-Inflammatory and Neuroprotective Effects

Chronic inflammation is a key factor in the pathogenesis of many diseases. Studies have shown that T. triandra extracts can mitigate inflammatory responses. In a study involving cisplatin-induced neurotoxicity, the hydro-ethanolic extract of T. triandra was found to reduce levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6][7] The extract also demonstrated neuroprotective effects by modulating apoptotic pathways, specifically by increasing the expression of the anti-apoptotic protein Bcl2 and decreasing the expression of the pro-apoptotic protein p53.[6]

Anticancer Potential

Recent research has highlighted the anticancer properties of T. triandra. Ethanolic extracts of the leaves have shown dose- and time-dependent anti-proliferative effects against cholangiocarcinoma cell lines.[8] The underlying mechanism involves the induction of apoptosis and the downregulation of growth signaling pathways, including the p-ERK pathway.[8] Furthermore, the major compound oxoanolobine has demonstrated cytotoxic activity against lung cancer cell lines.

Quantitative Data on Bioactive Compounds and Biological Activity

The following tables summarize the quantitative data from various studies on the bioactive content and pharmacological activities of Tiliacora triandra extracts.

Table 1: Bioactive Compound Content in Tiliacora triandra Extracts

Plant PartExtraction SolventTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)Key Bioactive Compounds IdentifiedReference
Leaves70% Ethanol66.64Not ReportedGallic acid, Epigallocatechin gallate[3]
LeavesMethanolNot ReportedNot ReportedVitamin E, Phytol, 1-Cyclohexenylacetic acid[1]
LeavesEthanolNot ReportedNot Reportedp-Hydroxybenzoic acid, Vanillic acid, Syringic acid, p-Coumaric acid, Ferulic acid, Sinapinic acid[8]

Table 2: In Vitro Antioxidant Activity of Tiliacora triandra Extracts

Plant PartExtraction SolventDPPH Scavenging (IC50, µg/mL)ABTS Scavenging (IC50, µg/mL)FRAP (mg TE/g extract)Reference
Leaves70% Ethanol132.33Not Reported2281.39 (FeSO4 µg/mL)[3]
LeavesMethanol8400Not ReportedNot Reported[1]
Leaves95% Ethanol187.91181.78190-211
Stems95% Ethanol85.9370.07190-211
Roots95% Ethanol71.3148.09190-211
RootsNot Specified196.3288.22Not Reported[4]

Table 3: In Vitro Anticancer and Anti-inflammatory Activity of Tiliacora triandra Extracts

ActivityCell LineExtract/CompoundIC50 ValueExposure TimeReference
Anti-proliferativeKKU-M213B (Cholangiocarcinoma)Leaf Ethanolic Extract7.86 µg/mL72 h[8]
Anti-proliferativeKKU-100 (Cholangiocarcinoma)Leaf Ethanolic Extract8.59 µg/mL72 h[8]
CytotoxicNCI-H187 (Lung Cancer)Oxoanolobine27.60 µg/mLNot Reported
CytotoxicA549 (Non-small cell lung cancer)Root Extract48.25 µg/mL48 h[4]
CytotoxicA549 (Non-small cell lung cancer)Tiliacorinine26.38 µg/mL48 h[4]
Anti-inflammatory (NO inhibition)Not SpecifiedRoot ExtractMost effective at 40 µg/mLNot Reported[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Preparation of Tiliacora triandra Leaf Extract (Ethanolic Maceration)

Objective: To prepare a crude extract from T. triandra leaves for subsequent bioactivity screening.

Materials:

  • Fresh or dried leaves of Tiliacora triandra

  • 70% Ethanol

  • Whatman No. 41 filter paper

  • Rotary evaporator

  • Grinder or blender

Procedure:

  • Collect and wash fresh leaves of T. triandra. If using dried leaves, grind them into a fine powder.

  • Accurately weigh 500 g of the powdered leaf material.

  • Place the powder in a large container and add a sufficient volume of 70% ethanol to fully submerge the material.

  • Allow the mixture to macerate for 4 days at room temperature, with occasional agitation.

  • Filter the mixture through Whatman No. 41 filter paper to separate the extract from the solid plant material.

  • Rinse the residue with a small volume of 70% ethanol to ensure complete extraction.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 45°C until the solvent is completely removed.

  • Store the resulting crude extract in an airtight container at 4°C for further use.[3]

Determination of Total Phenolic Content (Folin-Ciocalteu Method)

Objective: To quantify the total phenolic content in a T. triandra extract.

Materials:

  • T. triandra extract

  • Folin-Ciocalteu reagent

  • Saturated sodium carbonate (Na2CO3) solution

  • Gallic acid (for standard curve)

  • Distilled water

  • Microplate reader

Procedure:

  • Prepare a stock solution of the T. triandra extract.

  • Prepare a series of gallic acid standard solutions with concentrations ranging from 25 to 800 µg/mL.

  • In a 96-well microplate, add the sample extract or standard solution.

  • Add 10 µL of Folin-Ciocalteu reagent to each well.

  • Add 20 µL of saturated sodium carbonate solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the blue-colored mixture at 750 nm using a microplate reader.

  • Subtract the absorbance of a reagent blank from the sample readings.

  • Calculate the total phenolic content from the calibration curve of gallic acid and express the results as mg of gallic acid equivalents per 100 g of dry extract (mg GAE/100g).[3]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of a T. triandra extract.

Materials:

  • T. triandra extract

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the T. triandra extract and the positive control in methanol.

  • In a 96-well plate, add 100 µL of the 0.1 mM DPPH solution to each well.

  • Add 100 µL of each extract concentration or positive control to the respective wells.

  • Shake the plate and incubate it in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • A lower absorbance indicates higher free radical scavenging activity.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Experimental Workflows

The bioactive compounds in Tiliacora triandra exert their effects by modulating key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms and workflows.

Anti-inflammatory and Apoptotic Signaling

anti_inflammatory_pathway TT Tiliacora triandra Extract TNF TNF-α TT->TNF inhibits IL6 IL-6 TT->IL6 inhibits IL1b IL-1β TT->IL1b inhibits p53 p53 TT->p53 inhibits Bcl2 Bcl2 TT->Bcl2 promotes Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cisplatin) Inflammatory_Stimuli->TNF Inflammatory_Stimuli->IL6 Inflammatory_Stimuli->IL1b Inflammatory_Stimuli->p53 Inflammation Inflammation TNF->Inflammation IL6->Inflammation IL1b->Inflammation p53->Bcl2 inhibits Caspase3 Caspase-3 p53->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anti-inflammatory and anti-apoptotic pathways modulated by T. triandra.

Anticancer Signaling Pathway in Cholangiocarcinoma

anticancer_pathway TLPE T. triandra Leaf Powder Ethanolic Extract (TLPE) ERK p-ERK TLPE->ERK down-regulates Bax Bax TLPE->Bax up-regulates Bcl2_anti Bcl2 TLPE->Bcl2_anti down-regulates Proliferation Cell Proliferation and Survival ERK->Proliferation Apoptosis_cancer Apoptosis Bax->Apoptosis_cancer Bcl2_anti->Apoptosis_cancer

Caption: Anticancer signaling pathway of T. triandra extract in cholangiocarcinoma cells.

General Experimental Workflow for Bioactivity Screening

experimental_workflow Start Plant Material Collection (T. triandra leaves) Extraction Extraction (e.g., Ethanolic Maceration) Start->Extraction Phytochemical Phytochemical Analysis (e.g., TPC, TFC, HPLC) Extraction->Phytochemical Antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) Extraction->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition, Cytokine levels) Extraction->Anti_inflammatory Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Extraction->Anticancer Data Data Analysis and Interpretation Phytochemical->Data Antioxidant->Data Anti_inflammatory->Data Anticancer->Data

Caption: A generalized workflow for the bioactivity screening of T. triandra extracts.

Conclusion and Future Directions

Tiliacora triandra presents a compelling case for its development as a source of functional food ingredients. The robust antioxidant, anti-inflammatory, and anticancer properties, supported by a growing body of scientific literature, underscore its potential health benefits. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon.

Future research should focus on:

  • In-depth phytochemical characterization: Isolating and identifying novel bioactive compounds and elucidating their specific mechanisms of action.

  • In vivo studies and clinical trials: Validating the health benefits observed in vitro through well-designed animal and human studies.

  • Safety and toxicology: Establishing the safety profile of T. triandra extracts for human consumption.

  • Food application and formulation: Developing innovative and palatable functional food products incorporating T. triandra extracts.

By pursuing these research avenues, the full potential of Tiliacora triandra as a valuable natural resource for promoting human health and well-being can be realized.

References

Phytochemical Profile and Characterization of Tiliacora triandra: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiliacora triandra (Colebr.) Diels, a perennial climbing plant from the Menispermaceae family, is indigenous to Southeast Asia where it holds significant value in traditional medicine and cuisine.[1][2][3] An expanding body of scientific literature has begun to elucidate the rich phytochemical landscape of this plant, revealing a diverse array of bioactive compounds. This technical guide provides a comprehensive overview of the phytochemical profile of Tiliacora triandra, with a focus on its major chemical constituents, quantitative analysis, and the experimental protocols utilized for their characterization. Furthermore, it explores the molecular mechanisms underlying the plant's pharmacological activities, presenting putative signaling pathways for its anticancer and anti-inflammatory effects. This document is intended to serve as a core reference for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of Tiliacora triandra.

Phytochemical Composition

Tiliacora triandra is a rich source of various classes of phytochemicals, with the leaves, roots, and stems exhibiting distinct profiles. The primary bioactive constituents identified include alkaloids, phenolic compounds (phenolic acids and flavonoids), fatty acids, and terpenoids.[1][2][3][4]

Alkaloids

Alkaloids are a significant class of bioactive compounds in Tiliacora triandra. The bisbenzylisoquinoline alkaloids, tiliacorinine, 2'-nor-tiliacorinine, and tiliacorine, have been isolated from the roots and stems. In the leaves, the main alkaloid identified is oxoanolobine.[5]

Phenolic Compounds

The leaves of Tiliacora triandra are particularly rich in phenolic compounds, which are major contributors to the plant's antioxidant properties.

  • Phenolic Acids: Several phenolic acids have been identified and quantified in ethanolic extracts of the leaves. These include p-hydroxybenzoic acid, vanillic acid, syringic acid, p-coumaric acid, ferulic acid, and sinapinic acid, with p-coumaric and sinapinic acids being the most predominant.

  • Flavonoids: Various flavonoids, including quercetin, rutin, catechin, and isoquercetin, have been reported in the leaves.[6]

Fatty Acids and Other Lipophilic Compounds

Gas chromatography-mass spectrometry (GC-MS) analysis of various extracts has revealed a diverse profile of fatty acids and other lipophilic compounds. The major fatty acids identified include n-hexadecanoic acid (palmitic acid), linoleic acid, and oleic acid.[6][7] Other significant lipophilic constituents include vitamin E and phytol.[6]

Quantitative Phytochemical Analysis

The concentration of bioactive compounds in Tiliacora triandra can vary depending on the plant part, geographical location, and the extraction solvent and method used. The following tables summarize the quantitative data from various studies.

Table 1: Total Phenolic and Flavonoid Content in Tiliacora triandra Leaf Extracts

Extraction SolventTotal Phenolic Content (mg GAE/g of dry extract)Total Flavonoid ContentReference
Ethanolic Extract47.67 ± 6.77-[1]
Water Extract593.33 (mg GAE/mg extract)-[8]
Water Extract97.899 ± 1.7350.077 ± 0.011 (mg/g)[6]
Lyophilized Juice Powder199.92 (mg GAE/g)29.76 (mg RUE/g)[9]
Microwave-assisted Extract10.91 (mg GAE/mL extract)-[2]
Methanolic Extract-18.67 ± 0.28 (mg QE/g of extract)[10]

GAE: Gallic Acid Equivalents; RUE: Rutin Equivalents; QE: Quercetin Equivalents

Table 2: Phenolic Acid Composition of Ethanolic Extract of Tiliacora triandra Leaves

Phenolic AcidConcentration (mg/g of dry extract)Reference
p-Hydroxybenzoic acid2.36 ± 0.84
Vanillic acid2.56 ± 0.13
Syringic acid2.22 ± 0.10
p-Coumaric acid4.16 ± 0.11
Ferulic acid3.26 ± 0.16
Sinapinic acid6.16 ± 0.31

Table 3: Fatty Acid Composition of Tiliacora triandra Leaf Extracts

Fatty AcidRelative Abundance (%) in Hexane ExtractRelative Abundance (%) in Acetone ExtractRelative Abundance (%) in Ethanolic ExtractReference
n-Hexadecanoic acid23.5343.9544.03[7]
Linoleic acid55.05--[7]
Ethyl oleate--43.73[7]
9,17-Z-octadecadienal-47.86-[7]
Hexadecanoic acid49.5--[11]
Octadecanoic acid19.6--[11]
(Z)-6-Octadecenoic acid30.9--[11]

Experimental Protocols

Extraction of Phytochemicals

A general workflow for the extraction and analysis of phytochemicals from Tiliacora triandra is depicted below.

G cluster_collection Sample Preparation cluster_extraction Extraction cluster_analysis Phytochemical Analysis A Collection of T. triandra Plant Material (Leaves, Stems, Roots) B Washing and Drying A->B C Grinding to a Fine Powder B->C D Solvent Extraction (e.g., Maceration, Soxhlet) Solvents: Ethanol, Methanol, Water, Hexane C->D E Filtration and Concentration D->E F Crude Extract E->F G Phytochemical Screening (Alkaloids, Flavonoids, Phenols) F->G H Quantitative Analysis (e.g., TPC, TFC assays) F->H I Chromatographic Separation (e.g., Column Chromatography, HPLC) F->I J Isolated Compounds I->J K Structural Elucidation (e.g., GC-MS, LC-MS, NMR) J->K

Figure 1: General workflow for phytochemical analysis.

Protocol for Ethanolic Extraction of Phenolic Acids:

  • 20 g of dried Tiliacora triandra leaf powder is macerated in 200 mL of absolute ethanol (1:10 ratio).[1]

  • The mixture is stirred for 48 hours at room temperature in the dark.[1]

  • The suspension is centrifuged at 6,150 x g for 15 minutes.[1]

  • The supernatant is collected and filtered through Whatman No. 4 filter paper.[1]

  • The filtrate is evaporated to dryness using a rotary evaporator to obtain the crude ethanolic extract.[1]

Determination of Total Phenolic Content (TPC)
  • The extract is mixed with Folin-Ciocalteu reagent and 20% sodium carbonate (Na₂CO₃).[1]

  • The final volume is adjusted with distilled water.

  • The mixture is incubated at 50°C for 2 hours.[1]

  • The absorbance is measured at 750 nm using a spectrophotometer.[1]

  • Total phenolic content is calculated from a gallic acid standard curve and expressed as mg of gallic acid equivalents (GAE) per gram of dry extract.[1]

Determination of Total Flavonoid Content (TFC)
  • An aliquot of the extract is mixed with distilled water and 5% sodium nitrite (NaNO₂).

  • After 5 minutes, 10% aluminum chloride (AlCl₃) is added.

  • At the 6th minute, 1 M sodium hydroxide (NaOH) is added, and the total volume is made up with distilled water.

  • The solution is mixed well, and the absorbance is measured at 510 nm.

  • Total flavonoid content is calculated from a quercetin standard curve and expressed as mg of quercetin equivalents (QE) per gram of extract.[10]

High-Performance Liquid Chromatography (HPLC) for Phenolic Acids

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Dissolve Extract in 50% Methanol B Filter through 0.2 µm Syringe Filter A->B C Injection into HPLC System B->C D Reversed-phase C18 Column C->D E Gradient Elution with Mobile Phase (e.g., Acetonitrile and Acidified Water) D->E F Detection using Diode-Array Detector (DAD) E->F G Chromatogram Generation F->G H Identification by Comparing Retention Times with Standards G->H I Quantification using Standard Calibration Curves G->I

Figure 2: HPLC analysis workflow for phenolic acids.

Protocol Details:

  • Sample Preparation: The phenolic acid extract is dissolved in 50% methanol and filtered through a 0.2 µm syringe filter before injection into the HPLC system.[1]

  • Instrumentation: An HPLC system equipped with a reversed-phase C18 column and a diode-array detector (DAD) is commonly used.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of acetonitrile and acidified water (e.g., with acetic or phosphoric acid).

  • Detection: The chromatograms are monitored at specific wavelengths corresponding to the maximum absorbance of the phenolic acids of interest.

  • Quantification: Identification and quantification are achieved by comparing the retention times and peak areas with those of authentic standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acids

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis A Extraction of Lipids (e.g., with Hexane) B Derivatization to Fatty Acid Methyl Esters (FAMEs) A->B C Injection of FAMEs into GC-MS System B->C D Separation on a Capillary Column (e.g., HP-5MS) C->D E Mass Spectrometry Detection D->E F Mass Spectra Acquisition E->F G Identification by Comparing Mass Spectra with Libraries (e.g., NIST) F->G H Quantification based on Peak Areas F->H

Figure 3: GC-MS analysis workflow for fatty acids.

Protocol Details:

  • Derivatization: The fatty acids in the extract are converted to their more volatile methyl esters (FAMEs) prior to GC-MS analysis.

  • Instrumentation: A GC system coupled with a mass spectrometer is used. The GC is equipped with a capillary column suitable for separating FAMEs.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Identification: The separated compounds are identified by comparing their mass spectra with reference spectra in databases such as the NIST library.

  • Quantification: The relative abundance of each fatty acid is determined from the peak area in the chromatogram.

Signaling Pathways and Mechanisms of Action

The bioactive compounds in Tiliacora triandra have been shown to exert their pharmacological effects through the modulation of various cellular signaling pathways.

Anticancer Activity

Extracts of Tiliacora triandra and its isolated alkaloids, such as tiliacorinine, have demonstrated cytotoxic effects against various cancer cell lines, including cholangiocarcinoma.[9] The proposed mechanism involves the induction of apoptosis and the inhibition of cell growth signaling.

G cluster_stimulus Stimulus cluster_pathway Signaling Pathway cluster_response Cellular Response A Tiliacora triandra Phytochemicals (e.g., Tiliacorinine) B Inhibition of Anti-Apoptotic Proteins (Bcl-xL, XIAP) A->B C Activation of Pro-Apoptotic Proteins (Caspase-3, Caspase-9) A->C D Inhibition of Growth Signaling (pAkt, pSTAT3) A->D E Induction of Apoptosis B->E C->E F Inhibition of Cell Proliferation D->F G Anticancer Effect E->G F->G

Figure 4: Proposed anticancer signaling pathway.

Tiliacorinine may promote cancer cell death by reducing the expression of the anti-apoptotic proteins Bcl-xL and XIAP. Concurrently, it increases the expression of the pro-apoptotic proteins caspase-3 and caspase-9.[6] Furthermore, it has been shown to decrease the expression of pAkt and pSTAT3, which are key proteins in cell survival and proliferation pathways.[6]

Anti-inflammatory Activity

The anti-inflammatory effects of Tiliacora triandra are attributed to its ability to down-regulate the expression of key inflammatory mediators.

G cluster_stimulus Stimulus cluster_pathway Signaling Pathway cluster_response Cellular Response A Inflammatory Stimuli (e.g., LPS) C Activation of Macrophages A->C B Tiliacora triandra Phytochemicals D Inhibition of iNOS and COX-2 Expression B->D E Production of Inflammatory Mediators (NO, Prostaglandins) C->E D->E F Reduction of Inflammation E->F Inhibition

Figure 5: Proposed anti-inflammatory mechanism.

Lyophilized juice from Tiliacora triandra leaves has been shown to down-regulate the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins in lipopolysaccharide (LPS)-stimulated macrophages.[9] This inhibition leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, thereby exerting an anti-inflammatory effect.

Conclusion and Future Directions

Tiliacora triandra presents a rich and diverse phytochemical profile with significant therapeutic potential. The presence of bioactive alkaloids, a high content of phenolic compounds, and a unique fatty acid profile underscore its importance as a source for novel drug development. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research.

Future investigations should focus on:

  • The isolation and structural elucidation of novel compounds.

  • In-depth mechanistic studies to fully delineate the signaling pathways modulated by its bioactive constituents.

  • Preclinical and clinical trials to validate the therapeutic efficacy and safety of Tiliacora triandra extracts and isolated compounds.

The continued exploration of this valuable medicinal plant holds great promise for the discovery of new therapeutic agents for a range of diseases, including cancer and inflammatory disorders.

References

An Ethnobotanical and Pharmacological Review of Tiliacora triandra: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Tiliacora triandra (Colebr.) Diels, a perennial climbing plant from the Menispermaceae family, has a long history of use in traditional medicine across Southeast Asia.[1][2] Known locally as "Yanang," it is utilized for treating a variety of conditions, including fever, diabetes, hypertension, and gastrointestinal ailments.[1][2][3] This technical guide provides an in-depth review of the ethnobotanical applications, phytochemical composition, and pharmacological activities of T. triandra, with a focus on its potential for modern drug development. The content herein summarizes quantitative data on its biological activities, details key experimental protocols, and visualizes associated molecular pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Ethnobotanical Applications

Historically, various parts of Tiliacora triandra have been employed in traditional medicine. The leaves and roots are the most commonly used parts, often prepared as decoctions or fresh juices.[4] In Thailand, the leaves are used to create a cooling juice to reduce fever and detoxify the body.[5] Traditional uses also include the management of malaria, skin diseases, and alcohol intoxication.[4] The plant is a key ingredient in the Thai traditional antipyretic remedy known as "Five Roots."[6] Beyond its medicinal uses, the leaves of T. triandra are also a common ingredient in Thai and Laotian cuisine.[4]

Phytochemical Composition

Tiliacora triandra is rich in a diverse array of bioactive compounds, which are responsible for its wide range of pharmacological effects. The primary classes of phytochemicals identified include alkaloids, phenolic compounds, flavonoids, and terpenoids.[1][3][7]

Alkaloids

A significant number of alkaloids have been isolated from T. triandra, with bisbenzylisoquinoline alkaloids such as tiliacorinine, nortiliacorinine, and tiliacorine being the most prominent.[8] These alkaloids have been identified as having potent biological activities.

Phenolic Compounds and Flavonoids

The leaves and other aerial parts of T. triandra are particularly rich in phenolic compounds and flavonoids, which contribute significantly to its antioxidant properties.[1] Quantitative analysis of an ethanolic leaf extract has identified several phenolic acids, including p-hydroxybenzoic acid, vanillic acid, syringic acid, p-coumaric acid, ferulic acid, and sinapinic acid. The total phenolic content of this extract was determined to be 47.67 ± 6.77 mg gallic acid equivalent/g of dry extract. An aqueous extract of the leaves was found to contain high levels of epicatechin (1.37 ± 0.025 mg/g extract), with smaller amounts of quercetin (0.134 ± 0.001 mg/g extract) and gallic acid (0.053 ± 0.007 mg/g extract).[9]

Table 1: Total Phenolic and Flavonoid Content of Tiliacora triandra Extracts

Plant PartExtraction SolventTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)Reference
LeavesPetroleum Ether-7.22 ± 0.08[10]
LeavesWater97.90 ± 1.74-[10]
LeavesEthanol47.67 ± 6.77-[11]
StemsMethanol567.18 ± 6.24-[12]

Pharmacological Activities and Quantitative Data

Numerous studies have validated the traditional uses of Tiliacora triandra, demonstrating a broad spectrum of pharmacological activities. This section summarizes the key findings and presents the available quantitative data in a structured format.

Antioxidant Activity

The antioxidant properties of T. triandra are well-documented and are largely attributed to its high content of phenolic compounds and flavonoids.[1] The free radical scavenging activity has been quantified using various assays, with the results summarized below.

Table 2: Antioxidant Activity of Tiliacora triandra Extracts

Plant PartExtract TypeAssayIC50 Value (µg/mL)Reference
RootsEthanolicDPPH15.38[10]
RootsEthanolicDPPH83.64[10]
RootsTTEDPPH196.32 ± 10.51[3]
RootsTTEABTS88.22 ± 1.95[3]
Aerial PartsHexane (from Mueang District)DPPH4.41 (mg/mL)[13]
Aerial PartsMethanol (from Mueang District)DPPH0.39 (mg/mL)[13]
Aerial PartsMethanol (from Ta Khli District)DPPH0.36 (mg/mL)[13]
Anti-inflammatory Activity

Tiliacora triandra extracts have demonstrated significant anti-inflammatory effects. A study on the root extract and its isolated compound, tiliacorinine, showed effective inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells, with the most effective inhibition observed at a concentration of 40 μg/mL.[3] The anti-inflammatory mechanism is believed to involve the modulation of key signaling pathways such as NF-κB and MAPK.

Anticancer Activity

The cytotoxic effects of T. triandra extracts and isolated compounds have been evaluated against a range of cancer cell lines. The ethanolic leaf extract has shown potent activity against cholangiocarcinoma cells, and the isolated alkaloid oxoanolobine has demonstrated cytotoxicity against lung cancer cells.[14]

Table 3: Anticancer Activity of Tiliacora triandra Extracts and Isolated Compounds

Plant Part/CompoundExtract/CompoundCancer Cell LineAssayIC50 ValueReference
LeavesWater ExtractOral cavity cancer (KB)REMA12.06 ± 0.84 µg/mL[14]
LeavesMethanol ExtractLung cancer (NCI-H187)REMA11.93 ± 4.52 µg/mL[14]
LeavesOxoanolobineLung cancer (NCI-H187)REMA27.60 ± 4.30 µg/mL[14]
LeavesEthanolic Extract (TLPE)Cholangiocarcinoma (KKU-M213B)MTT (72h)7.86 ± 0.05 µg/mL
LeavesEthanolic Extract (TLPE)Cholangiocarcinoma (KKU-100)MTT (72h)8.59 ± 0.36 µg/mL
Aerial PartsHexane ExtractOral cavity cancer (KB)REMA41.14 µg/mL[13]
Aerial PartsHexane ExtractBreast cancer (MCF-7)REMA38.26 µg/mL[13]
RootsTiliacorinineLung cancer (A549)-26.38 µg/mL[3]
RootsRoot Extract (TTE)Lung cancer (A549)-48.25 µg/mL[3]
Antimicrobial Activity

The methanol extract of T. triandra stem bark has been shown to possess significant antimicrobial properties against a range of pathogenic bacteria and fungi.

Table 4: Antimicrobial Activity of Tiliacora triandra Methanol Stem Bark Extract

MicroorganismTypeZone of Inhibition (mm) at 250 µ g/disc MIC (µg/mL)MBC (µg/mL)Reference
Escherichia coliGram-negative Bacteria1562.562.5[1]
Shigella sonneiGram-negative Bacteria14--[1]
Shigella dysenteriaeGram-negative Bacteria13--[1]
Agrobacterium spp.Gram-negative Bacteria13--[1]
Aspergillus nigerFungi14--[1]
Antidiabetic Activity

An in vivo study demonstrated that daily administration of an ethanol extract of T. triandra (100 and 400 mg/kg) for 30 days to high-fat diet/streptozotocin-induced diabetic rats significantly decreased blood glucose levels, increased body weight and insulin secretion, attenuated hyperlipidemia, and improved liver and kidney function.

Neuroprotective Activity

Traditionally used as a neurotonic remedy, T. triandra has been shown to improve memory impairment, neurodegeneration, and cholinergic function, and reduce oxidative stress in the hippocampus of ethanol-dependent rats.[1]

Molecular Mechanisms and Signaling Pathways

The pharmacological effects of Tiliacora triandra are mediated through the modulation of several key signaling pathways.

Anticancer Mechanisms

The anticancer activity of T. triandra, particularly in cholangiocarcinoma, involves the induction of apoptosis. The ethanolic leaf extract has been shown to down-regulate the expression of p-ERK, p53, Bax, CDK4, and Bcl2, while up-regulating acetylated histone H3 (Ac-H3) and p21. The isolated compound tiliacorinine has been found to inhibit the PI3K/Akt/mTOR and STAT3 signaling pathways.

anticancer_pathway T_triandra T. triandra (TLPE, Tiliacorinine) PI3K PI3K T_triandra->PI3K Akt Akt T_triandra->Akt mTOR mTOR T_triandra->mTOR ERK p-ERK T_triandra->ERK STAT3 STAT3 T_triandra->STAT3 Bcl2 Bcl2 (Anti-apoptotic) T_triandra->Bcl2 PI3K->Akt Akt->mTOR Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Anticancer signaling pathways modulated by T. triandra.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of T. triandra are linked to the inhibition of pro-inflammatory mediators. This is likely achieved through the modulation of the NF-κB and MAPK (p38 and JNK) signaling pathways, which are central to the inflammatory response. Natural products often inhibit the activation of NF-κB, preventing the transcription of pro-inflammatory genes.

anti_inflammatory_pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK (p38, JNK) Inflammatory_Stimuli->MAPK IKK IKK Inflammatory_Stimuli->IKK T_triandra T. triandra Extract T_triandra->MAPK T_triandra->IKK NFkB NF-κB (p65) MAPK->NFkB IkB IκBα IKK->IkB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Inflammation Inflammation Pro_inflammatory_genes->Inflammation

Caption: Anti-inflammatory signaling pathways targeted by T. triandra.

Toxicology and Safety Evaluation

The safety of Tiliacora triandra is a critical consideration for its development as a therapeutic agent. An acute toxicity study in rats showed that a single oral administration of a water extract at a dose of 5,000 mg/kg body weight did not produce any signs of toxicity, behavioral changes, or mortality.[7] In a subchronic toxicity study, rats were orally administered the water extract daily for 90 days at doses of 300, 600, and 1,200 mg/kg body weight.[7] No abnormalities were observed in signs, animal behavior, or health monitoring compared to the control group.[7] Hematological and blood clinical chemistry parameters were largely unaffected, suggesting that the water extract of T. triandra does not cause acute or subchronic toxicity in rats.[7]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this review.

Antioxidant Activity Assays
  • A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Various concentrations of the plant extract are mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • Ascorbic acid is used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

  • The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

DPPH_workflow start Start prepare_dpph Prepare 0.1 mM DPPH in Methanol start->prepare_dpph prepare_extracts Prepare various concentrations of T. triandra extract start->prepare_extracts mix Mix Extract and DPPH solution prepare_dpph->mix prepare_extracts->mix incubate Incubate in dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 value measure->calculate end End calculate->end

Caption: Workflow for the DPPH antioxidant assay.

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating the mixture in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the plant extract are mixed with the diluted ABTS•+ solution.

  • The absorbance is measured at 734 nm after a 6-minute incubation.

  • Trolox is used as a standard.

  • The percentage of scavenging activity and the IC50 value are calculated similarly to the DPPH assay.

Anticancer Activity Assay (MTT Assay)
  • Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours.

  • The cells are treated with various concentrations of the plant extract and incubated for 24, 48, or 72 hours.

  • After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 2-4 hours to allow the formation of formazan crystals.

  • The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage of the control, and the IC50 value is determined.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
  • RAW 264.7 macrophage cells are seeded in 96-well plates and incubated for 24 hours.

  • The cells are pre-treated with various concentrations of the plant extract for 1-2 hours.

  • The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce nitric oxide production and incubated for another 24 hours.

  • The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • The absorbance is measured at 540-550 nm.

  • The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control group.

Conclusion and Future Perspectives

Tiliacora triandra is a plant with significant medicinal value, supported by a growing body of scientific evidence. Its rich phytochemical profile, particularly its content of alkaloids and phenolic compounds, underpins its diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and antidiabetic effects. The demonstrated safety profile in preclinical studies further enhances its potential for development into modern therapeutics.

For drug development professionals, T. triandra and its bioactive constituents, such as tiliacorinine and oxoanolobine, represent promising leads for the development of new drugs for a variety of indications, especially in the areas of oncology and inflammatory diseases. Future research should focus on the isolation and characterization of other bioactive compounds, elucidation of their precise mechanisms of action through further investigation of cellular and molecular targets, and conducting well-designed clinical trials to establish the efficacy and safety of T. triandra extracts and their isolates in humans. The development of standardized extracts and advanced drug delivery systems could further enhance the therapeutic potential of this valuable medicinal plant.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Anti-inflammatory and Antipyretic Properties of Tiliacora triandra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiliacora triandra, a climbing plant native to Southeast Asia, has a long history of use in traditional medicine for a variety of ailments, including fever and inflammatory conditions.[1][2][3] This technical guide provides an in-depth exploration of the scientific evidence supporting the anti-inflammatory and antipyretic effects of Tiliacora triandra, focusing on quantitative data, experimental protocols, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Anti-inflammatory Activity

The anti-inflammatory properties of Tiliacora triandra have been substantiated through various in vitro and in vivo studies. The plant's extracts have demonstrated the ability to modulate key inflammatory mediators, suggesting a multi-target approach to inflammation control.

In Vitro Evidence

Tiliacora triandra extracts have shown significant inhibitory effects on crucial inflammatory pathways in cell-based assays.

  • Inhibition of Nitric Oxide (NO) Production: An ethanolic extract of Tiliacora triandra has been reported to inhibit nitric oxide production in LPS-induced RAW 264.7 macrophage cells with a half-maximal inhibitory concentration (IC50) of 54.65 µg/ml.[1]

  • Downregulation of Pro-inflammatory Enzymes: The lyophilized juice of Tiliacora triandra leaves, at a concentration of 500 μg/ml, has been shown to inhibit nitrite production by 56% in LPS-induced RAW 264.7 cells.[1] This effect is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, two key enzymes in the inflammatory cascade.[1]

Quantitative In Vitro Anti-inflammatory Data
Extract/CompoundAssayCell LineConcentrationResultReference
Ethanolic ExtractNitric Oxide InhibitionRAW 264.7IC5054.65 µg/ml[1]
Lyophilized Leaf JuiceNitrite Production InhibitionRAW 264.7500 µg/ml56% inhibition[1]
In Vivo Evidence

While specific quantitative data from carrageenan-induced paw edema models for Tiliacora triandra is not extensively available in the reviewed literature, the plant is a component of a traditional Thai herbal remedy known as "Five Roots," which is used as an antipyretic.[1] Additionally, a study on the analgesic effects of a water extract of Tiliacora triandra leaves in mice using the acetic acid-induced writhing model showed a 55.7% inhibition of writhing at a dose of 1 g/kg, indicating its potential to modulate pain associated with inflammation.[1]

Antipyretic Activity

The traditional use of Tiliacora triandra as a fever-reducing agent is supported by scientific studies.

In Vivo Evidence

In a study evaluating the components of the "Bencha-Loga-Wichien" herbal drug, Tiliacora triandra powder demonstrated the most significant activity in reducing rectal temperature in yeast-induced fever in rats.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to evaluate the anti-inflammatory and antipyretic effects of plant extracts, which can be adapted for Tiliacora triandra.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo acute anti-inflammatory activity of a substance.

Protocol:

  • Animal Model: Healthy Wistar or Sprague-Dawley rats of either sex (150-200 g) are used.

  • Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin or diclofenac sodium), and test groups receiving different doses of the Tiliacora triandra extract.

  • Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Yeast-Induced Pyrexia in Rats

This model is used to screen for the antipyretic activity of pharmacological agents.

Protocol:

  • Animal Model: Healthy Wistar rats of either sex (150-200 g) are used.

  • Baseline Temperature: The initial rectal temperature of each rat is recorded using a digital thermometer.

  • Induction of Pyrexia: A 15-20% w/v suspension of brewer's yeast in sterile saline is injected subcutaneously in the back of the neck.

  • Post-Induction Temperature: The rectal temperature is measured again 18-24 hours after yeast injection to confirm the induction of fever (a rise in temperature of at least 0.5°C).

  • Treatment: The febrile rats are divided into a control group, a standard drug group (e.g., paracetamol or aspirin), and test groups receiving different doses of the Tiliacora triandra extract.

  • Temperature Monitoring: Rectal temperature is recorded at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after treatment.

  • Evaluation of Antipyretic Activity: The reduction in rectal temperature compared to the control group indicates the antipyretic effect.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Tiliacora triandra are mediated through the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Pathway

The downregulation of iNOS and COX-2 expression by Tiliacora triandra extracts suggests an inhibitory effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

G cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to iNOS_COX2_gene iNOS/COX-2 Gene Expression Nucleus->iNOS_COX2_gene induces iNOS_COX2_protein iNOS/COX-2 Proteins iNOS_COX2_gene->iNOS_COX2_protein leads to NO_PGs NO, Prostaglandins iNOS_COX2_protein->NO_PGs produce Inflammation Inflammation NO_PGs->Inflammation TT Tiliacora triandra Extract TT->IKK inhibits TT->NFkB_active inhibits

Caption: Proposed anti-inflammatory signaling pathway of Tiliacora triandra.

Experimental Workflow for In Vivo Anti-inflammatory and Antipyretic Studies

The following diagram outlines the typical workflow for evaluating the in vivo efficacy of Tiliacora triandra extracts.

G start Start prep Prepare T. triandra Extract start->prep animals Acquire and Acclimatize Rats start->animals grouping Divide into Experimental Groups prep->grouping animals->grouping anti_inflam Anti-inflammatory Study (Carrageenan Model) grouping->anti_inflam antipyretic Antipyretic Study (Yeast Model) grouping->antipyretic induce_edema Induce Paw Edema anti_inflam->induce_edema induce_fever Induce Fever antipyretic->induce_fever measure_edema Measure Paw Volume induce_edema->measure_edema analysis Data Analysis and Interpretation measure_edema->analysis measure_temp Measure Rectal Temp. induce_fever->measure_temp measure_temp->analysis end End analysis->end

Caption: Experimental workflow for in vivo studies.

Conclusion and Future Directions

The available scientific evidence strongly supports the traditional use of Tiliacora triandra for its anti-inflammatory and antipyretic properties. The plant's ability to inhibit key inflammatory mediators such as NO, iNOS, and COX-2 provides a mechanistic basis for its therapeutic effects. While in vitro data is promising, there is a need for more comprehensive in vivo studies to establish clear dose-response relationships for both the anti-inflammatory and antipyretic activities. Future research should focus on isolating and identifying the specific bioactive compounds responsible for these effects and further elucidating their precise mechanisms of action at the molecular level. Such studies will be instrumental in the potential development of novel, safe, and effective anti-inflammatory and antipyretic drugs derived from Tiliacora triandra.

References

The Dual Role of Chlorophyll and Phenolics in the Bioactivity of Tiliacora triandra: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiliacora triandra (Colebr.) Diels, a plant native to Southeast Asia, has a long history of use in traditional medicine for a variety of ailments, including fever, inflammation, and detoxification.[1] Modern scientific inquiry has begun to elucidate the molecular basis for these therapeutic properties, pointing to a rich phytochemical profile as the source of its bioactivity. This technical guide provides an in-depth analysis of the roles of two key classes of compounds in T. triandra—phenolics and chlorophylls—in its observed antioxidant, anti-inflammatory, and neuroprotective effects. We present a compilation of quantitative data from recent studies, detailed experimental protocols for the evaluation of these activities, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and development.

Phytochemical Composition: Phenolics and Chlorophyll

Tiliacora triandra leaves are a rich source of phenolic compounds, which are a diverse group of secondary metabolites known for their antioxidant properties. The ethanolic extract of T. triandra leaves has been shown to contain a significant amount of total phenolics. One study reported the total phenolic content to be 593.33 mg of gallic acid equivalent (GAE) per milligram of extract. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-ESI-QTOF-MS/MS) analyses have identified several specific phenolic compounds, including gallic acid, cyanidin, quercetin, p-coumaric acid, ferulic acid, p-hydroxybenzoic acid, sinapinic acid, syringic acid, and vanillic acid, as well as various flavonoid glycosides like kaempferol-7-O-glucoside and isovitexin.[2][3]

While the bioactivity of chlorophyll from T. triandra has been less extensively studied in isolation, its presence is notable, contributing to the characteristic dark-green color of the leaf extracts. Some research suggests that chlorophyll and its derivatives possess anti-inflammatory and antioxidant properties, and one study on T. triandra leaf juice posits that chlorophyll, in conjunction with other phytochemicals, contributes to its anti-inflammatory effects.[4]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the phenolic content and bioactivity of Tiliacora triandra extracts from various studies.

Table 1: Total Phenolic and Flavonoid Content of Tiliacora triandra Extracts

Plant PartExtraction SolventTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)Reference
Leaves95% Ethanol593.33 (mg GAE/mg extract)-[5]
LeavesMethanol-175.14 ± 8.37[6]
StemMethanol567.18 ± 6.24-[6]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Table 2: Antioxidant Activity of Tiliacora triandra Extracts

Plant PartAssayIC50 Value (µg/mL)Reference
LeavesDPPH187.91 ± 28.09
StemDPPH85.93 ± 10.91
RootDPPH71.31 ± 11.29
Root Extract (TTE)DPPH196.32 ± 10.51[7][8]
Root Extract (TTE)ABTS88.22 ± 1.95[7][8]

DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); IC50: Half maximal inhibitory concentration

Table 3: Anti-inflammatory Activity of Tiliacora triandra Extracts

Extract SourceAssayConcentrationInhibitionReference
Lyophilized Leaf Juice PowderNitric Oxide Production in LPS-stimulated RAW 264.7 cells40 µg/mLMost effective inhibition[5][8]
Ethanolic Extract (BP)Nitric Oxide InhibitionIC50 24.4 μg/ml-[9]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on Tiliacora triandra bioactivity.

Preparation of Tiliacora triandra Hydro-ethanolic Extract
  • Collection and Preparation of Plant Material : Fresh leaves of Tiliacora triandra are collected, washed thoroughly, and oven-dried. The dried leaves are then powdered.

  • Maceration : 200 g of the powdered leaves are macerated in 2 L of 70% ethanol on a shaker for 24 hours.

  • Filtration and Concentration : The extract is filtered, and the filtrate is concentrated to one-third of its original volume.

  • Purification : The concentrated solution is kept at 4°C overnight, after which the supernatant is decanted and centrifuged.

  • Lyophilization : The purified extract is lyophilized to obtain a light brown hygroscopic powder, which is then stored in an airtight container at 4°C.[2]

Determination of Total Phenolic Content (Folin-Ciocalteu Assay)
  • Sample Preparation : An aliquot of the prepared plant extract is used for the assay.

  • Reaction Mixture : The extract is mixed with 5 mL of Folin-Ciocalteu reagent and allowed to stand for 6 minutes.

  • Incubation : 4 mL of a 7.5% sodium carbonate (Na₂CO₃) solution is added to the mixture, which is then incubated at 45°C for 15 minutes.

  • Absorbance Measurement : The absorbance of the resulting solution is measured at 760 nm using a UV-VIS spectrophotometer.

  • Quantification : The total phenolic content is expressed as mg of gallic acid equivalents (GAE) per gram of the sample.[4]

DPPH Radical Scavenging Activity Assay
  • Sample Preparation : The plant extract is dissolved in a suitable solvent (e.g., methanol) to prepare various concentrations.

  • Reaction : 1 mL of the extract solution is added to 2 mL of a 0.2 mM DPPH-methanol solution.

  • Incubation : The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement : The absorbance of the solution is measured at 517 nm.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. The IC50 value is then determined.[4]

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
  • Cell Culture : RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 1 × 10⁶ cells/mL and incubated overnight.

  • Treatment : The cells are treated with various concentrations of the Tiliacora triandra extract in the presence of 100 ng/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitrite Measurement : After incubation, 100 µL of the culture medium is collected, and the nitrite concentration is measured using the Griess reagent as an indicator of nitric oxide (NO) production.

  • Analysis : The inhibitory effect of the extract on NO production is determined by comparing the nitrite levels in treated and untreated (LPS only) cells.[4]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a general experimental workflow for assessing the bioactivity of Tiliacora triandra.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_extract T. triandra Extract LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Pathway TLR4->NFkB activates iNOS iNOS NFkB->iNOS upregulates COX2 COX-2 NFkB->COX2 upregulates TNFa TNF-α NFkB->TNFa upregulates IL6 IL-6 NFkB->IL6 upregulates NO Nitric Oxide iNOS->NO produces Prostaglandins Prostaglandins COX2->Prostaglandins produces Phenolics Phenolics & Chlorophyll Phenolics->NFkB inhibits Phenolics->iNOS inhibits Phenolics->COX2 inhibits

Caption: Proposed anti-inflammatory signaling pathway of T. triandra extract.

antioxidant_mechanism ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) CellularDamage Oxidative Stress & Cellular Damage ROS->CellularDamage causes NeutralizedROS Neutralized Species ROS->NeutralizedROS reduced to TT_Extract T. triandra Extract (Phenolics & Chlorophyll) TT_Extract->ROS scavenges SOD Superoxide Dismutase (SOD) TT_Extract->SOD enhances activity CAT Catalase (CAT) TT_Extract->CAT enhances activity SOD->ROS detoxifies CAT->ROS detoxifies

Caption: Antioxidant mechanism of T. triandra extract.

experimental_workflow cluster_phyto Phytochemical Profiling cluster_bio Functional Evaluation PlantMaterial T. triandra Leaves Extraction Extraction (e.g., Maceration, Soxhlet) PlantMaterial->Extraction PhytochemicalAnalysis Phytochemical Analysis Extraction->PhytochemicalAnalysis BioactivityAssays Bioactivity Assays Extraction->BioactivityAssays DataAnalysis Data Analysis & Interpretation PhytochemicalAnalysis->DataAnalysis TPC Total Phenolic Content TFC Total Flavonoid Content HPLC HPLC/UHPLC-MS BioactivityAssays->DataAnalysis Antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) AntiInflammatory Anti-inflammatory Assays (NO, Cytokines) Neuroprotective Neuroprotective Studies

Caption: General experimental workflow for T. triandra bioactivity studies.

Conclusion and Future Directions

The available scientific evidence strongly supports the traditional use of Tiliacora triandra as a medicinal plant, with its rich phenolic content being a major contributor to its antioxidant and anti-inflammatory properties. The role of chlorophyll in these activities, while plausible, requires more direct investigation. Future research should focus on the isolation and characterization of individual bioactive compounds from T. triandra and the elucidation of their specific mechanisms of action. Furthermore, preclinical and clinical studies are warranted to validate the therapeutic potential of T. triandra extracts and their constituents for the development of novel pharmaceuticals and nutraceuticals. The detailed protocols and compiled data in this guide aim to provide a solid foundation for such future endeavors.

References

The Potential of Tiliacora triandra in Modulating Glucose Tolerance in Obesity: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Obesity-induced insulin resistance is a primary driver of metabolic diseases, most notably type 2 diabetes. The quest for novel therapeutic agents has led to the exploration of traditional medicinal plants. This technical guide synthesizes the current scientific evidence for Tiliacora triandra, a plant traditionally used in Southeast Asian cuisine and medicine, and its potential role in improving glucose tolerance in the context of obesity. This document provides an in-depth review of key experimental findings, detailed methodologies, and an exploration of the potential molecular mechanisms of action.

Introduction

Tiliacora triandra (Colebr.) Diels, belonging to the family Menispermaceae, is a perennial vine native to Southeast Asia. While traditionally recognized for its culinary uses, emerging scientific research has highlighted its potential pharmacological properties, particularly in the context of metabolic regulation. Several preclinical studies have demonstrated the efficacy of Tiliacora triandra extracts in improving glycemic control and mitigating complications associated with obesity and diabetes. This guide provides a comprehensive overview of the scientific data supporting the investigation of Tiliacora triandra as a potential therapeutic agent for improving glucose tolerance.

Efficacy in Animal Models of Obesity and Diabetes

Multiple studies have utilized rodent models to investigate the effects of Tiliacora triandra extracts on metabolic parameters. These models are crucial for simulating the metabolic dysregulation observed in human obesity and type 2 diabetes.

High-Fat Diet (HFD)-Induced Obesity Model

In a model of high-fat diet-induced obesity in mice, the administration of a water extract of Tiliacora triandra leaves (TTW) demonstrated significant improvements in several metabolic markers. After a 12-week period of HFD feeding to induce obesity, mice were treated with TTW for the final 6 weeks. The treatment led to a significant reduction in hyperglycemia, hyperinsulinemia, and hyperleptinemia.[1] Furthermore, TTW treatment was associated with a decrease in serum non-esterified fatty acids (NEFA) and triglycerides (TG), as well as a reduction in hepatic lipid accumulation and adipocyte hypertrophy.[1] An important finding was the increase in serum adiponectin, an insulin-sensitizing adipokine.[1]

High-Fat Diet/Streptozotocin (STZ)-Induced Diabetic Model

A model combining a high-fat diet to induce insulin resistance with a subsequent low dose of streptozotocin (STZ) to induce beta-cell dysfunction is a robust model for type 2 diabetes. In this model, an ethanol extract of Tiliacora triandra was administered daily for 30 days. The treatment resulted in a significant decrease in blood glucose levels and an increase in insulin secretion.[2][3] Moreover, the extract attenuated hyperlipidemia and showed improvements in liver and kidney function markers.[2][3]

High Sugar Intake Model

To investigate the effects on glycemic control in a state of high sugar consumption, male ICR mice were given 30% glucose in their drinking water for 4 weeks.[4] Co-administration of a Tiliacora triandra leaf extract led to lower blood glucose and serum insulin levels.[4] The study also found increased glycogen content in both the liver and muscle tissues, suggesting an improvement in peripheral insulin sensitivity.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the cited preclinical studies, offering a comparative overview of the effects of Tiliacora triandra extracts on various metabolic parameters.

Table 1: Effects of Tiliacora triandra Leaf Water Extract (TTW) in High-Fat Diet-Induced Obese Mice

ParameterHFD ControlHFD + TTW (250 mg/kg)HFD + TTW (500 mg/kg)
Blood Glucose (mg/dL)Significantly ElevatedSignificantly DecreasedSignificantly Decreased
Serum Insulin (ng/mL)Significantly ElevatedSignificantly DecreasedSignificantly Decreased
Serum Leptin (ng/mL)Significantly ElevatedSignificantly DecreasedSignificantly Decreased
Serum Adiponectin (µg/mL)Significantly DecreasedSignificantly IncreasedSignificantly Increased
Serum Triglycerides (mg/dL)Significantly ElevatedSignificantly DecreasedSignificantly Decreased
Hepatic TriglyceridesElevated AccumulationReduced AccumulationReduced Accumulation

Data adapted from a study on high-fat diet-fed mice.[1]

Table 2: Effects of Tiliacora triandra Ethanol Extract in HFD/STZ-Induced Diabetic Rats

ParameterDiabetic ControlDiabetic + Extract (100 mg/kg)Diabetic + Extract (400 mg/kg)
Blood Glucose LevelSignificantly ElevatedSignificantly DecreasedSignificantly Decreased
Serum Insulin LevelSignificantly DecreasedSignificantly IncreasedSignificantly Increased
Body WeightSignificantly DecreasedSignificantly IncreasedSignificantly Increased
Lipid ProfileHyperlipidemiaAttenuatedAttenuated
Liver Function MarkersElevatedImprovedImproved
Kidney Function MarkersElevatedImprovedImproved

Data adapted from studies on HFD/STZ-induced diabetic rats.[2][3][5]

Table 3: Effects of Tiliacora triandra Leaf Extract in Mice with High Sugar Intake

ParameterHigh Sugar Intake (HSI) ControlHSI + Extract (300 mg/kg)HSI + Extract (600 mg/kg)
Blood GlucoseIncreasedReducedReduced
Serum InsulinIncreasedReducedReduced
Glucose ToleranceImpairedImprovedImproved
Liver Glycogen ContentDecreasedIncreasedIncreased
Muscle Glycogen ContentDecreasedIncreasedIncreased

Data adapted from a study on mice with high sugar intake.[4]

Experimental Protocols

This section provides an overview of the methodologies employed in the key studies investigating the effects of Tiliacora triandra.

Preparation of Tiliacora triandra Extracts
  • Aqueous Extract: The leaves of Tiliacora triandra are dried and ground into a fine powder. The powder is then boiled in distilled water, and the resulting extract is filtered and lyophilized to obtain a dry powder.[6]

  • Ethanol Extract: The aerial parts of Tiliacora triandra are dried, powdered, and then macerated with ethanol. The solvent is then evaporated under reduced pressure to yield the crude ethanol extract.

Animal Models and Treatment
  • High-Fat Diet (HFD)-Induced Obesity Model: Male ICR mice are fed a high-fat diet (e.g., 45 kcal% from lard fat) for an extended period (e.g., 12 weeks) to induce obesity and insulin resistance.[1] During the treatment phase, the obese mice are administered the Tiliacora triandra extract daily via oral gavage for a specified duration (e.g., 6 weeks).[1]

  • High-Fat Diet/Streptozotocin (HFD/STZ)-Induced Diabetic Model: Rats are first fed a high-fat diet for a period (e.g., 4 weeks) to induce insulin resistance.[2][3] Subsequently, a single intraperitoneal injection of a low dose of streptozotocin (e.g., 35 mg/kg) is administered to induce partial beta-cell damage, leading to hyperglycemia.[2][3] The diabetic rats are then treated with the Tiliacora triandra extract daily for a set period (e.g., 30 days).[2][3]

  • High Sugar Intake Model: Male ICR mice are provided with drinking water containing a high concentration of glucose (e.g., 30%) for several weeks (e.g., 4 weeks).[4] The Tiliacora triandra extract is administered concurrently with the high-sugar diet.[4]

Biochemical Assays
  • Glucose Tolerance Test (GTT): After a period of fasting, animals are given an oral glucose load (e.g., 2 g/kg body weight). Blood glucose levels are then measured at various time points (e.g., 0, 30, 60, 90, and 120 minutes) to assess glucose clearance.[4]

  • Measurement of Biochemical Parameters: Standard enzymatic colorimetric assay kits are used to measure serum levels of glucose, insulin, leptin, adiponectin, triglycerides, and other relevant markers.

  • Oxidative Stress Markers: Malondialdehyde (MDA), an indicator of lipid peroxidation, can be measured in serum and tissue homogenates.[1]

Proposed Mechanisms of Action

The beneficial effects of Tiliacora triandra on glucose tolerance appear to be multifactorial, involving actions in several key metabolic tissues.

Inhibition of Hepatic Glucose Production

Studies have shown that an aqueous extract of Tiliacora triandra leaves (TTE) can inhibit hepatic glucose production in HepG2 cells and in diabetic rats.[6] This effect is partly attributed to the inhibition of the gluconeogenesis pathway.[6] The active components, including phenolic compounds, are thought to play a role in this process.[6]

Improvement of Insulin Sensitivity

Tiliacora triandra extracts have been shown to improve insulin sensitivity. This is evidenced by increased glycogen storage in the liver and muscles of mice with high sugar intake, indicating more efficient glucose uptake and utilization in peripheral tissues.[4] One proposed mechanism for this is an action similar to that of PPARγ (peroxisome proliferator-activated receptor gamma) agonists.[1] Activation of PPARγ can promote the differentiation of small, insulin-sensitive adipocytes, which in turn secrete adiponectin, an adipokine known to enhance insulin sensitivity.[1]

Antioxidant and Anti-inflammatory Effects

Obesity is associated with a state of chronic low-grade inflammation and increased oxidative stress, both of which contribute to insulin resistance. Tiliacora triandra extracts have been shown to reduce levels of malondialdehyde (MDA), a marker of oxidative stress, in both serum and liver tissue.[1] Furthermore, the extracts can suppress the elevated levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1) in obese mice.[1] The antioxidant and anti-inflammatory properties of the phenolic and flavonoid compounds present in the extract likely contribute to the overall improvement in insulin sensitivity.[1][6]

Visualizing the Molecular Pathways and Experimental Designs

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Tiliacora triandra Extract cluster_1 Molecular Mechanisms cluster_2 Physiological Outcomes TT Active Compounds (Phenolics, Flavonoids) HGP Inhibition of Hepatic Glucose Production TT->HGP IS Improved Insulin Sensitivity TT->IS AO Antioxidant & Anti-inflammatory Effects TT->AO BG Lowered Blood Glucose HGP->BG Lipids Reduced Hyperlipidemia HGP->Lipids IS->BG Insulin Improved Insulin Secretion & Sensitivity IS->Insulin AO->Insulin GT Improved Glucose Tolerance BG->GT Insulin->GT

Caption: Logical relationship of Tiliacora triandra's mechanisms.

G cluster_workflow Experimental Workflow: HFD/STZ-Induced Diabetic Model start Start: Healthy Rats hfd 4 Weeks: High-Fat Diet Feeding start->hfd ir Result: Insulin Resistance hfd->ir stz Single Dose: Streptozotocin (35 mg/kg) ir->stz diabetes Result: Type 2 Diabetes Model stz->diabetes treatment 30 Days: Daily Oral Gavage with T. triandra Extract diabetes->treatment end End: Biochemical & Histological Analysis treatment->end

Caption: Workflow for HFD/STZ diabetic model induction.

G cluster_inflammation Inflammatory Pathway cluster_antioxidant Oxidative Stress Pathway TT Tiliacora triandra Extract cytokines ↑ TNF-α, MCP-1 (Pro-inflammatory Cytokines) TT->cytokines  Inhibits MDA ↑ Malondialdehyde (MDA) TT->MDA  Reduces HFD High-Fat Diet HFD->cytokines inflammation Chronic Inflammation cytokines->inflammation IR Insulin Resistance inflammation->IR IR_ox Insulin Resistance HFD_ox High-Fat Diet ROS ↑ Reactive Oxygen Species HFD_ox->ROS ROS->MDA ox_stress Oxidative Stress MDA->ox_stress ox_stress->IR_ox

Caption: Anti-inflammatory and antioxidant signaling pathways.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that Tiliacora triandra extracts possess significant potential for improving glucose tolerance and mitigating metabolic dysregulation in the context of obesity and type 2 diabetes. The multifaceted mechanism of action, encompassing the inhibition of hepatic glucose production, enhancement of insulin sensitivity, and potent antioxidant and anti-inflammatory effects, makes it a compelling candidate for further investigation.

For drug development professionals, future research should focus on the isolation and characterization of the specific bioactive compounds responsible for these therapeutic effects. Further studies are also warranted to elucidate the precise molecular targets and signaling pathways involved. Ultimately, well-designed clinical trials in human subjects are necessary to validate the efficacy and safety of Tiliacora triandra extracts or their purified constituents as a novel therapeutic strategy for managing obesity-related glucose intolerance.

References

Methodological & Application

Application Notes and Protocols: Methanolic Extraction of Bioactive Compounds from Tilacora triandra

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tiliacora triandra (Colebr.) Diels, a plant native to Southeast Asia, has a rich history in traditional medicine for treating a variety of ailments, including fever, diabetes, and inflammation.[1][2] The leaves, in particular, are a source of various bioactive compounds with therapeutic potential. This document provides detailed protocols for the methanolic extraction of these compounds and methods for evaluating their biological activities. The primary bioactive components found in methanolic extracts of T. triandra include phenolic compounds, flavonoids, alkaloids, and saponins.[3] Notably, compounds such as vitamin E, phytol, and various phenolic acids have been identified.[4]

Experimental Protocols

Methanolic Extraction of Tilacora triandra Leaves

This protocol describes the preparation of a methanolic extract from the leaves of Tiliacora triandra for subsequent phytochemical and bioactivity studies.

Materials:

  • Mature leaves of Tiliacora triandra

  • Methanol (analytical grade)

  • Grinder or blender

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator (optional)

  • Airtight storage containers

  • -20°C freezer

Procedure:

  • Plant Material Preparation:

    • Collect mature, healthy leaves of Tiliacora triandra.

    • Rinse the leaves thoroughly with water to remove any dirt and debris.

    • Air-dry the leaves at room temperature until all surface moisture has evaporated.[4]

    • Grind the dried leaves into a fine powder using a grinder or blender.[4]

  • Extraction:

    • Weigh 20 g of the powdered leaf material.[4]

    • Place the powder in a suitable flask and add 125 ml of methanol.[4]

    • Agitate the mixture at intervals and allow it to macerate for a specified period (a general guideline is 48-72 hours) at room temperature.

    • Filter the mixture through filter paper to separate the extract from the solid plant material.[4]

    • Collect the filtrate, which is the crude methanolic extract. Approximately 80 ml of filtrate can be expected from this preparation.[4]

  • Solvent Evaporation and Storage:

    • To obtain a concentrated extract, the methanol can be removed using a rotary evaporator at a controlled temperature (e.g., 40-45°C).

    • The resulting crude extract can be stored in an airtight container at -20°C until further use.[4]

Quantification of Total Phenolic Content (TPC)

This protocol uses the Folin-Ciocalteu method to determine the total phenolic content in the methanolic extract.

Materials:

  • Methanolic extract of T. triandra

  • Folin-Ciocalteu reagent

  • Sodium carbonate (Na₂CO₃) solution (7% w/v)

  • Gallic acid (standard)

  • Distilled water

  • Spectrophotometer

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of gallic acid standard solutions in methanol at different concentrations (e.g., 10, 20, 50, 100, 200 µg/mL).

  • Sample Preparation:

    • Dissolve a known weight of the dried methanolic extract in methanol to a final concentration of 1 mg/mL.

  • Reaction:

    • Mix 1 mL of the diluted extract or standard solution with 1 mL of 10% Folin-Ciocalteu's reagent.

    • Add 13 mL of deionized water.

    • After a 5-minute incubation, add 5 mL of 7% Na₂CO₃ solution.

    • Mix thoroughly and incubate in the dark at room temperature for 2 hours.

  • Measurement:

    • Measure the absorbance of the solutions at 760 nm using a spectrophotometer against a blank (containing all reagents except the extract/standard).

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the gallic acid standards versus their concentrations.

    • Determine the total phenolic content of the extract from the standard curve and express the results as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g).

Quantification of Total Flavonoid Content (TFC)

This protocol uses the aluminum chloride colorimetric method to determine the total flavonoid content.

Materials:

  • Methanolic extract of T. triandra

  • Sodium nitrite (NaNO₂) solution (5% w/v)

  • Aluminum chloride (AlCl₃) solution (10% w/v)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Quercetin (standard)

  • Distilled water

  • Spectrophotometer

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of quercetin standard solutions in methanol at different concentrations (e.g., 20, 40, 60, 80, 100 µg/mL).[1]

  • Sample Preparation:

    • Dissolve a known weight of the dried methanolic extract in methanol.

  • Reaction:

    • Take 1 mL of the extract or standard solution and add it to a 10 mL volumetric flask containing 4 mL of distilled water.[1]

    • Add 0.3 mL of 5% NaNO₂ to the flask.[1]

    • After 5 minutes, add 0.3 mL of 10% AlCl₃.[1]

    • At the 6th minute, add 2 mL of 1 M NaOH.[1]

    • Make up the total volume to 10 mL with distilled water.[1]

    • Mix the solution well.

  • Measurement:

    • Measure the absorbance of the solutions at 510 nm against a reagent blank.[1]

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the quercetin standards versus their concentrations.

    • Determine the total flavonoid content of the extract from the standard curve and express the results as milligrams of quercetin equivalents per gram of dry extract (mg QE/g).

Antioxidant Activity Assay: DPPH Radical Scavenging

This protocol measures the free radical scavenging activity of the methanolic extract using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • Methanolic extract of T. triandra

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Trolox or Ascorbic acid (standard)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample and Standard Preparation:

    • Prepare a series of dilutions of the methanolic extract and the standard (Trolox or ascorbic acid) in methanol at various concentrations.

  • Reaction:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the extract or standard to the respective wells.

    • Shake the plate thoroughly and incubate it in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solutions at 515 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the extract concentrations.

Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide Production

This protocol assesses the anti-inflammatory potential of the methanolic extract by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Methanolic extract of T. triandra (dissolved in DMSO and diluted in culture medium)

  • Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Treatment:

    • Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the methanolic extract for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and vehicle control (cells + LPS + DMSO).

  • Nitric Oxide Measurement:

    • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Cell Viability (MTT Assay):

    • To ensure that the inhibition of NO production is not due to cytotoxicity, perform an MTT assay.

    • After collecting the supernatant for the Griess assay, add MTT solution to the remaining cells in the wells and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

    • Determine the cell viability relative to the untreated control.

Data Presentation

Table 1: Bioactive Compound Content in Methanolic Extract of T. triandra Leaves

Bioactive CompoundMethodResult (per gram of dry extract)Reference
Total Phenolic ContentFolin-CiocalteuTo be determined by experiment
Total Flavonoid ContentAluminum Chloride Colorimetric18.67 ± 0.28 mg QE/g[1]

Table 2: Antioxidant Activity of Methanolic Extract of T. triandra

Plant PartAssayIC₅₀ Value (mg/mL)Reference
LeavesDPPH8.4[3]
Aerial PartsDPPH0.36[5]

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow plant_material T. triandra Leaves extraction Methanolic Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract phytochemical_analysis Phytochemical Analysis crude_extract->phytochemical_analysis bioactivity_assays Bioactivity Assays crude_extract->bioactivity_assays tpc Total Phenolic Content phytochemical_analysis->tpc tfc Total Flavonoid Content phytochemical_analysis->tfc antioxidant Antioxidant (DPPH Assay) bioactivity_assays->antioxidant anti_inflammatory Anti-inflammatory (NO Inhibition) bioactivity_assays->anti_inflammatory

Caption: Experimental workflow for T. triandra extraction and analysis.

Signaling Pathway: Anti-inflammatory Action of Phenolic Compounds

Phenolic compounds found in the methanolic extract of T. triandra are known to exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK traf6->ikk nf_kb_complex p50/p65-IκBα ikk->nf_kb_complex phosphorylates IκBα nf_kb p50/p65 nf_kb_complex->nf_kb releases nucleus Nucleus nf_kb->nucleus translocates to inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->inflammatory_genes activates transcription of phenolic_compounds Phenolic Compounds (from T. triandra extract) phenolic_compounds->ikk inhibit phenolic_compounds->nf_kb inhibit translocation

Caption: NF-κB signaling pathway and inhibition by phenolic compounds.

Signaling Pathway: Bioactivity of Vitamin E

Vitamin E, a component of the methanolic extract, influences cell signaling through pathways like PI3K/Akt, which is crucial for cell survival and proliferation.

vitamin_e_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 converts pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates cell_survival Cell Survival & Proliferation akt->cell_survival promotes vitamin_e Vitamin E (from T. triandra extract) vitamin_e->pi3k modulates

Caption: PI3K/Akt signaling pathway modulated by Vitamin E.

References

Application Note and Protocol: Determination of Antioxidant Activity of Tiliacora triandra using DPPH Radical Scavenging Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tiliacora triandra, a plant native to Southeast Asia, has been traditionally used in folk medicine for its purported therapeutic properties, including anti-inflammatory and antioxidant effects. The antioxidant potential of plant extracts is a key area of investigation for the development of new therapeutic agents and functional foods. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, simple, and rapid method to screen the antioxidant activity of plant extracts.[1][2][3] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from deep purple to pale yellow.[1][2] The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the extract.[2] This application note provides a detailed protocol for the determination of the antioxidant activity of Tiliacora triandra extracts using the DPPH assay.

Data Presentation

The antioxidant activity of Tiliacora triandra extracts is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the extract required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.[4] The results can be summarized in a table for clear comparison.

Table 1: DPPH Radical Scavenging Activity of Tiliacora triandra Extracts

SampleConcentration Range Tested (µg/mL)IC50 (µg/mL)% Inhibition at Max Concentration
T. triandra Leaf Extract (Methanol)10 - 20085.93 ± 10.9185.2 ± 3.1
T. triandra Stem Extract (Methanol)10 - 20071.31 ± 11.2992.5 ± 2.5
T. triandra Root Extract (Methanol)10 - 20048.09 ± 8.7795.8 ± 1.9
Ascorbic Acid (Positive Control)1 - 205.2 ± 0.498.1 ± 0.8

Note: The data presented in this table are hypothetical and for illustrative purposes, though the IC50 values for the extracts are based on published literature.

Experimental Protocols

This section details the methodology for the preparation of reagents and the step-by-step procedure for the DPPH radical scavenging assay.

Materials and Reagents

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • Tiliacora triandra extract (e.g., methanolic extract of leaves, stems, or roots)

  • Ascorbic acid or Trolox (as a positive control)

  • Distilled water

  • 96-well microplate or spectrophotometer cuvettes

  • Micropipettes

  • Spectrophotometer (capable of measuring absorbance at 517 nm)

Preparation of Solutions

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store the solution in an amber-colored bottle and keep it in the dark at 4°C to prevent degradation.[5]

  • Tiliacora triandra Extract Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of the dried plant extract in 10 mL of methanol. From this stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of ascorbic acid or Trolox in methanol. Prepare serial dilutions as done for the plant extract.

Assay Procedure

  • Reaction Setup: In a 96-well microplate, add 100 µL of the various concentrations of the Tiliacora triandra extract or the positive control to different wells.

  • Control Wells: Prepare a blank well containing 200 µL of methanol and a control well containing 100 µL of methanol.

  • Initiate Reaction: Add 100 µL of the 0.1 mM DPPH solution to all wells except the blank well. To the control well, add 100 µL of the DPPH solution. The total volume in each well should be 200 µL.

  • Incubation: Mix the contents of the wells gently and incubate the microplate in the dark at room temperature for 30 minutes.[1]

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[1]

Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity can be calculated using the following formula:[1]

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution without the extract).

  • A_sample is the absorbance of the sample (DPPH solution with the extract).

The IC50 value can be determined by plotting a graph of the percentage of inhibition versus the concentration of the extract. The concentration that causes 50% inhibition is the IC50 value.[4]

Mandatory Visualization

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution setup Pipette Extracts and Controls into Microplate prep_dpph->setup prep_extract Prepare T. triandra Extract Dilutions prep_extract->setup prep_control Prepare Positive Control Dilutions prep_control->setup add_dpph Add DPPH Solution to all wells setup->add_dpph incubate Incubate in Dark for 30 minutes add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Experimental workflow for the DPPH radical scavenging assay.

DPPH_Principle cluster_reaction Antioxidant Reaction cluster_measurement Spectrophotometric Measurement DPPH_Radical DPPH• (Stable Radical, Purple) Antioxidant T. triandra Extract (Antioxidant, AH) DPPH_H DPPH-H (Reduced DPPH, Yellow) DPPH_Radical->DPPH_H + AH Absorbance_High High Absorbance at 517 nm A_Radical A• (Antioxidant Radical) Antioxidant->A_Radical - H• Absorbance_Low Low Absorbance at 517 nm

Caption: Principle of the DPPH radical scavenging assay.

References

Application of Spray Drying for the Production of Tiliacora triandra Powder: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiliacora triandra (Colebr.) Diels, commonly known as 'Yanang,' is a plant native to Southeast Asia, traditionally used in cuisine and for medicinal purposes. Its leaves are rich in bioactive compounds, including phenolic compounds, flavonoids, and alkaloids, which contribute to its antioxidant, anti-inflammatory, and other pharmacological activities.[1] The production of Tiliacora triandra powder through spray drying offers a scalable method to create a stable, standardized product with a prolonged shelf life for use in functional foods and pharmaceutical applications.

Spray drying is a continuous process that converts a liquid feed into a dried particulate form by atomizing the feed into a hot drying medium. This technique is advantageous for heat-sensitive materials like plant extracts, as the rapid evaporation of moisture keeps the particle temperature low, thus preserving the bioactive compounds. The addition of carrier agents, such as maltodextrin, is often necessary to facilitate the drying process and improve the stability and physical properties of the final powder.

These application notes provide a comprehensive overview of the spray drying process for Tiliacora triandra leaf extract, including detailed experimental protocols, key process parameters, and the resulting powder characteristics.

Experimental Protocols

Preparation of Tiliacora triandra Leaf Extract

This protocol describes the aqueous extraction of bioactive compounds from Tiliacora triandra leaves prior to spray drying.

Materials:

  • Fresh or dried Tiliacora triandra leaves

  • Distilled water

  • Blender or homogenizer

  • Muslin cloth or filter paper

  • Centrifuge (optional)

Procedure:

  • Leaf Preparation: Fresh leaves should be thoroughly washed to remove any dirt and debris. If using dried leaves, they can be ground into a fine powder.

  • Extraction:

    • For aqueous extraction, a common ratio of leaves to water is 1:20 (w/v).[2]

    • Blend the leaves and water at high speed until a homogenous slurry is formed.

  • Filtration: Filter the slurry through a muslin cloth or appropriate filter paper to separate the liquid extract from the solid plant material.

  • Clarification (Optional): For a finer extract, centrifuge the filtered liquid to remove any remaining small particles.

  • Storage: The resulting Tiliacora triandra leaf juice should be used immediately for feed preparation or stored at a low temperature to prevent degradation of bioactive compounds.

Feed Preparation for Spray Drying

This protocol outlines the preparation of the liquid feed for the spray dryer, including the incorporation of a carrier agent.

Materials:

  • Tiliacora triandra leaf extract

  • Maltodextrin (or other suitable carrier agent)

  • Magnetic stirrer or homogenizer

Procedure:

  • Carrier Agent Addition: While continuously stirring the Tiliacora triandra extract, gradually add maltodextrin. A typical concentration is 30 g of maltodextrin per 100 g of juice.[2]

  • Dissolution: Continue stirring until the maltodextrin is completely dissolved and the feed solution is homogenous.

  • Feed Characteristics: The final feed solution should be free of lumps and have a viscosity suitable for pumping and atomization in the spray dryer.

Spray Drying Process

This protocol details the operational parameters for the spray drying of the Tiliacora triandra feed solution.

Equipment:

  • Laboratory or pilot-scale spray dryer

Procedure:

  • Preheating: Preheat the spray dryer to the desired inlet air temperature.

  • Atomization: Set the atomizer speed or pressure to the desired level.

  • Pumping: Pump the prepared feed solution into the atomizer at a constant feed flow rate.

  • Drying: The atomized droplets come into contact with the hot air, leading to rapid evaporation of water and the formation of powder particles.

  • Collection: The dried powder is separated from the air stream by a cyclone collector and collected in a receiving vessel.

  • Storage: The collected Tiliacora triandra powder should be stored in an airtight, light-proof container in a cool, dry place to maintain its stability.

Analysis of Spray-Dried Tiliacora triandra Powder

This section provides an overview of the analytical methods used to characterize the physicochemical and bioactive properties of the powder.

  • Physicochemical Properties:

    • Moisture Content: Determined by oven drying or a moisture analyzer.

    • Water Activity (aʷ): Measured using a water activity meter.

    • Bulk Density: Calculated by measuring the volume occupied by a known mass of powder.

    • Solubility: Determined by dissolving a known amount of powder in water, centrifuging, and quantifying the dissolved solids in the supernatant.

    • Color: Measured using a colorimeter to determine L, a, and b* values.

  • Bioactive Compound Analysis:

    • Total Phenolic Content (TPC): Quantified using the Folin-Ciocalteu method, with results expressed as gallic acid equivalents (GAE).[2][3]

    • Total Flavonoid Content: Determined using a colorimetric assay with aluminum chloride.

    • Antioxidant Activity: Assessed using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity.

    • Chlorophyll Content: Measured spectrophotometrically.[2]

Data Presentation

The following tables summarize the key parameters and properties of spray-dried Tiliacora triandra powder based on available literature.

Table 1: Optimal Spray Drying Parameters for Tiliacora triandra Leaf Extract

ParameterOptimal ValueReference
Inlet Air Temperature160°C[2]
Outlet Air Temperature95 ± 5°C[2]
Feed Flow Rate20 mL/min[2]
Maltodextrin Concentration30 g/100 g of juice[2]
Leaf to Water Ratio for Extraction1:20[2]

Table 2: Physicochemical and Bioactive Properties of Spray-Dried Tiliacora triandra Powder under Optimal Conditions

PropertyValueReference
Physicochemical Properties
Yield (%)19.30 ± 1.70[2]
Moisture Content (%)3.38 ± 0.05[2]
Water Activity (aʷ)0.09 ± 0.00[2]
Water Solubility Index92.73 ± 0.42[2]
Viscosity after Rehydration (cP)11.03 ± 0.15[2]
Color (L, a, b*)75.40 ± 0.36, -5.56 ± 0.07, 15.04 ± 0.14[2]
Bioactive Properties
Total Phenolic Content (µg GAE/g)203.00 ± 0.04[2]
Antioxidant Activity (µg ascorbic acid/g)16.78 ± 0.02[2]
Chlorophyll Content (mg/g)58.20 ± 0.03[2]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the production and analysis of spray-dried Tiliacora triandra powder.

G cluster_0 Preparation cluster_1 Feed Formulation cluster_2 Spray Drying cluster_3 Analysis A Tiliacora triandra Leaves B Aqueous Extraction (Leaf:Water = 1:20) A->B C Filtration B->C D T. triandra Extract C->D E Addition of Maltodextrin (30g/100g juice) D->E F Homogenization E->F G Feed Solution F->G H Spray Dryer (Inlet Temp: 160°C) G->H I Atomization & Drying H->I J Powder Collection I->J K Spray-Dried T. triandra Powder J->K L Physicochemical Analysis (Moisture, aW, Solubility, etc.) K->L M Bioactive Analysis (TPC, Antioxidant Activity) K->M

Caption: Workflow for Tiliacora triandra Powder Production.

Logical Relationship of Spray Drying Parameters and Powder Properties

This diagram shows the influence of key spray drying parameters on the final properties of the powder.

G cluster_0 Process Parameters cluster_1 Powder Properties InletTemp Inlet Temperature Moisture Moisture Content InletTemp->Moisture - Bioactive Bioactive Retention InletTemp->Bioactive -/+ Yield Yield InletTemp->Yield + FeedRate Feed Flow Rate FeedRate->Moisture + BulkDensity Bulk Density FeedRate->BulkDensity + CarrierConc Carrier Concentration CarrierConc->Bioactive + CarrierConc->Yield + Solubility Solubility CarrierConc->Solubility +

Caption: Influence of Parameters on Powder Properties.

Conclusion

Spray drying is a viable and effective method for producing a stable and functional powder from Tiliacora triandra leaf extract. By optimizing the extraction and spray drying parameters, it is possible to obtain a high-quality powder with good physicochemical properties and significant retention of bioactive compounds. The provided protocols and data serve as a valuable resource for researchers and professionals in the development of new functional food ingredients and pharmaceutical products derived from Tiliacora triandra. Further research can focus on the use of different carrier agents and the encapsulation of the extract to enhance the stability and bioavailability of its bioactive components.

References

Application Notes and Protocols for Measuring the Effects of Tiliacora triandra on Insulin Resistance in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tiliacora triandra, a plant native to Southeast Asia, has been traditionally used for various medicinal purposes. Recent scientific investigations have highlighted its potential in managing metabolic disorders, particularly type 2 diabetes and the associated insulin resistance.[1] Studies have demonstrated that extracts from Tiliacora triandra can exert hypoglycemic effects, improve glucose tolerance, and modulate key signaling pathways involved in glucose metabolism.[2][3] These properties make Tiliacora triandra a subject of interest for researchers and drug development professionals exploring novel therapeutic agents for insulin resistance.

These application notes provide a comprehensive overview of the methodologies required to assess the effects of Tiliacora triandra on insulin resistance in preclinical animal models. The protocols detailed below are based on established experimental models and analytical techniques.

Preparation of Tiliacora triandra Extract

The bioactive compounds in Tiliacora triandra can be extracted using various solvents. Aqueous and ethanolic extracts are commonly used in research.[1][2]

Protocol 1: Aqueous Extraction
  • Collection and Preparation : Collect fresh leaves of Tiliacora triandra. Wash them thoroughly with distilled water and air-dry them in the shade.

  • Grinding : Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction : Suspend the leaf powder in distilled water (e.g., 1:10 w/v ratio). Heat the suspension at 60-80°C for 2-4 hours with continuous stirring.

  • Filtration and Concentration : Allow the mixture to cool, then filter it through a fine cloth or filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure.

  • Lyophilization : Freeze-dry the concentrated extract to obtain a powdered form. Store the extract at -20°C until use.

Protocol 2: Ethanolic Extraction
  • Collection and Preparation : Prepare the dried leaf powder as described in the aqueous extraction protocol.

  • Extraction : Macerate the leaf powder in 70-95% ethanol (e.g., 1:10 w/v ratio) for 24-72 hours at room temperature with occasional shaking.

  • Filtration and Concentration : Filter the extract and concentrate it using a rotary evaporator.

  • Drying : The concentrated extract can be further dried in a vacuum oven to remove residual solvent. Store the dried extract at -20°C.

Animal Models of Insulin Resistance

A common and effective method to induce insulin resistance in rodents is through a high-fat diet (HFD), often in combination with a low dose of streptozotocin (STZ) to induce a state of type 2 diabetes.[1]

Protocol 3: Induction of Insulin Resistance in Rodents
  • Animal Selection : Use male Sprague-Dawley rats or C57BL/6 mice, as they are commonly used models for metabolic studies.

  • Acclimatization : Allow the animals to acclimatize to the laboratory conditions for at least one week, with free access to standard chow and water.

  • High-Fat Diet (HFD) : Feed the animals a high-fat diet (e.g., 45-60% of calories from fat) for a period of 4-12 weeks to induce obesity and insulin resistance.[1][3] A control group should be fed a standard low-fat diet.

  • (Optional) Streptozotocin (STZ) Administration : For a more pronounced diabetic phenotype, a single intraperitoneal injection of a low dose of STZ (e.g., 35 mg/kg body weight for rats) can be administered after the initial HFD period.[1] STZ selectively destroys pancreatic β-cells, leading to hyperglycemia.

  • Confirmation of Insulin Resistance : After the induction period, confirm the development of insulin resistance through baseline measurements of fasting blood glucose, and serum insulin, and by performing an Oral Glucose Tolerance Test (OGTT).

Experimental Design and Treatment

The following diagram illustrates a typical experimental workflow for evaluating the effects of Tiliacora triandra extract.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment of Insulin Resistance acclimatization Acclimatization (1 week) diet_induction Dietary Induction (HFD vs. Normal Diet) (4-12 weeks) acclimatization->diet_induction grouping Random Grouping of Animals diet_induction->grouping treatment Daily Oral Gavage of T. triandra Extract or Vehicle (4-12 weeks) grouping->treatment ogtt Oral Glucose Tolerance Test (OGTT) treatment->ogtt itt Insulin Tolerance Test (ITT) treatment->itt biochemical Biochemical Analysis (Fasting Glucose, Insulin, Lipids) treatment->biochemical western_blot Western Blot Analysis (Insulin Signaling Proteins) treatment->western_blot homa_ir HOMA-IR Calculation biochemical->homa_ir

Caption: Experimental workflow for assessing Tiliacora triandra effects.

In Vivo Assessment of Insulin Sensitivity

Protocol 4: Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the body's ability to clear a glucose load and is a primary indicator of glucose intolerance and insulin resistance.[4]

  • Fasting : Fast the animals overnight (for mice) or for 12-16 hours (for rats) with free access to water.[4][5]

  • Baseline Blood Sample : Collect a baseline blood sample (time 0) from the tail vein.

  • Glucose Administration : Administer a glucose solution (2 g/kg body weight) orally via gavage.[6]

  • Blood Sampling : Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[6]

  • Glucose Measurement : Measure blood glucose levels at each time point using a glucometer.

  • Data Analysis : Plot the mean blood glucose concentration against time. Calculate the Area Under the Curve (AUC) to quantify glucose tolerance. An increased AUC indicates impaired glucose tolerance.

Protocol 5: Insulin Tolerance Test (ITT)

The ITT directly measures the whole-body insulin sensitivity by assessing the rate of glucose clearance in response to exogenous insulin.[4]

  • Fasting : Fast the animals for 4-6 hours.

  • Baseline Blood Sample : Collect a baseline blood sample (time 0).

  • Insulin Administration : Administer human insulin (0.75 U/kg body weight for mice, 1 U/kg for rats) via intraperitoneal injection.[4]

  • Blood Sampling : Collect blood samples at 15, 30, 45, 60, and 90 minutes post-insulin injection.

  • Glucose Measurement : Measure blood glucose levels at each time point.

  • Data Analysis : Plot the mean blood glucose concentration against time. A slower rate of glucose decline indicates insulin resistance.

Biochemical and Molecular Analyses

Protocol 6: Measurement of Biochemical Parameters
  • Sample Collection : At the end of the treatment period, fast the animals overnight and collect blood via cardiac puncture under anesthesia.

  • Serum Separation : Centrifuge the blood to separate the serum and store it at -80°C.

  • Analyses : Use commercial ELISA kits to measure serum levels of insulin.[7] Analyze serum triglycerides and total cholesterol using standard colorimetric assay kits.

  • HOMA-IR Calculation : Calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) using the following formula: HOMA-IR = [Fasting Insulin (µU/mL) x Fasting Glucose (mmol/L)] / 22.5.[8]

Data Presentation: Summary of Expected Biochemical Changes
ParameterControl GroupHFD/STZ-Induced GroupT. triandra-Treated GroupReference
Fasting Blood Glucose NormalSignificantly IncreasedSignificantly Decreased[1]
Fasting Serum Insulin NormalSignificantly IncreasedSignificantly Decreased[3]
HOMA-IR LowSignificantly IncreasedSignificantly Decreased[5]
Serum Triglycerides NormalSignificantly IncreasedSignificantly Decreased[2]
Serum Total Cholesterol NormalSignificantly IncreasedSignificantly Decreased[2]
OGTT (AUC) NormalSignificantly IncreasedSignificantly Decreased[2]
ITT Normal Glucose ClearanceImpaired Glucose ClearanceImproved Glucose Clearance[4]
Protocol 7: Western Blot Analysis of Insulin Signaling Pathway

Western blotting can be used to assess the expression and phosphorylation status of key proteins in the insulin signaling pathway in tissues like the liver, skeletal muscle, and adipose tissue.[9]

  • Tissue Collection and Lysis : Euthanize the animals and rapidly excise the tissues of interest. Homogenize the tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer : Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting : Block the membrane and incubate it with primary antibodies against key insulin signaling proteins (e.g., p-Akt, Akt, p-AMPK, AMPK). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Insulin Signaling Pathway and Potential Targets of Tiliacora triandra

Tiliacora triandra has been shown to improve insulin signaling by activating the Akt and AMPK pathways.[2]

insulin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects insulin Insulin ir Insulin Receptor (IR) insulin->ir Binds irs IRS ir->irs Phosphorylates pi3k PI3K irs->pi3k Activates akt Akt pi3k->akt Activates glut4_vesicle GLUT4 Vesicle akt->glut4_vesicle Promotes translocation pepck PEPCK akt->pepck Inhibits g6pase G6Pase akt->g6pase Inhibits ampk AMPK ampk->pepck Inhibits ampk->g6pase Inhibits glucose_uptake Glucose Uptake glut4_vesicle->glucose_uptake Leads to gluconeogenesis Gluconeogenesis pepck->gluconeogenesis g6pase->gluconeogenesis tilacora Tiliacora triandra tilacora->akt Promotes Activation tilacora->ampk Promotes Activation

Caption: Insulin signaling pathway and potential modulation by T. triandra.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for investigating the effects of Tiliacora triandra on insulin resistance in animal models. By employing a combination of in vivo physiological tests, biochemical analyses, and molecular techniques, researchers can comprehensively evaluate the therapeutic potential of this plant for the management of type 2 diabetes and related metabolic disorders.

References

Application Notes and Protocols for the Isolation and Identification of Flavonoids in Tiliacora triandra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for isolating and identifying specific flavonoids from the leaves of Tiliacora triandra (Yanang). The protocols outlined below are based on established methodologies and are intended to guide researchers in the extraction, purification, and structural elucidation of these bioactive compounds.

Data Presentation: Quantitative Analysis of Flavonoid Content

The yield of flavonoids from Tiliacora triandra is highly dependent on the extraction method and solvent system employed. Below is a summary of reported total flavonoid content from various extraction protocols.

Table 1: Comparison of Total Flavonoid Content in Tiliacora triandra Leaf Extracts

Extraction SolventExtraction MethodTotal Flavonoid ContentReference
MethanolMaceration18.67 ± 0.28 mg Quercetin Equivalents (QE)/g of extract[1]
AqueousHigh-Speed Blending & Lyophilization29.76 mg Rutin Equivalents (RUE)/g of lyophilized juice powder
95% EthanolStirring for 48h42.51 ± 6.84 mg Gallic Acid Equivalents (GAE)/g of dry extract (Total Phenolics)[2]
WaterHot Air Drying (60°C for 5h) then Hot Water Extraction (80°C for 45 min)9.485 ± 0.362 mg Catechin Equivalents (CE)/g of powder[3]

Table 2: Yield of Specific Flavonoids and Phenolic Compounds in Tiliacora triandra

CompoundPlant PartExtraction MethodYieldReference
QuercetinLeavesWater Extract9,028.86 µ g/100 mg of extract[4]
RutinLyophilized Leaves Juice PowderNot Specified1,762.1 mg/kg[4]
CatechinLyophilized Leaves Juice PowderNot Specified369.9 mg/kg[4]
Gallic AcidLyophilized Leaves Juice PowderNot Specified42.4 mg/kg[4]
EpicatechinAqueous Leaf ExtractHPLC-PDA1.367 ± 0.025 mg/g of extract[5]
QuercetinAqueous Leaf ExtractHPLC-PDA0.134 ± 0.001 mg/g of extract[5]

Experimental Protocols

Protocol 1: Extraction of Flavonoids from Tiliacora triandra Leaves

This protocol describes a standard maceration technique for the extraction of flavonoids.

Materials:

  • Dried, powdered leaves of Tiliacora triandra

  • Methanol (analytical grade)

  • Shaker

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 100 g of dried, powdered Tiliacora triandra leaves.

  • Place the powdered leaves in a 2 L Erlenmeyer flask and add 1 L of methanol.

  • Seal the flask and place it on a shaker at room temperature for 48 hours.

  • After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C until the solvent is completely removed.

  • The resulting crude extract can be used for further analysis and purification.

Protocol 2: Quantification of Total Flavonoid Content

This protocol utilizes the aluminum chloride colorimetric method to determine the total flavonoid content in the extract.

Materials:

  • Tiliacora triandra extract

  • Quercetin standard

  • Methanol

  • 5% Sodium nitrite (NaNO₂) solution

  • 10% Aluminum chloride (AlCl₃) solution

  • 1 M Sodium hydroxide (NaOH)

  • Distilled water

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the plant extract in methanol (e.g., 1 mg/mL).

  • Prepare a series of quercetin standard solutions in methanol (e.g., 20, 40, 60, 80, 100 µg/mL).

  • In a 10 mL volumetric flask, add 1 mL of the extract or standard solution.

  • Add 4 mL of distilled water to the flask.

  • Add 0.3 mL of 5% NaNO₂ solution and mix well.

  • After 5 minutes, add 0.3 mL of 10% AlCl₃ solution and mix.

  • After another 6 minutes, add 2 mL of 1 M NaOH solution.

  • Make up the volume to 10 mL with distilled water and mix thoroughly.

  • Measure the absorbance at 510 nm against a reagent blank.

  • Plot a calibration curve using the quercetin standards and determine the total flavonoid content of the extract, expressed as mg of quercetin equivalents per gram of extract.[1]

Protocol 3: Isolation of Specific Flavonoids by Column Chromatography

This protocol provides a general method for the fractionation of the crude extract to isolate flavonoid-rich fractions.

Materials:

  • Crude Tiliacora triandra extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol in increasing polarity)

  • Thin Layer Chromatography (TLC) plates

  • TLC developing chamber and visualization reagents (e.g., UV lamp, iodine chamber)

Procedure:

  • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane) and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate, and then carefully load the dried extract-silica mixture onto the top of the packed column.

  • Begin elution with 100% n-hexane, gradually increasing the polarity by adding increasing percentages of ethyl acetate, followed by methanol.

  • Collect fractions of a fixed volume (e.g., 20 mL).

  • Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system and visualize the spots under a UV lamp or using iodine vapor.

  • Pool the fractions that show similar TLC profiles and contain the compounds of interest.

  • Concentrate the pooled fractions to obtain semi-purified flavonoid fractions, which can be further purified by preparative HPLC.

Protocol 4: Identification of Flavonoids by High-Performance Liquid Chromatography (HPLC)

This protocol describes the analytical HPLC method for the identification and quantification of specific flavonoids.

Materials:

  • Tiliacora triandra extract or isolated fractions

  • Reference standards (e.g., quercetin, epicatechin, rutin)

  • HPLC grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • HPLC system with a PDA or UV detector and a C18 column

Procedure:

  • Prepare the mobile phase: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).

  • Prepare the sample by dissolving the extract or fraction in the mobile phase and filtering it through a 0.45 µm syringe filter.

  • Set up a gradient elution program. For example: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.

  • Set the flow rate to 1.0 mL/min and the injection volume to 10 µL.

  • Set the PDA detector to scan a range of wavelengths (e.g., 200-400 nm) and monitor at specific wavelengths for flavonoids (e.g., 280 nm for flavanols, 360 nm for flavonols).

  • Inject the reference standards to determine their retention times and spectral characteristics.

  • Inject the sample and identify the flavonoids by comparing their retention times and UV spectra with those of the standards.

  • Quantification can be performed by creating calibration curves for each standard.

Visualizations

Experimental Workflow

experimental_workflow plant_material Tiliacora triandra Leaves extraction Extraction (e.g., Maceration with Methanol) plant_material->extraction crude_extract Crude Flavonoid Extract extraction->crude_extract quantification Total Flavonoid Quantification (Aluminum Chloride Assay) crude_extract->quantification isolation Isolation (Column Chromatography) crude_extract->isolation fractions Flavonoid-Rich Fractions isolation->fractions purification Purification (Preparative HPLC) fractions->purification pure_flavonoids Isolated Flavonoids purification->pure_flavonoids identification Identification (HPLC-PDA, LC-MS, NMR) pure_flavonoids->identification final_product Identified Flavonoids (e.g., Quercetin, Rutin) identification->final_product

Caption: Workflow for flavonoid isolation and identification.

Signaling Pathway

Flavonoids such as quercetin and rutin, identified in Tiliacora triandra, have been shown to modulate the Akt/AMPK signaling pathway, which plays a crucial role in cellular metabolism, growth, and survival.

signaling_pathway cluster_cell Cell quercetin Quercetin / Rutin (from T. triandra) akt Akt quercetin->akt ampk AMPK quercetin->ampk mtor mTOR akt->mtor ampk->mtor cell_growth Cell Growth & Proliferation mtor->cell_growth apoptosis Apoptosis mtor->apoptosis autophagy Autophagy mtor->autophagy

Caption: Modulation of the Akt/AMPK pathway by flavonoids.

References

Application Notes and Protocols for Testing the Neuroprotective Effects of Tiliacora triandra

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tiliacora triandra (Colebr.) Diels, a plant native to Southeast Asia, has been traditionally used for its medicinal properties. Emerging scientific evidence suggests that extracts from this plant possess significant neuroprotective activities, attributable to their antioxidant, anti-inflammatory, and anti-apoptotic properties. These characteristics make Tiliacora triandra a promising candidate for the development of novel therapies for neurodegenerative diseases.

This document provides detailed application notes and protocols for establishing both in vitro and in vivo models to test the neuroprotective effects of Tiliacora triandra extracts. The protocols are based on established scientific literature and are designed to be adaptable to specific laboratory settings.

Part 1: In Vitro Models for Neuroprotection Studies

While direct in vitro neuroprotection studies on Tiliacora triandra are not extensively published, its known mechanisms of action, primarily combating oxidative stress, allow for the design of robust cell-based assays. A proposed model using a human neuroblastoma cell line, SH-SY5Y, is detailed below. This model is widely used in neurotoxicity and neuroprotection studies due to its human origin and ability to differentiate into neuron-like cells.

Proposed In Vitro Model: Oxidative Stress-Induced Neurotoxicity in SH-SY5Y Cells

This model aims to assess the cytoprotective effect of Tiliacora triandra extract against oxidative damage in a neuronal cell line. Hydrogen peroxide (H₂O₂) is used to induce oxidative stress, a common pathological mechanism in many neurodegenerative diseases.

Experimental Workflow Diagram

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Endpoint Assays SHSY5Y_Culture Culture SH-SY5Y cells Seeding Seed cells in 96-well plates SHSY5Y_Culture->Seeding Differentiation Differentiate with retinoic acid (optional) Seeding->Differentiation Pretreatment Pre-treat with T. triandra extract Differentiation->Pretreatment Proceed to treatment Induction Induce oxidative stress (H2O2) Pretreatment->Induction Incubation Incubate for 24 hours Induction->Incubation MTT Cell Viability (MTT Assay) Incubation->MTT Analyze outcomes LDH Cytotoxicity (LDH Assay) Incubation->LDH ROS Intracellular ROS Measurement Incubation->ROS Apoptosis Apoptosis Assay (Caspase-3) Incubation->Apoptosis In_Vivo_Ischemia_Workflow cluster_pretreatment Pre-treatment Phase (2 weeks) cluster_surgery Surgical Procedure cluster_post_op Post-operative Analysis Animal_Groups Divide mice into groups (Sham, Control, T. triandra doses) Oral_Gavage Daily oral administration of T. triandra extract or vehicle Animal_Groups->Oral_Gavage Anesthesia Anesthetize mice Oral_Gavage->Anesthesia Proceed to surgery BCCAO Induce ischemia (Bilateral Common Carotid Artery Occlusion for 30 min) Anesthesia->BCCAO Reperfusion Allow reperfusion (45 min) BCCAO->Reperfusion Sacrifice Euthanize mice Reperfusion->Sacrifice Proceed to analysis Brain_Harvest Harvest brains Sacrifice->Brain_Harvest Biochemical Biochemical analysis (MDA, SOD, CAT, GSH, Calcium) Brain_Harvest->Biochemical Histology Histopathological examination (Infarct volume, neuronal death) Brain_Harvest->Histology Signaling_Pathways cluster_stimulus Neurotoxic Insult (e.g., Ischemia, Cisplatin) cluster_pathways Cellular Stress Pathways cluster_effectors Downstream Effects cluster_intervention Intervention cluster_mechanisms Protective Mechanisms Insult Neurotoxic Stimulus Oxidative_Stress Increased ROS (Oxidative Stress) Insult->Oxidative_Stress Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) Insult->Inflammation Apoptosis_Signal Upregulation of p53 Insult->Apoptosis_Signal Lipid_Peroxidation Lipid Peroxidation (MDA) Oxidative_Stress->Lipid_Peroxidation Caspase_Activation Caspase-3 Activation Inflammation->Caspase_Activation Bax_Activation Bax Activation & Bcl-2 Inhibition Apoptosis_Signal->Bax_Activation Neuronal_Death Neuronal Death / Apoptosis Lipid_Peroxidation->Neuronal_Death Bax_Activation->Caspase_Activation Caspase_Activation->Neuronal_Death T_triandra Tiliacora triandra Extract Antioxidant_Enzymes Increased Antioxidant Enzymes (SOD, CAT, GSH) T_triandra->Antioxidant_Enzymes Anti_inflammatory Anti-inflammatory Effect T_triandra->Anti_inflammatory Anti_apoptotic Anti-apoptotic Effect T_triandra->Anti_apoptotic Antioxidant_Enzymes->Oxidative_Stress Inhibits Anti_inflammatory->Inflammation Inhibits Anti_apoptotic->Bax_Activation Inhibits Anti_apoptotic->Caspase_Activation Inhibits

Application Notes and Protocols: Tiliacora triandra Extract as a Natural Antioxidant for Food Preservation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tiliacora triandra (Colebr.) Diels, a plant native to Southeast Asia, has garnered significant interest for its traditional use in cuisine and medicine.[1] Its leaves, stems, and roots are rich in bioactive compounds, including phenolic compounds and flavonoids, which contribute to its potent antioxidant properties.[1] These antioxidant capabilities present a promising application for Tiliacora triandra extract as a natural alternative to synthetic antioxidants in food preservation. By mitigating oxidative stress, the extract can potentially extend the shelf-life of food products by inhibiting lipid peroxidation and microbial growth. These application notes provide a summary of the antioxidant capacity of Tiliacora triandra extracts and detailed protocols for its application and evaluation in food preservation.

I. Quantitative Antioxidant Activity Data

The antioxidant potential of Tiliacora triandra extracts has been evaluated using various assays. The following tables summarize the quantitative data from different studies, showcasing the extract's efficacy.

Table 1: Radical Scavenging Activity of Tiliacora triandra Extracts

Plant PartExtraction SolventAssayIC50 Value (µg/mL)Reference
Leaf95% EthanolDPPH187.91 ± 28.09
Stem95% EthanolDPPH85.93 ± 10.91
Root95% EthanolDPPH71.31 ± 11.29
Leaf95% EthanolABTS181.78 ± 22.96
Stem95% EthanolABTS70.07 ± 6.40
Root95% EthanolABTS48.09 ± 8.77
LeafMethanolDPPH8400[2][3]
Aerial PartsHexaneABTS2940[4]
Aerial PartsHexaneDPPH4270[4]

Table 2: Ferric Reducing Antioxidant Power (FRAP) and Total Phenolic/Flavonoid Content

Plant PartExtraction SolventAssayValueReference
Leaf95% EthanolFRAP190-211 mg TE/g extract
Stem95% EthanolFRAP190-211 mg TE/g extract
Root95% EthanolFRAP190-211 mg TE/g extract
LeafMethanolTotal Flavonoid Content18.67 ± 0.28 mg QE/g extract[5]
LeafWaterTotal Phenolic Content97.899 ± 1.735 mg GAE/g[1]

II. Experimental Protocols

A. Preparation of Tiliacora triandra Extract

This protocol describes a general method for preparing an ethanolic extract of Tiliacora triandra.

  • Sample Preparation:

    • Collect fresh leaves, stems, or roots of Tiliacora triandra.

    • Wash the plant material thoroughly with distilled water to remove any dirt and contaminants.

    • Dry the plant material in a hot air oven at 40°C for 24 hours or until a constant weight is achieved.[4]

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol at a ratio of 1:10 (w/v).

    • Stir the mixture periodically and allow it to stand for 72 hours at room temperature.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to yield the crude extract.

    • Store the crude extract at -20°C for further use.

B. Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of the extract to donate hydrogen atoms or electrons to the stable DPPH radical.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Tiliacora triandra extract stock solution (1 mg/mL in methanol)

    • Methanol

    • Positive control (e.g., Ascorbic acid or Trolox)

  • Protocol:

    • Prepare serial dilutions of the plant extract and the positive control in methanol.

    • In a 96-well microplate, add 100 µL of each dilution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • Determine the IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the extract concentration.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of the extract to scavenge the ABTS radical cation.

  • Reagents:

    • ABTS solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • Tiliacora triandra extract stock solution (1 mg/mL in methanol)

    • Methanol or ethanol

    • Positive control (e.g., Trolox)

  • Protocol:

    • Prepare the ABTS radical cation solution by mixing equal volumes of the ABTS solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.700 ± 0.025 at 734 nm.[4]

    • Prepare serial dilutions of the plant extract and the positive control.

    • Add 20 µL of each dilution to 2.0 mL of the diluted ABTS solution.[4]

    • Incubate the mixture at room temperature for 5 minutes.[4]

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

C. Application in Food Preservation: A Case Study with Ice Cream

This protocol is adapted from a study on functional ice cream supplemented with Tiliacora triandra leaf extract.[6]

  • Extract Preparation (Microwave-Assisted Extraction):

    • Prepare fresh Tiliacora triandra leaves as described in section II.A.1.

    • Mix the leaves with water at a desired ratio (e.g., 5%, 10%, or 20% leaf-to-water ratio).

    • Extract the mixture using a high-power microwave at 600 W for 30 seconds, repeated three times.[6]

    • Filter the extract for incorporation into the food product.

  • Incorporation into Ice Cream:

    • Prepare a base ice cream mix (e.g., using skim milk powder and a sweetener like stevia).

    • Incorporate the Tiliacora triandra leaf extract into the ice cream mix at different concentrations (e.g., corresponding to the 5%, 10%, and 20% leaf ratios).[6]

    • Homogenize and pasteurize the mixture.

    • Age the mix at 4°C for at least 4 hours.

    • Churn the mix in an ice cream maker according to the manufacturer's instructions.

    • Harden the ice cream at -18°C.

  • Evaluation of Preservative Effect (Hypothetical Extension):

    • Microbial Analysis:

      • Store the ice cream samples at -18°C.

      • At regular intervals (e.g., 0, 15, 30, 60, and 90 days), perform total viable count (TVC) and psychrotrophic plate count to assess microbial growth.

    • Lipid Oxidation Analysis:

      • At the same intervals, determine the peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) to measure lipid oxidation.

    • Sensory Evaluation:

      • Conduct sensory analysis with a trained panel to evaluate the effect of the extract on the taste, color, odor, and overall acceptance of the ice cream over the storage period.[6]

III. Visualizations

A. Signaling Pathway

Antioxidant_Mechanism cluster_Oxidative_Stress Oxidative Stress cluster_Antioxidant_Action Antioxidant Action of T. triandra Extract ROS Reactive Oxygen Species (ROS) Cell_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Cell_Damage TT_Extract Tiliacora triandra Extract (Phenolic Compounds, Flavonoids) Scavenging ROS Scavenging TT_Extract->Scavenging Donates H⁺/e⁻ Scavenging->ROS Neutralizes Scavenging->Cell_Damage Inhibits

Caption: Antioxidant mechanism of Tiliacora triandra extract.

B. Experimental Workflow

Food_Preservation_Workflow cluster_Preparation Preparation cluster_Application Application in Food cluster_Evaluation Evaluation of Preservative Efficacy Plant_Material T. triandra Plant Material (Leaves/Stems/Roots) Drying Drying (40°C) Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction (e.g., 95% Ethanol) Grinding->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Incorporation Incorporation of Extract Crude_Extract->Incorporation Food_Matrix Food Matrix (e.g., Ice Cream, Meat) Food_Matrix->Incorporation Storage Storage Study (Controlled Conditions) Incorporation->Storage Microbial Microbial Analysis (TVC, Molds, Yeasts) Storage->Microbial Lipid_Oxidation Lipid Oxidation (PV, TBARS) Storage->Lipid_Oxidation Sensory Sensory Evaluation Storage->Sensory

Caption: Workflow for evaluating T. triandra extract in food preservation.

IV. Conclusion and Future Directions

Tiliacora triandra extract demonstrates significant antioxidant potential, primarily attributed to its rich content of phenolic compounds and flavonoids. The data strongly supports its potential as a natural food preservative. While initial studies have shown its successful incorporation into food products like ice cream, further research is needed to validate its efficacy in extending the shelf-life of a wider range of food products, particularly those susceptible to microbial spoilage and lipid oxidation. Future studies should focus on:

  • Determining the optimal extraction method and concentration for different food matrices.

  • Evaluating the impact of the extract on the sensory properties of various foods.

  • Investigating the stability of the antioxidant compounds under different food processing conditions.

  • Conducting comprehensive shelf-life studies to establish its effectiveness as a preservative.

These efforts will be crucial in harnessing the full potential of Tiliacora triandra extract as a safe and effective natural alternative in the food industry.

References

Application Notes and Protocols for Investigating the Anti-Diabetic Properties of Tiliacora triandra

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tiliacora triandra (Colebr.) Diels, a plant native to Southeast Asia, has been traditionally used for various medicinal purposes, including the management of diabetes.[1][2][3][4] Scientific studies have begun to validate these traditional claims, suggesting that T. triandra possesses significant anti-diabetic properties. These effects are attributed to a variety of mechanisms, including the inhibition of carbohydrate-digesting enzymes, enhancement of insulin sensitivity, reduction of hepatic glucose production, and antioxidant activities.[5][6][7][8][9] The plant is rich in bioactive phytochemicals such as alkaloids, phenolic compounds, and flavonoids, which are believed to contribute to its therapeutic effects.[2][10]

These application notes provide a detailed experimental framework for researchers to systematically investigate the anti-diabetic potential of Tiliacora triandra extracts and their purified compounds. The protocols outlined below cover a tiered approach, beginning with in vitro enzymatic and cell-based assays and progressing to in vivo animal studies to confirm efficacy and elucidate mechanisms of action.

Experimental Design Overview

A logical and stepwise approach is crucial for the comprehensive evaluation of Tiliacora triandra's anti-diabetic properties. The proposed experimental workflow is designed to first screen for primary anti-diabetic activities, followed by more complex cell-based assays to understand the molecular mechanisms, and finally, in vivo studies to assess the physiological effects in a living organism.

Experimental_Workflow A Plant Material Preparation (Tiliacora triandra extract) B In Vitro Enzymatic Assays A->B C Cell-Based Assays B->C B1 α-Glucosidase Inhibition Assay B->B1 B2 α-Amylase Inhibition Assay B->B2 D In Vivo Animal Studies C->D C1 Glucose Uptake in Muscle Cells (L6) and Adipocytes (3T3-L1) C->C1 C2 Hepatic Glucose Production in Liver Cells (HepG2) C->C2 C3 Insulin Signaling Pathway Analysis (Western Blot) C->C3 E Data Analysis and Mechanism Elucidation D->E D1 Streptozotocin (STZ)-Induced Diabetic Rat/Mouse Model D->D1 D2 High-Fat Diet (HFD) and STZ-Induced Diabetic Model D->D2 D3 Oral Glucose Tolerance Test (OGTT) D->D3 D4 Biochemical and Histopathological Analysis D->D4

Caption: Experimental workflow for anti-diabetic studies of Tiliacora triandra.

Data Presentation

Table 1: In Vitro Enzymatic Inhibition Assays
SampleConcentration (µg/mL)α-Glucosidase Inhibition (%)IC50 (µg/mL) for α-Glucosidaseα-Amylase Inhibition (%)IC50 (µg/mL) for α-Amylase
Vehicle Control -0.0 ± 0.0-0.0 ± 0.0-
Acarbose 1095.2 ± 2.1Value90.5 ± 3.4Value
T. triandra Extract 10
50
100
250
500
Table 2: Cell-Based Glucose Uptake Assay
Cell LineTreatmentConcentration (µg/mL)Glucose Uptake (fold change over control)
L6 Myotubes Vehicle Control-1.0
Insulin (100 nM)-Value
T. triandra Extract10
50
100
3T3-L1 Adipocytes Vehicle Control-1.0
Insulin (100 nM)-Value
T. triandra Extract10
50
100
Table 3: In Vivo Anti-Hyperglycemic Activity in Diabetic Rats
GroupTreatmentDose (mg/kg)Fasting Blood Glucose (mg/dL) - Day 0Fasting Blood Glucose (mg/dL) - Day 28Change in Body Weight (g)Serum Insulin (µU/mL)
Normal Control Vehicle-
Diabetic Control Vehicle-
Positive Control Metformin30
T. triandra Extract Low Dose100
High Dose400

Key Experimental Protocols

Protocol 1: α-Glucosidase Inhibition Assay

This assay determines the ability of the plant extract to inhibit α-glucosidase, an enzyme involved in the digestion of carbohydrates.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Tiliacora triandra extract

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare various concentrations of the T. triandra extract and acarbose in phosphate buffer.

  • In a 96-well plate, add 50 µL of the plant extract or acarbose solution to each well.

  • Add 50 µL of α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the extract concentration.

Protocol 2: Glucose Uptake in L6 Myotubes

This protocol assesses the effect of the extract on glucose uptake in skeletal muscle cells, a primary site for glucose disposal.

Materials:

  • L6 myoblasts

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • 2-deoxy-D-[³H]glucose

  • Insulin

  • Tiliacora triandra extract

  • Krebs-Ringer-HEPES (KRH) buffer

  • Scintillation counter

Procedure:

  • Culture L6 myoblasts in DMEM with 10% FBS until they reach confluence.

  • Differentiate the myoblasts into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Serum-starve the differentiated myotubes for 3 hours in KRH buffer.

  • Treat the cells with various concentrations of T. triandra extract or insulin (positive control) for 30 minutes.

  • Add 2-deoxy-D-[³H]glucose to each well and incubate for 10 minutes.

  • Terminate glucose uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells with a suitable lysis buffer.

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Normalize the glucose uptake to the total protein content of each sample.

Protocol 3: In Vivo Anti-Diabetic Study in a High-Fat Diet/Streptozotocin-Induced Diabetic Rat Model

This model mimics the pathophysiology of type 2 diabetes, involving insulin resistance followed by beta-cell dysfunction.[1][11]

Materials:

  • Male Wistar rats

  • High-Fat Diet (HFD)

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • Tiliacora triandra extract

  • Metformin (positive control)

  • Glucometer and test strips

  • Equipment for blood collection and biochemical analysis

Procedure:

  • Acclimatize the rats for one week.

  • Induce insulin resistance by feeding the rats a high-fat diet for 4 weeks.[1][11]

  • After the HFD period, induce diabetes with a single intraperitoneal injection of a low dose of STZ (e.g., 35 mg/kg) dissolved in cold citrate buffer.[1][11]

  • Confirm the diabetic state by measuring fasting blood glucose levels after 72 hours. Rats with fasting blood glucose above 250 mg/dL are considered diabetic.

  • Divide the diabetic rats into the following groups (n=6-8 per group):

    • Diabetic Control (vehicle)

    • Positive Control (Metformin, e.g., 30 mg/kg)

    • T. triandra Extract (Low Dose, e.g., 100 mg/kg)

    • T. triandra Extract (High Dose, e.g., 400 mg/kg)

  • Administer the respective treatments orally once daily for 28-30 days.[1][11]

  • Monitor body weight, food, and water intake weekly.

  • Measure fasting blood glucose levels at regular intervals.

  • At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT).

  • Euthanize the animals and collect blood for biochemical analysis (serum insulin, lipid profile, liver and kidney function markers).

  • Collect organs (pancreas, liver, kidney) for histopathological examination.

Signaling Pathway Analysis

Tiliacora triandra has been shown to influence key signaling pathways involved in glucose metabolism.[5][8] A primary pathway of interest is the Insulin/PI3K/Akt pathway , which is central to insulin-mediated glucose uptake and metabolism. Additionally, the AMPK pathway , a critical sensor of cellular energy status, is also implicated.

Signaling_Pathway cluster_membrane Cell Membrane IR Insulin Receptor PI3K PI3K IR->PI3K activates Insulin Insulin Insulin->IR binds TT Tiliacora triandra Bioactives Akt Akt/PKB TT->Akt promotes phosphorylation AMPK AMPK TT->AMPK PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Gluconeogenesis ↓ Hepatic Gluconeogenesis (↓ PEPCK, ↓ G6Pase) Akt->Gluconeogenesis AMPK->GLUT4 AMPK->Gluconeogenesis

Caption: Potential signaling pathways modulated by Tiliacora triandra.

Protocol for Western Blot Analysis of Akt and AMPK Phosphorylation:

  • Culture and treat cells (e.g., L6 myotubes or HepG2) with T. triandra extract as described in previous protocols.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated AMPK (p-AMPK), and total AMPK overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

Conclusion

The experimental design and protocols detailed in these application notes provide a robust framework for the systematic investigation of the anti-diabetic properties of Tiliacora triandra. By following this tiered approach, researchers can effectively screen for activity, elucidate the underlying molecular mechanisms, and validate the therapeutic potential in preclinical models. The presented data tables and diagrams offer a clear structure for organizing and interpreting the experimental outcomes, ultimately contributing to the scientific validation of this traditional medicinal plant for the management of diabetes.

References

Troubleshooting & Optimization

How to optimize inlet temperature for spray drying Tilacora triandra extract to preserve bioactivity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the spray drying of Tilacora triandra (Yanang) extract. The focus is on optimizing the inlet temperature to preserve the extract's bioactive compounds.

Frequently Asked Questions (FAQs)

Q1: What is the optimal inlet temperature for spray drying Tilacora triandra extract to preserve its bioactive compounds?

A1: Research indicates that an optimal inlet temperature for spray drying Tilacora triandra extract is around 160°C.[1][2] A study on the encapsulation of Yanang extract found that this temperature, in combination with a specific core-to-wall material ratio and gum arabic concentration, effectively preserved phenolic compounds, antioxidants, carotenoids, and chlorophyll.[1][2] Increasing the inlet temperature from 120°C to 160°C has also been shown to improve the physical properties of instant herbal drinks made from Tiliacora triandra without significant loss of quality.[3]

Q2: How does the inlet temperature affect the bioactivity of the spray-dried Tilacora triandra powder?

A2: The inlet temperature is a critical parameter that can influence the stability of bioactive compounds. While higher temperatures can improve drying efficiency and reduce moisture content, excessively high temperatures can lead to the degradation of thermolabile compounds like phenols and flavonoids, thereby reducing the antioxidant activity of the final product.[4][5] However, some studies on other plant extracts have shown that a higher inlet temperature can sometimes lead to better retention of antioxidant activity, possibly due to the rapid formation of a protective crust on the particle surface.[6] For T. triandra, 160°C appears to be a well-balanced temperature to achieve good powder properties while preserving bioactivity.[1][2]

Q3: What are the key bioactive compounds in Tilacora triandra extract that need to be preserved?

A3: Tilacora triandra is rich in various bioactive compounds, with polyphenols being of primary interest due to their high antioxidant activity.[1][2] Other important compounds include flavonoids, carotenoids, chlorophyll, and alkaloids, particularly bisbenzylisoquinoline alkaloids like tiliacorinine.[2][7][8] These compounds contribute to the plant's traditional uses for anti-inflammatory, antimicrobial, and antipyretic purposes.

Q4: What carrier agents are recommended for spray drying Tilacora triandra extract?

A4: Gum arabic is a commonly used and effective carrier agent for encapsulating Tilacora triandra extract during spray drying.[1][2] It has been shown to protect the bioactive compounds.[1][2] Maltodextrin is another widely used carrier agent in spray drying of plant extracts and herbal drinks, including those containing Tiliacora triandra.[3] The choice of carrier and its concentration are crucial variables that should be optimized alongside the inlet temperature.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Bioactivity (e.g., low total phenolic content, low antioxidant activity) Inlet temperature is too high, causing thermal degradation of bioactive compounds.Decrease the inlet temperature. An optimal starting point for T. triandra is 160°C.[1][2]
Inadequate encapsulation of the core material.Optimize the ratio of T. triandra extract (core) to the carrier agent (wall material). A ratio of 1:4 has been shown to be effective.[1][2] Also, ensure the carrier agent concentration is optimal (e.g., 10% w/v for gum arabic).[1][2]
High Moisture Content in Powder Inlet temperature is too low, leading to inefficient drying.Increase the inlet temperature. Higher inlet temperatures generally result in lower moisture content in the final powder.[3][6]
Feed flow rate is too high for the set temperature.Reduce the feed flow rate to allow for more efficient heat and mass transfer.
Product Sticking to the Drying Chamber Wall (Low Yield) The feed has a low glass transition temperature, or the drying temperature is too high, causing the product to be sticky.Decrease the inlet temperature. Alternatively, increase the concentration of high molecular weight carrier agents like maltodextrin or gum arabic to raise the glass transition temperature of the feed.
Inefficient atomization leading to large droplets hitting the chamber wall before drying.Check and clean the atomizer nozzle. Adjust the atomization pressure or speed.
Poor Powder Flowability (Clumping) High moisture content and/or hygroscopicity of the powder.Optimize the drying parameters (increase inlet temperature, decrease feed rate) to achieve lower final moisture content. Consider adding an anti-caking agent if necessary.
Particle morphology.Adjusting spray drying parameters and carrier agent type can influence particle size and shape, which in turn affects flowability.

Data Presentation

Table 1: Optimized Spray Drying Conditions for Tilacora triandra Extract Encapsulation[1][2]

ParameterOptimized Value
Inlet Temperature160°C
Core to Wall Material Ratio (T. triandra extract : Gum Arabic)1:4
Gum Arabic Concentration10% (w/v)

Table 2: Effect of Inlet Temperature on Physical Properties of Instant Tiliacora triandra Drink Powder[3]

Inlet Temperature (°C)Moisture Content (%)Water Activity (aw)Solubility (%)
1204.530.3095.67
1404.370.2896.33
1603.870.2597.67

Experimental Protocols

1. Preparation of Tilacora triandra Extract for Spray Drying

This protocol is based on the methodology for preparing aqueous extracts for bioactivity studies.[1][2]

  • Materials: Fresh or dried Tilacora triandra leaves, distilled water.

  • Procedure:

    • Wash the leaves thoroughly to remove any dirt.

    • If using fresh leaves, blend them with distilled water. A common ratio is 1:4 (leaves to water, w/v).

    • For dried leaves, an infusion can be prepared by soaking the powdered leaves in hot water (e.g., 80°C) for a specified time (e.g., 45 minutes).

    • Filter the mixture to separate the liquid extract from the solid plant material.

    • The resulting aqueous extract is then used as the core material for spray drying.

2. Spray Drying Encapsulation of Tilacora triandra Extract

This protocol is adapted from the optimized conditions reported for Yanang extract encapsulation.[1][2]

  • Materials: Tilacora triandra aqueous extract, Gum Arabic (carrier agent), distilled water.

  • Procedure:

    • Prepare the wall solution by dissolving the carrier agent (gum arabic) in distilled water to the desired concentration (e.g., 10% w/v).

    • Prepare the feed solution by mixing the T. triandra extract (core material) with the gum arabic solution (wall material) at the optimized ratio (e.g., 1:4).

    • Homogenize the mixture to ensure a uniform emulsion.

    • Set the spray dryer parameters:

      • Inlet Temperature: 160°C

      • Other parameters such as feed flow rate and air flow should be set according to the manufacturer's recommendations for the specific spray dryer model.

    • Feed the prepared solution into the spray dryer.

    • Collect the resulting powder from the collection chamber.

    • Store the powder in an airtight, light-proof container in a cool, dry place.

3. Determination of Total Phenolic Content (TPC)

  • Principle: The Folin-Ciocalteu method is used to measure the total phenolic content. Phenolic compounds react with the Folin-Ciocalteu reagent in an alkaline medium to produce a blue-colored complex, the intensity of which is proportional to the concentration of phenolic compounds.

  • Procedure:

    • Prepare a known concentration of the spray-dried powder extract.

    • Mix a small volume of the extract with Folin-Ciocalteu reagent.

    • After a few minutes, add a sodium carbonate solution to the mixture.

    • Allow the reaction to proceed in the dark for a specified time (e.g., 60-90 minutes).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 765 nm) using a spectrophotometer.

    • Quantify the TPC using a calibration curve prepared with a standard, such as gallic acid. The results are typically expressed as mg of gallic acid equivalents per gram of dry powder (mg GAE/g).

Visualizations

experimental_workflow cluster_preparation Step 1: Preparation cluster_drying Step 2: Spray Drying cluster_analysis Step 3: Analysis leaves T. triandra Leaves extraction Aqueous Extraction leaves->extraction extract T. triandra Extract (Core Material) extraction->extract mixing Mixing & Homogenization extract->mixing carrier Gum Arabic (Wall Material) carrier->mixing spray_dryer Spray Dryer (Inlet T = 160°C) mixing->spray_dryer Feed Solution powder Encapsulated Powder spray_dryer->powder analysis Bioactivity & Physicochemical Analysis powder->analysis Analyze

Caption: Experimental workflow for producing and analyzing spray-dried T. triandra extract.

logic_diagram cluster_input Input Parameter cluster_process Process & Effects cluster_output Output Characteristics inlet_temp Inlet Temperature heat_transfer Heat & Mass Transfer Rate inlet_temp->heat_transfer thermal_exposure Thermal Exposure of Bioactives inlet_temp->thermal_exposure moisture Moisture Evaporation heat_transfer->moisture Increases powder_props Powder Properties (Low Moisture, Good Flow) moisture->powder_props Improves bioactivity Bioactivity Retention (High TPC, Antioxidant Activity) thermal_exposure->bioactivity Can Decrease (if too high)

References

Addressing stability issues and shelf life of spray-dried Tilacora triandra powder.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spray-dried Tilacora triandra powder.

Troubleshooting Guides and FAQs

Section 1: Physical Stability and Handling

Question 1: My Tilacora triandra powder has become clumpy and hard. What is the cause and how can I prevent this?

Answer: This issue is known as caking and is primarily caused by moisture absorption from the environment. Spray-dried powders are often hygroscopic, meaning they readily attract and hold water molecules. When the moisture content increases, it can lead to the formation of liquid bridges between particles, causing them to stick together and eventually solidify.

Troubleshooting Steps:

  • Assess Storage Conditions: Verify that the powder is stored in a cool, dry place. High humidity and temperature accelerate moisture absorption and caking.

  • Check Packaging Integrity: Ensure the packaging is airtight and properly sealed. Any breach in the packaging can expose the powder to ambient moisture.

  • Use of Desiccants: Store the powder in containers with desiccants (e.g., silica gel packs) to absorb any excess moisture.

Prevention Strategies:

  • Optimal Storage: Store the powder at low relative humidity (ideally below 33%) and controlled room temperature (20-25°C).

  • Appropriate Packaging: Use packaging with high moisture barrier properties, such as aluminum-laminated bags.[1]

  • Inert Atmosphere: For long-term storage, consider packaging under a nitrogen atmosphere to displace moisture-laden air.

Question 2: The flowability of my powder is poor, making it difficult to handle and dose accurately. What can I do?

Answer: Poor flowability is often linked to particle size, shape, and inter-particle cohesive forces, which are exacerbated by moisture.

Troubleshooting Steps:

  • Moisture Content Analysis: Determine the moisture content of the powder. Even a slight increase can significantly impact flow properties.

  • Particle Size Analysis: If possible, analyze the particle size distribution. A high proportion of fine particles can lead to increased cohesiveness.

Improvement Strategies:

  • Anti-caking Agents: The incorporation of anti-caking agents like calcium phosphate during the spray-drying process can reduce hygroscopicity and improve flowability.[1]

  • Control of Storage Conditions: Maintaining low humidity and temperature during storage is crucial to prevent the initial stages of caking that lead to poor flowability.

Section 2: Chemical Stability and Shelf Life

Question 3: I have observed a change in the color of the Tilacora triandra powder over time. Does this indicate degradation of the active compounds?

Answer: Yes, a change in color, particularly darkening or browning, can be an indicator of chemical degradation. This can be due to non-enzymatic browning reactions (like the Maillard reaction) or the oxidation of phenolic compounds and other phytochemicals. These reactions are often accelerated by exposure to light, high temperatures, and oxygen.[1]

Troubleshooting Steps:

  • Review Storage Protocol: Confirm that the powder has been stored away from direct light and at the recommended temperature.

  • Quantitative Analysis: If possible, perform a quantitative analysis (e.g., using HPLC) of key bioactive markers in Tilacora triandra, such as phenolic compounds, to correlate the color change with a loss of active ingredients.

Prevention Strategies:

  • Opaque Packaging: Store the powder in light-proof containers or packaging to prevent photodegradation.

  • Controlled Atmosphere: Storing under an inert gas like nitrogen can minimize oxidative degradation.

  • Low-Temperature Storage: Storing at refrigerated temperatures (2-8°C) can significantly slow down degradation reactions.

Question 4: How can I estimate the shelf life of my spray-dried Tilacora triandra powder?

Answer: The shelf life is determined through stability testing, which involves subjecting the powder to various environmental conditions over time and monitoring key quality attributes. There are two main types of stability studies:

  • Real-Time Stability Testing: The powder is stored under recommended storage conditions, and its properties are tested at regular intervals until they fall outside the acceptable limits.

  • Accelerated Stability Testing: The powder is stored at elevated temperatures and humidity (e.g., 40°C / 75% RH) to speed up degradation. The data from this study can be used to predict the shelf life under normal storage conditions.

Key parameters to monitor include moisture content, color, phytochemical content (e.g., total phenolics), and antioxidant activity.

Section 3: Experimental and Analytical Issues

Question 5: I am seeing inconsistent results in my antioxidant activity assays (e.g., DPPH). What could be the cause?

Answer: Inconsistent antioxidant activity results can stem from several factors related to both the sample and the experimental procedure.

Troubleshooting Steps:

  • Sample Homogeneity: Ensure that the powder sample taken for analysis is homogeneous. Mix the bulk powder thoroughly before taking a subsample.

  • Extraction Efficiency: The extraction of bioactive compounds from the powder is a critical step. Verify that your extraction solvent and method are optimal for Tilacora triandra's active components. Inconsistent extraction will lead to variable results.

  • Assay Conditions: The DPPH assay is sensitive to light and reaction time. Ensure that the incubation is performed in the dark and for a consistent duration for all samples.

  • Reagent Stability: The DPPH reagent itself can degrade over time. Use freshly prepared reagent for each assay.

Question 6: My HPLC analysis shows a decrease in the concentration of phenolic compounds. How can I confirm if this is due to degradation?

Answer: A decrease in the peak area of known phenolic compounds in your HPLC chromatogram is a strong indicator of degradation.

Confirmation Steps:

  • Use of a Reference Standard: Analyze a freshly prepared standard of a known phenolic compound present in Tilacora triandra alongside your stored sample to confirm retention time and quantify the loss.

  • Analysis of Degradation Products: Look for the appearance of new, smaller peaks in the chromatogram, which may correspond to degradation products.

  • Stress Testing: Subject a fresh sample of the powder to stress conditions (e.g., high heat, UV light) and analyze it by HPLC. This can help to identify the expected degradation products and confirm the degradation pathway.

Quantitative Data Summary

Table 1: Effect of Storage Conditions on Total Anthocyanin Content (TAC) and Half-Life (t½) of Spray-Dried Powders
ProductCarrier AgentStorage Temp. (°C)Initial TAC (mg/100g)TAC after 105 days (mg/100g)Degradation Rate (k x 10⁻³ day⁻¹)Half-Life (t½) (days)
Roselle PowderMaltodextrin4155.2118.94.3161.2
25155.287.57.987.7
37155.254.114.846.8
Roselle PowderGum Arabic4158.4125.13.9177.7
25158.493.67.197.6
37158.460.313.152.9

Data adapted from a study on encapsulated roselle anthocyanins.

Table 2: Changes in Moisture Content and Water Activity of Spray-Dried Herbal Powders During Storage
ProductPackagingStorage Temp. (°C)Initial Moisture (%)Moisture after 4 weeks (%)Initial Water Activity (a_w)Water Activity after 4 weeks (a_w)
Orthosiphon stamineus PowderVacuum105.25.40.210.23
Non-vacuum105.25.50.210.24
Vacuum255.25.80.210.28
Non-vacuum255.25.90.210.29

Data adapted from a study on encapsulated Orthosiphon stamineus powder.[2]

Table 3: Color Stability of Spray-Dried Powders Under Different Storage Conditions
ProductCarrierStorage Temp. (°C)Storage Time (days)L* (Lightness)a* (Redness/Greenness)b* (Yellowness/Blueness)
Blackberry PowderMaltodextrin25085.225.1-1.2
15082.122.8-0.9
35085.225.1-1.2
15079.821.5-0.5
Blackberry PowderGum Arabic25086.524.8-1.5
15083.221.9-1.1
35086.524.8-1.5
15080.520.1-0.7

Data adapted from a study on spray-dried blackberry powder.

Experimental Protocols

Determination of Moisture Content (Gravimetric Method)

Principle: This method determines the moisture content as the loss in mass when the sample is dried under specified conditions.

Apparatus:

  • Forced-air oven, capable of maintaining 105 ± 2 °C.

  • Analytical balance, readable to 0.1 mg.

  • Desiccator with an active desiccant.

  • Moisture dishes with lids.

Procedure:

  • Dry the empty moisture dishes with their lids in the oven at 105 °C for at least 1 hour.

  • Place the dried dishes and lids in a desiccator to cool to room temperature.

  • Weigh an empty, cooled dish with its lid (W1).

  • Accurately weigh approximately 2-3 g of the spray-dried powder into the dish (W2).

  • Place the dish containing the sample (with the lid partially open) in the oven at 105 °C for 3 hours.

  • After drying, close the dish with its lid inside the oven and transfer it to a desiccator to cool.

  • Weigh the cooled dish with the dried sample and lid (W3).

  • Calculate the moisture content using the following formula: Moisture Content (%) = [(W2 - W3) / (W2 - W1)] x 100

DPPH Radical Scavenging Activity Assay

Principle: This spectrophotometric assay measures the ability of the sample to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow, which is measured at 517 nm.

Reagents and Apparatus:

  • DPPH solution (0.1 mM in methanol).

  • Methanol.

  • UV-Vis spectrophotometer.

  • Vortex mixer.

  • Micropipettes.

Procedure:

  • Sample Preparation: Prepare an extract of the Tilacora triandra powder by dissolving a known amount in a suitable solvent (e.g., methanol) and then prepare a series of dilutions.

  • Assay:

    • In a test tube, add 2.0 mL of the DPPH solution.

    • Add 1.0 mL of the sample extract dilution.

    • For the control, add 1.0 mL of methanol to 2.0 mL of the DPPH solution.

    • For the blank, use 3.0 mL of methanol.

  • Vortex the tubes and incubate them in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm against the blank.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

HPLC Analysis of Phenolic Compounds

Principle: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., DAD or UV-Vis) is used to separate, identify, and quantify individual phenolic compounds in the sample extract.

Apparatus and Reagents:

  • HPLC system with a C18 column.

  • Mobile phase: Typically a gradient of two solvents, such as (A) 0.1% formic acid in water and (B) acetonitrile.

  • Phenolic acid standards (e.g., gallic acid, caffeic acid).

  • Sample extract prepared in a suitable solvent and filtered through a 0.45 µm syringe filter.

Procedure:

  • Standard Preparation: Prepare stock solutions of individual phenolic standards and create a calibration curve by preparing a series of dilutions.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase Gradient: Start with 95% A and 5% B, linearly increase to 50% B over 40 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 280 nm and 320 nm.

  • Inject the standards and the sample extract into the HPLC system.

  • Identify the phenolic compounds in the sample by comparing their retention times with those of the standards.

  • Quantify the compounds by using the peak areas and the calibration curves of the standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation & Initial Analysis cluster_storage Stability Storage cluster_testing Periodic Testing cluster_analysis Data Analysis & Shelf-Life Estimation start Spray-Dried Tilacora triandra Powder initial_analysis Initial Analysis (t=0) - Moisture Content - Color (Lab*) - Total Phenolics (HPLC) - Antioxidant Activity (DPPH) start->initial_analysis storage_conditions Store samples under different conditions: - Real-time: 25°C / 60% RH - Accelerated: 40°C / 75% RH initial_analysis->storage_conditions periodic_testing Analyze samples at intervals (e.g., 1, 3, 6 months) storage_conditions->periodic_testing analysis_params Repeat Analysis: - Moisture Content - Color (Lab*) - Total Phenolics (HPLC) - Antioxidant Activity (DPPH) periodic_testing->analysis_params data_analysis Analyze degradation kinetics and changes in parameters analysis_params->data_analysis shelf_life Estimate Shelf-Life data_analysis->shelf_life

Caption: Experimental workflow for stability testing.

degradation_pathway cluster_stress Degradation Factors phenolic Intact Phenolic Compounds (e.g., Flavonoids, Phenolic Acids) intermediate Intermediate Products (Quinones, Radicals) phenolic->intermediate temp High Temperature temp->intermediate accelerates light Light (UV/Visible) light->intermediate initiates oxygen Oxygen oxygen->intermediate causes oxidation moisture High Moisture moisture->intermediate facilitates reactions final_products Final Degradation Products (Brown Pigments, Smaller Molecules) intermediate->final_products loss_activity Loss of Bioactivity - Decreased Antioxidant Capacity - Altered Pharmacological Effects final_products->loss_activity

Caption: Potential degradation pathway for phenolics.

References

Overcoming low yield in the extraction of specific phytochemicals from Tilacora triandra.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tiliacora triandra Phytochemical Extraction

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with low yields during the extraction of phytochemicals from Tiliacora triandra (Yanang).

Frequently Asked Questions (FAQs)

Q1: What are the primary phytochemicals of interest in Tiliacora triandra?

Tiliacora triandra is rich in a variety of bioactive compounds. The main classes include alkaloids (such as tiliacorinine and yanangcorinine), phenolic compounds (including flavonoids and phenolic acids), terpenoids, and polysaccharides.[1][2][3] The specific compound of interest will heavily influence the choice of extraction methodology.

Q2: Which solvent is generally the most effective for extraction?

The optimal solvent depends on the target phytochemical class. Aqueous (water) extraction is often most effective for maximizing the yield of total phenolic compounds.[3][4][5] For a broader range of bioactive compounds, including certain alkaloids and flavonoids, organic solvents like ethanol and methanol are commonly used.[1][6] Hexane has been shown to be effective for extracting fatty acids.[4]

Q3: What is a typical yield percentage I should expect?

Yields can vary significantly based on the plant material, extraction method, solvent, and duration. For instance, methanolic extracts have been reported to yield major components in the range of 8.59-26.29%.[7] The yield of lyophilized juice powder from leaves has been reported as high as 61.2% when using a solvent mixture of ethanol, water, and acetone.[8] It is crucial to establish a baseline with a standard protocol and optimize from there.

Q4: How does the part of the plant used (leaves, stem, root) affect the phytochemical profile and yield?

Different parts of Tiliacora triandra contain varying compositions and concentrations of bioactive compounds.[6] Leaves are commonly used and are a rich source of phenolic compounds, flavonoids, and chlorophyll.[1][8] Roots and stems also contain valuable compounds, including alkaloids.[6] The choice of plant part should align with the specific phytochemicals being targeted.

Troubleshooting Guide for Low Extraction Yield

This section addresses common issues encountered during the extraction process that can lead to suboptimal yields.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low overall extract weight (Low crude yield) 1. Inefficient Solvent Penetration: Plant material particle size may be too large. 2. Inappropriate Solvent-to-Solid Ratio: Insufficient solvent to fully saturate the plant material. 3. Insufficient Extraction Time/Temperature: The extraction process may not have run long enough or at a high enough temperature to be effective.[9]1. Reduce Particle Size: Grind the dried plant material to a fine, uniform powder (e.g., 40-60 mesh). 2. Optimize Ratio: Increase the solvent-to-solid ratio. A common starting point is 10:1 (v/w). A ratio of 1:6 (dried leaf to water) has been noted as optimal for gum extraction.[4] 3. Increase Time/Temperature: Extend the extraction time or moderately increase the temperature. Optimal conditions for gum extraction have been noted at 85°C for 100 minutes.[4][9] Be cautious, as excessive heat can degrade thermolabile compounds.
Low yield of specific target compounds (e.g., phenolics, alkaloids) 1. Incorrect Solvent Polarity: The solvent may not be optimal for solubilizing the target phytochemical class. 2. Degradation of Compounds: Exposure to excessive heat, light, or oxygen can degrade sensitive compounds. 3. Enzymatic Degradation: Endogenous plant enzymes may degrade phytochemicals upon cell lysis.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate). Water extraction often yields the highest phenolic content.[5] Methanolic extracts have shown high total flavonoid content.[6] 2. Control Conditions: Conduct extractions in the dark or using amber glassware. If using heat, ensure it is below the degradation temperature of your target compound. Consider extraction under an inert atmosphere (e.g., nitrogen). 3. Enzyme Inactivation: Blanching the fresh leaves in hot water (e.g., 100°C for 2 minutes) before extraction can inactivate enzymes.[9][10]
Inconsistent yields between batches 1. Variability in Plant Material: Differences in plant age, harvest time, or growing conditions. 2. Inconsistent Pre-processing: Variations in drying methods, storage, or grinding. 3. Procedural Drift: Minor, unintentional changes in the extraction protocol between runs.1. Standardize Plant Source: Use plant material from the same source, harvested under consistent conditions. 2. Standardize Pre-processing: Implement a strict protocol for drying (e.g., temperature, duration), grinding (e.g., particle size), and storage (e.g., cool, dark, dry). 3. Strict Protocol Adherence: Use a detailed, version-controlled Standard Operating Procedure (SOP) for all extractions.

Data Presentation: Solvent Impact on Phytochemical Content

The choice of solvent significantly impacts the extraction efficiency of different phytochemical classes.

Table 1: Effect of Different Solvents on Total Phenolic Content (TPC) of T. triandra Leaf Extracts.

Solvent Total Phenolic Content (mg GAE/g extract) Reference
Water 97.899 [5]
Ethanol 26.703 [5]
Acetone 16.456 [5]

GAE: Gallic Acid Equivalent

Table 2: Antioxidant Activity (DPPH Assay) of T. triandra Leaf Extracts.

Solvent IC₅₀ (mg/ml) Reference
Water 0.197 [5]
Ethanol 0.333 [5]
Acetone 0.419 [5]

Lower IC₅₀ value indicates higher antioxidant activity.

Experimental Protocols

Protocol 1: Optimized Aqueous Extraction for Total Phenolic Compounds

This protocol is designed to maximize the yield of water-soluble phenolic compounds from dried T. triandra leaves.

Materials:

  • Dried Tiliacora triandra leaf powder (40 mesh)

  • Deionized water

  • Blender or homogenizer

  • Hot water bath or heating mantle

  • Sterile muslin cloth or filter paper (e.g., Whatman No. 1)

  • Centrifuge and centrifuge tubes

  • Lyophilizer (Freeze-dryer) or rotary evaporator

Procedure:

  • Preparation: Weigh 20 g of dried leaf powder.

  • Pre-treatment (Optional but Recommended): To inactivate endogenous enzymes, blanch fresh leaves in boiling water (100°C) for 2 minutes before drying and grinding.[9][10]

  • Extraction:

    • Add the 20 g of powder to 120 mL of deionized water (1:6 w/v ratio).[4]

    • Homogenize the mixture using a blender for 5 minutes.

    • Transfer the slurry to a beaker and heat in a water bath at 85°C for 100 minutes with continuous stirring.[4]

  • Filtration & Clarification:

    • Allow the mixture to cool to room temperature.

    • Filter the crude extract through several layers of sterile muslin cloth.

    • Centrifuge the filtrate at 4000 rpm for 15 minutes to pellet any remaining fine solids.

    • Carefully decant the supernatant.

  • Concentration:

    • Freeze the clarified extract at -20°C or below.

    • Lyophilize the frozen extract until a dry powder is obtained. Alternatively, concentrate the extract using a rotary evaporator at a temperature below 50°C.

  • Storage: Store the final dried extract in an airtight, light-proof container at -20°C.

Protocol 2: Quantification of Total Phenolic Content (Folin-Ciocalteu Method)

This protocol outlines the spectrophotometric determination of TPC in the extract.

Materials:

  • T. triandra extract

  • Folin-Ciocalteu reagent

  • Sodium Carbonate (Na₂CO₃) solution (20% w/v)

  • Gallic acid (for standard curve)

  • Deionized water

  • Spectrophotometer and cuvettes

Procedure:

  • Standard Curve Preparation: Prepare a series of gallic acid standards (e.g., 0, 20, 40, 60, 80, 100 µg/mL).

  • Sample Preparation: Prepare a solution of the T. triandra extract at a known concentration (e.g., 1 mg/mL in the extraction solvent).

  • Reaction:

    • In a test tube, mix 0.1 mL of the sample or standard with Folin-Ciocalteu reagent (volume may vary by specific assay kit, follow manufacturer instructions).

    • Add 2.0 mL of 20% Na₂CO₃ solution.

    • Adjust the final volume with deionized water (e.g., to 5.0 mL).

  • Incubation: Incubate the mixture at 50°C for 2 hours or at room temperature in the dark for 30-60 minutes.[11]

  • Measurement: Measure the absorbance of each sample and standard at 750 nm using the spectrophotometer.[11]

  • Calculation: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the equation of the line to calculate the TPC in the sample. Express the result as mg of Gallic Acid Equivalents per gram of dry extract (mg GAE/g).

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_ext Phase 2: Extraction cluster_ana Phase 3: Analysis P1 Plant Material (T. triandra leaves) P2 Drying & Grinding P1->P2 Pre-processing E1 Solvent Addition & Maceration/Heating P2->E1 E2 Filtration / Centrifugation E1->E2 E3 Solvent Removal (Evaporation / Lyophilization) E2->E3 E4 Crude Extract E3->E4 A1 Phytochemical Screening (e.g., TPC, TFC) E4->A1 A2 Quantification (HPLC, GC-MS) A1->A2 A3 Bioactivity Assays (e.g., DPPH) A1->A3

Caption: General workflow for extraction and analysis of phytochemicals.

Troubleshooting Logic for Low Yield

G Start Low Phytochemical Yield Observed Q1 Is the crude extract mass low? Start->Q1 Q2 Is the target compound concentration low? Q1->Q2 No S1 Review Physical Parameters: - Particle Size - Solvent:Solid Ratio - Time & Temperature Q1->S1 Yes S2 Review Chemical Parameters: - Solvent Polarity - pH - Potential Degradation Q2->S2 Yes S3 Review Pre-processing: - Drying Method - Enzyme Inactivation (Blanching) S2->S3

Caption: Decision tree for troubleshooting low extraction yields.

Key Parameter Relationships

G cluster_params Controllable Parameters Yield Phytochemical Yield Solvent Solvent Type (Polarity) Solvent->Yield Temp Temperature Temp->Yield Time Duration Time->Yield Ratio Solvent:Solid Ratio Ratio->Yield Particle Particle Size Particle->Yield

Caption: Key parameters influencing final phytochemical yield.

References

Minimizing the degradation of phenolic compounds during Tilacora triandra extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of phenolic compounds during extraction from Tiliacora triandra.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of phenolic compounds during extraction?

A1: The stability of phenolic compounds is influenced by several factors during extraction. Key contributors to degradation include:

  • Enzymatic Degradation: Endogenous enzymes like polyphenol oxidase (PPO) and peroxidase (POD), released when plant cells are ruptured, can oxidize phenols, leading to their degradation.[1][2][3]

  • pH: High pH (alkaline conditions) can cause irreversible degradation of some phenolic compounds, such as caffeic, chlorogenic, and gallic acids.[4][5][6][7] Most phenolic compounds are more stable in acidic to neutral conditions (pH 4-7).[8]

  • Temperature: While higher temperatures can increase extraction efficiency, excessive heat can lead to the degradation of heat-sensitive phenolic compounds.[9][10][11] Temperatures above 70°C are known to cause rapid degradation of certain compounds like anthocyanins.[9]

  • Light: Exposure to UV light can cleave the conjugated double bonds in phenolic compounds, causing them to break down into smaller molecules.[1]

  • Oxygen: The presence of oxygen can lead to the oxidation of phenolic compounds, a process that can be accelerated by enzymes and light.[3]

Q2: Which solvents are most effective for extracting phenolic compounds from Tiliacora triandra while minimizing degradation?

A2: The choice of solvent is critical for efficient extraction and preservation of phenolic compounds.

  • Ethanol and Methanol: Ethanol is a safe and effective solvent for extractions.[9] Ethanolic extracts of T. triandra have been shown to contain various phenolic acids.[12] Mixtures of alcohol and water are often more effective than pure alcohol because water helps to swell the plant tissue, improving solvent penetration.[10]

  • Aqueous Extraction: Water is also a viable solvent, particularly for maximizing the retention of total phenolic content in some cases.[13]

  • Acetone: Aqueous acetone is particularly effective for extracting higher molecular weight flavanols.[9]

Q3: How can I inactivate endogenous enzymes to prevent phenolic degradation?

A3: Inactivating enzymes is a crucial step in preserving phenolic compounds.

  • Blanching: Briefly immersing the fresh leaves in boiling water (100°C) for a short period (e.g., 2 minutes) can effectively inactivate endogenous enzymes.[13][14]

  • Freezing: Freezing the plant material can slow down enzymatic activity, and when combined with blanching, it can be an effective pre-treatment method.[13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Phenolic Compounds 1. Inefficient Cell Wall Disruption: The solvent may not be effectively penetrating the plant cells to release the phenolic compounds. 2. Inappropriate Solvent: The polarity of the solvent may not be suitable for the target phenolic compounds. 3. Suboptimal Extraction Parameters: Extraction time, temperature, or solvent-to-solid ratio may not be optimized.1. Reduce Particle Size: Grind the dried plant material to a smaller particle size to increase the surface area for extraction.[9][15] 2. Experiment with Different Solvents: Test various solvents (e.g., ethanol, methanol, acetone) and their aqueous mixtures to find the most effective one for your target compounds.[9] 3. Optimize Extraction Conditions: Systematically vary the extraction time, temperature, and solvent-to-solid ratio to determine the optimal conditions for your specific setup.[9][10] Consider using advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction.[9][16]
Degradation of Phenolic Compounds (e.g., browning of extract) 1. Enzymatic Oxidation: Polyphenol oxidase (PPO) and other enzymes are likely active.[1][2] 2. High pH: The extraction or storage conditions may be too alkaline.[4][5][6] 3. Excessive Heat: The extraction temperature may be too high for the stability of the target compounds.[9] 4. Exposure to Light and Oxygen: The extract may be degrading due to photo-oxidation.[1]1. Enzyme Inactivation: Blanch the fresh leaves in boiling water for 2 minutes before extraction.[13][14] 2. Control pH: Maintain the pH of the extraction solvent in the acidic to neutral range (pH 4-7).[8] 3. Lower Extraction Temperature: Use lower temperatures for extraction, especially for heat-sensitive compounds.[9] Consider non-thermal extraction methods like ultrasound-assisted extraction at controlled temperatures. 4. Protect from Light and Oxygen: Conduct the extraction in the dark or using amber glassware and consider purging the solvent with nitrogen to minimize oxygen exposure.[12]
Inconsistent Extraction Results 1. Variability in Plant Material: The phenolic content of the plant can vary depending on the harvesting time, growing conditions, and storage. 2. Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to different results.1. Standardize Plant Material: Use plant material from the same batch, harvested at the same time, and stored under consistent conditions. 2. Maintain a Strict Protocol: Ensure that all extraction parameters (time, temperature, solvent ratio, etc.) are kept consistent between experiments.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds

This method uses ultrasonic waves to disrupt cell walls, enhancing extraction efficiency at lower temperatures and shorter times.

Materials:

  • Dried and powdered Tiliacora triandra leaves

  • Ethanol (76.58%)

  • Ultrasonic bath

  • Centrifuge

  • Filter paper

Procedure:

  • Mix 1 gram of powdered T. triandra leaves with 22.15 mL of 76.58% ethanol in a flask.[17]

  • Place the flask in an ultrasonic bath and sonicate at 52.75°C for 53.84 minutes.[17]

  • After extraction, centrifuge the mixture to separate the solid residue from the supernatant.

  • Filter the supernatant to obtain the crude phenolic extract.

  • Store the extract in a dark, airtight container at 4°C for further analysis.

Protocol 2: Microwave-Assisted Extraction (MAE) of Phenolic Compounds

This method utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

Materials:

  • Fresh Tiliacora triandra leaves

  • Distilled water

  • Microwave oven

  • Beaker

  • Filter paper

Procedure:

  • Weigh 10 g of fresh T. triandra leaves and place them in a beaker with 100 mL of distilled water.[18]

  • Manually squeeze the leaves in the water and let them soak for 15 minutes.[18]

  • Place the beaker in a microwave and heat at 600 W for 30 seconds.[18]

  • Allow a rest period of 30 seconds.

  • Repeat the microwave heating and resting cycle two more times for a total of three extractions.[18]

  • Filter the mixture to collect the aqueous extract.

  • Cool the extract and store it in a dark container at 4°C.

Protocol 3: Maceration Extraction of Phenolic Compounds

This is a conventional method involving soaking the plant material in a solvent over a period of time.

Materials:

  • Dried and powdered Tiliacora triandra leaves

  • Absolute ethanol

  • Stirrer

  • Centrifuge

  • Filter paper (Whatman No. 4)

Procedure:

  • Macerate 20 g of T. triandra leaf powder in 200 mL of absolute ethanol (1:10 ratio).[12]

  • Stir the mixture for 48 hours at room temperature in the dark.[12]

  • After 48 hours, centrifuge the mixture at 6,150 x g for 15 minutes.[12]

  • Filter the supernatant through Whatman No. 4 filter paper to obtain the extract.[12]

  • Store the extract in a dark, airtight container at 4°C.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Total Phenolic Content (TPC) in Tiliacora triandra Leaves

Extraction MethodSolventPower/TemperatureLeaf RatioTotal Phenolic Content (mg GAE/mL extract)Reference
TraditionalWaterRoom Temperature5%2.84[18]
TraditionalWaterRoom Temperature10%3.79[18]
TraditionalWaterRoom Temperature20%4.52[18]
Microwave-AssistedWater300 W5%6.38[18]
Microwave-AssistedWater300 W10%8.74[18]
Microwave-AssistedWater300 W20%10.39[18]
Microwave-AssistedWater600 W5%7.08[18]
Microwave-AssistedWater600 W10%9.20[18]
Microwave-AssistedWater600 W20%10.91[18]

Table 2: Antioxidant Activity (DPPH Scavenging) of Tiliacora triandra Leaf Extracts from Different Extraction Methods

Extraction MethodPower/TemperatureLeaf RatioDPPH Scavenging Activity (%)Reference
TraditionalRoom Temperature5%Not specified[18]
TraditionalRoom Temperature10%Not specified[18]
TraditionalRoom Temperature20%Not specified[18]
Microwave-Assisted300 W5%Significantly lower than 600 W[18]
Microwave-Assisted300 W10%Significantly lower than 600 W[18]
Microwave-Assisted300 W20%Significantly lower than 600 W[18]
Microwave-Assisted600 W5%Higher potential than 300 W and traditional[18]
Microwave-Assisted600 W10%Higher potential than 300 W and traditional[18]
Microwave-Assisted600 W20%Higher potential than 300 W and traditional[18]

Visualizations

G cluster_0 Pre-Treatment cluster_1 Extraction cluster_2 Post-Extraction Plant Material Plant Material Grinding/Homogenization Grinding/Homogenization Plant Material->Grinding/Homogenization Enzyme Inactivation Enzyme Inactivation Grinding/Homogenization->Enzyme Inactivation Optional Solvent Addition Solvent Addition Enzyme Inactivation->Solvent Addition Extraction Method Extraction Method Extraction Process Extraction Process Extraction Method->Extraction Process Solvent Addition->Extraction Method Filtration/Centrifugation Filtration/Centrifugation Extraction Process->Filtration/Centrifugation Solvent Evaporation Solvent Evaporation Filtration/Centrifugation->Solvent Evaporation Crude Extract Crude Extract Solvent Evaporation->Crude Extract

Caption: General workflow for the extraction of phenolic compounds.

G cluster_degradation Degradation Pathways Phenolic Compounds Phenolic Compounds Enzymatic Oxidation Enzymatic Oxidation Phenolic Compounds->Enzymatic Oxidation PPO, POD Non-Enzymatic Oxidation Non-Enzymatic Oxidation Phenolic Compounds->Non-Enzymatic Oxidation High pH, Light, Heat Degraded Products Degraded Products Enzymatic Oxidation->Degraded Products Non-Enzymatic Oxidation->Degraded Products

Caption: Key degradation pathways for phenolic compounds.

References

Troubleshooting inconsistencies in antioxidant activity assays of Tilacora triandra.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antioxidant activity assays of Tilacora triandra.

Frequently Asked Questions (FAQs)

Q1: Why am I getting inconsistent or no antioxidant activity results with my Tilacora triandra extract in the DPPH assay?

A1: Several factors can contribute to a lack of expected results in a DPPH assay. Consider the following possibilities:

  • Reagent Quality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) reagent is light-sensitive and can degrade over time. Ensure you are using a fresh or properly stored solution. A positive control, such as ascorbic acid or Trolox, can help verify that the reagent is active.[1]

  • Extract Preparation: The method of extraction and the solvent used can significantly impact the presence of antioxidant compounds.[2] For Tilacora triandra, different solvents will yield varying levels of antioxidant activity. If possible, ensure your extraction procedure is optimized for the desired phytochemicals.

  • Extract Color: Intensely colored extracts can interfere with the spectrophotometric reading at the DPPH absorbance wavelength (typically around 517 nm). If your extract is highly colored, you may need to use a more diluted sample or implement a correction for the background absorbance.[1]

  • Incubation Time: The reaction between the antioxidant and DPPH may not be instantaneous. Ensure you are allowing for a sufficient incubation period as specified in your protocol.[3]

Q2: My Tilacora triandra extract shows good activity in the DPPH assay but poor activity in the FRAP assay. Why is there a discrepancy?

A2: It is not uncommon for the same plant extract to exhibit different levels of activity in various antioxidant assays. This is because each assay is based on a different chemical principle:

  • DPPH Assay: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to a ferrous iron (Fe²⁺) complex.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Also a radical scavenging assay, but the ABTS radical is more soluble in both aqueous and organic solvents, allowing for the assessment of a broader range of compounds.

The different mechanisms mean that the assays are sensitive to different types of antioxidant compounds. Your Tilacora triandra extract may contain compounds that are more effective as hydrogen donors (strong DPPH activity) than as reducing agents (weaker FRAP activity).

Q3: What part of the Tilacora triandra plant should I use for the highest antioxidant activity?

A3: Studies have shown that the antioxidant activity of Tilacora triandra extracts can vary depending on the part of the plant used (leaves, stem, or root). Some research indicates that root and stem extracts may exhibit higher antioxidant activity in DPPH and ABTS assays compared to leaf extracts. However, the FRAP assay may show less significant differences between the different plant parts. The choice of plant part may depend on the specific antioxidant properties you are interested in.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate measurements. Inconsistent pipetting volumes.Ensure proper calibration and use of micropipettes. Use fresh tips for each replicate.
Incomplete mixing of reagents and sample.Gently vortex or mix the solution thoroughly after adding each component.
Negative or unexpected absorbance readings in FRAP assay. Incorrect blanking of the spectrophotometer.Ensure the spectrophotometer is zeroed with the appropriate blank solution as per the protocol.
Contaminated cuvettes or microplate wells.Use clean, scratch-free cuvettes or new microplate wells for each reading.
Color of the FRAP reaction is not the expected blue/green. Incorrect pH of the FRAP reagent.Verify the pH of the acetate buffer used to prepare the FRAP reagent.
Contamination in the sample or reagents.Prepare fresh reagents and use a clean workspace.

Quantitative Data Summary

The antioxidant activity of Tilacora triandra can vary significantly based on the plant part, extraction solvent, and assay method. The following table summarizes representative data from various studies.

Plant PartExtraction SolventAssayIC50 (µg/mL)Reference
LeafEthanolDPPH187.91 ± 28.09
StemEthanolDPPH85.93 ± 10.91
RootEthanolDPPH71.31 ± 11.29
LeafEthanolABTS181.78 ± 22.96
StemEthanolABTS70.07 ± 6.40
RootEthanolABTS48.09 ± 8.77
LeafWaterDPPH319.30 ± 10.80[4]
LeafWaterABTS134.63 ± 6.53[4]
Plant PartExtraction SolventAssayTrolox Equivalents (mg TE/g extract)Reference
LeafEthanolFRAP190 - 211
StemEthanolFRAP190 - 211
RootEthanolFRAP190 - 211

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, airtight container.

  • Sample Preparation:

    • Dissolve the Tilacora triandra extract in a suitable solvent (e.g., methanol) to create a stock solution.

    • Prepare a series of dilutions of the extract from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each extract dilution to separate wells.

    • Add the DPPH solution to each well.

    • Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[3]

    • Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the extract that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the extract concentration.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution.[5]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1][5]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm.[6]

  • Sample Preparation:

    • Prepare a stock solution and serial dilutions of the Tilacora triandra extract.

  • Assay Procedure:

    • Add a small volume of each extract dilution to separate wells of a 96-well microplate.

    • Add the diluted ABTS•+ solution to each well.

    • Include a blank and a positive control.

    • Incubate for a specified time (e.g., 5-6 minutes) at room temperature.[6]

    • Measure the absorbance at approximately 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[7]

    • Warm the FRAP reagent to 37°C before use.

  • Sample Preparation:

    • Prepare a stock solution and serial dilutions of the Tilacora triandra extract.

  • Assay Procedure:

    • Add a small volume of each extract dilution to separate wells of a 96-well microplate.

    • Add the FRAP reagent to each well.

    • Include a blank and a standard (e.g., FeSO₄·7H₂O or Trolox).

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[7]

    • Measure the absorbance at approximately 593 nm.

  • Calculation:

    • Create a standard curve using the known concentrations of the standard.

    • Determine the FRAP value of the extract by comparing its absorbance to the standard curve. The results are typically expressed as Trolox equivalents (TE).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Tilacora triandra Extract D Mix Extract/Control with Reagent A->D B Prepare Assay Reagents (DPPH, ABTS, or FRAP) B->D C Prepare Positive Control (e.g., Trolox) C->D E Incubate (Time & Temp Specific to Assay) D->E F Measure Absorbance (Spectrophotometer) E->F G Calculate % Inhibition or use Standard Curve F->G H Determine IC50 or Trolox Equivalents G->H

Caption: A generalized workflow for antioxidant activity assays.

Troubleshooting_Flowchart start Inconsistent Results q1 Is the positive control working? start->q1 issue_reagent Issue with Reagents - Check expiration - Prepare fresh solution q1->issue_reagent No q2 Is the extract highly colored? q1->q2 Yes a1_yes Yes a1_no No solution_color Color Interference - Run a sample blank - Dilute the sample q2->solution_color Yes q3 Are assay conditions (time, temp, pH) correct? q2->q3 No a2_yes Yes a2_no No solution_conditions Incorrect Protocol - Verify all steps - Check instrument settings q3->solution_conditions No end_issue Consider Assay Mechanism Differences (DPPH vs. FRAP) q3->end_issue Yes a3_yes Yes a3_no No

Caption: A troubleshooting flowchart for inconsistent antioxidant assay results.

Antioxidant_Signaling_Pathway cluster_extract Tilacora triandra Phytochemicals ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) direct_scavenging Direct Radical Scavenging (DPPH, ABTS assays) ROS->direct_scavenging Neutralization phenolics Phenolic Compounds phenolics->direct_scavenging nrf2 Nrf2-Keap1 Pathway phenolics->nrf2 alkaloids Alkaloids alkaloids->direct_scavenging alkaloids->nrf2 cell_protection Cellular Protection & Reduced Oxidative Stress direct_scavenging->cell_protection cellular_defense Upregulation of Cellular Antioxidant Defenses antioxidant_enzymes Antioxidant Enzymes (SOD, CAT, GPx) cellular_defense->antioxidant_enzymes nrf2->cellular_defense antioxidant_enzymes->ROS Detoxification antioxidant_enzymes->cell_protection

Caption: Proposed antioxidant mechanisms of Tilacora triandra phytochemicals.

References

Technical Support Center: Enhancing the Solubility and Bioavailability of Tiliacora triandra Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the solubility and bioavailability of Tiliacora triandra extracts.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the solubility and bioavailability of Tiliacora triandra extracts?

A1: Tiliacora triandra extracts contain a variety of bioactive compounds, including alkaloids, flavonoids, and phenolic compounds.[1][2] Many of these compounds are lipophilic, leading to poor aqueous solubility. This low solubility can, in turn, limit their absorption in the gastrointestinal tract, resulting in low bioavailability and potentially reduced therapeutic efficacy.

Q2: What are the primary methods for improving the solubility and bioavailability of Tiliacora triandra extracts?

A2: Several formulation strategies can be employed to enhance the solubility and bioavailability of Tiliacora triandra extracts. The most common and effective methods include:

  • Nanoencapsulation: This technique involves encapsulating the extract in nano-sized carriers, such as polymers or lipids, to improve its stability and dissolution. Spray drying is a common method for nanoencapsulation.[3][4]

  • Solid Dispersion: This method involves dispersing the extract in a hydrophilic carrier at the molecular level to enhance its wettability and dissolution rate.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively increasing their solubility in aqueous solutions.

Q3: Are there any known signaling pathways affected by Tiliacora triandra extracts?

A3: Yes, studies have shown that aqueous extracts of Tiliacora triandra can inhibit hepatic glucose production. This effect is mediated, at least in part, through the activation of the Akt and AMP-activated protein kinase (AMPK) signaling pathways.[5] These pathways are crucial in regulating cellular metabolism and energy homeostasis.

Troubleshooting Guides

Nanoencapsulation via Spray Drying

Problem: Low encapsulation efficiency and degradation of bioactive compounds during spray drying.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate core-to-wall material ratio Optimize the ratio of Tiliacora triandra extract (core) to the encapsulating agent (wall material), such as gum arabic. A study on Yanang (Tiliacora triandra) leaf extract found an optimized ratio of 1:4 (core to wall) to be effective.[3][4]
Incorrect inlet temperature The inlet temperature of the spray dryer is critical. Too high a temperature can degrade thermolabile compounds, while too low a temperature may result in inefficient drying. For Yanang extract, an inlet temperature of 160°C has been shown to be optimal.[3][4]
Suboptimal wall material concentration The concentration of the wall material solution can affect droplet formation and drying kinetics. A 10% (w/v) gum arabic concentration was found to be suitable for encapsulating Yanang extract.[3][4]

Quantitative Data on Bioactive Compound Stability after Encapsulation:

A study on the spray drying of Tiliacora triandra (Yanang) leaf extract using gum arabic as the wall material provided the following data on the stability of bioactive compounds under optimized conditions (Core:Wall ratio of 1:4, 10% w/v gum arabic, 160°C inlet temperature).[3]

Bioactive CompoundContent in Encapsulated Powder (mg/g)
Total Carotenoids8.07 ± 0.93
Total Chlorophyll0.84 ± 0.05
Total Phenolics (GAE)20.71 ± 0.89

GAE: Gallic Acid Equivalent

Solid Dispersion

Problem: The solid dispersion does not significantly improve the dissolution rate of the extract.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Poor choice of carrier The carrier must be hydrophilic and compatible with the extract. Common carriers for herbal extracts include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[6] Experiment with different carriers to find the most suitable one for Tiliacora triandra extract.
Incorrect extract-to-carrier ratio The ratio of the extract to the carrier is crucial for achieving a molecular dispersion. Prepare solid dispersions with varying ratios (e.g., 1:1, 1:2, 1:4) to determine the optimal concentration for enhanced dissolution.[6]
Ineffective preparation method The method of preparation (e.g., solvent evaporation, fusion) can impact the final product. The solvent evaporation method is often suitable for heat-sensitive compounds found in herbal extracts.[6]
Cyclodextrin Complexation

Problem: Inefficient complexation of Tiliacora triandra phytochemicals with cyclodextrins.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate type of cyclodextrin The cavity size of the cyclodextrin must be suitable for the size of the bioactive molecules in the extract. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for complexing phytochemicals.[7]
Suboptimal stoichiometry The molar ratio of the extract's bioactive compounds to the cyclodextrin is critical for efficient complexation. A 1:1 molar ratio is often a good starting point for optimization.[7]
Insufficient reaction time or energy input Ensure adequate stirring or sonication for a sufficient duration (e.g., 24 hours) at room temperature to allow for the formation of the inclusion complex.[7]

Experimental Protocols

Protocol for Nanoencapsulation of Tiliacora triandra Extract by Spray Drying

This protocol is adapted from a study on the encapsulation of Yanang leaf extract.[3][4]

  • Preparation of the Emulsion:

    • Prepare a 10% (w/v) solution of gum arabic in distilled water.

    • Disperse the dried Tiliacora triandra extract into the gum arabic solution to achieve a core-to-wall material ratio of 1:4.

    • Homogenize the mixture to form a stable emulsion.

  • Spray Drying:

    • Set the inlet temperature of the spray dryer to 160°C.

    • Feed the emulsion into the spray dryer at a constant flow rate.

    • Collect the powdered encapsulated extract from the collection chamber.

  • Characterization:

    • Determine the moisture content, particle size, and morphology of the microcapsules.

    • Quantify the content of key bioactive compounds (e.g., total phenolics, flavonoids) in the encapsulated powder to assess encapsulation efficiency.

Protocol for Preparation of Tiliacora triandra Solid Dispersion by Solvent Evaporation

This is a general protocol that can be adapted for Tiliacora triandra extract.[6]

  • Dissolution:

    • Select a suitable hydrophilic carrier (e.g., PEG 4000, PVP K30).

    • Choose a common solvent (e.g., methanol, ethanol) that can dissolve both the Tiliacora triandra extract and the carrier.

    • Dissolve the extract and the carrier in the solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4).

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator or by heating on a water bath at a controlled temperature (e.g., 40-50°C) with continuous stirring.

  • Drying and Pulverization:

    • Dry the resulting solid mass in a desiccator under vacuum to remove any residual solvent.

    • Pulverize the dried mass into a fine powder using a mortar and pestle.

  • Characterization:

    • Perform in vitro dissolution studies to compare the release profile of the solid dispersion with the pure extract.

    • Characterize the solid-state properties using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug in the dispersion.

Protocol for Cyclodextrin Complexation of Tiliacora triandra Extract

This is a general protocol for preparing inclusion complexes with cyclodextrins.[7]

  • Preparation of Solutions:

    • Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD).

    • Prepare a solution of the Tiliacora triandra extract in a suitable solvent (e.g., ethanol).

  • Complexation:

    • Add the extract solution dropwise to the cyclodextrin solution while stirring continuously. The molar ratio should be optimized (e.g., starting with 1:1).

    • Continue stirring the mixture at room temperature for an extended period (e.g., 24 hours) to ensure the formation of the inclusion complex.

  • Isolation of the Complex:

    • Remove the solvent, for example, by freeze-drying (lyophilization), to obtain the solid inclusion complex powder.

  • Characterization:

    • Confirm the formation of the inclusion complex using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and DSC.

    • Evaluate the enhancement in aqueous solubility by comparing the solubility of the complex with that of the pure extract.

Visualizations

Signaling Pathway

Tiliacora_triandra_Signaling TTE Tiliacora triandra Aqueous Extract Akt Akt (Protein Kinase B) TTE->Akt Activates AMPK AMPK TTE->AMPK Activates pAkt p-Akt (Ser473) (Active) Akt->pAkt pAMPK p-AMPK (Thr172) (Active) AMPK->pAMPK PEPCK PEPCK pAkt->PEPCK Inhibits G6Pase G6Pase pAkt->G6Pase Inhibits pAMPK->PEPCK Inhibits pAMPK->G6Pase Inhibits Gluconeogenesis Hepatic Gluconeogenesis (Glucose Production) PEPCK->Gluconeogenesis G6Pase->Gluconeogenesis

Caption: Proposed signaling pathway for the inhibition of hepatic gluconeogenesis by Tiliacora triandra extract.

Experimental Workflow: Solid Dispersion Preparation

Solid_Dispersion_Workflow start Start step1 Dissolve T. triandra Extract and Carrier in Solvent start->step1 step2 Solvent Evaporation (e.g., Rotary Evaporator) step1->step2 step3 Drying of Solid Mass (Vacuum Desiccator) step2->step3 step4 Pulverization step3->step4 end Solid Dispersion Powder step4->end

Caption: Workflow for preparing solid dispersions of Tiliacora triandra extract.

Logical Relationship: Bioavailability Enhancement Strategies

Bioavailability_Enhancement PoorSolubility Poor Aqueous Solubility of T. triandra Extract LowBioavailability Low Bioavailability PoorSolubility->LowBioavailability Strategies Enhancement Strategies LowBioavailability->Strategies Nanoencapsulation Nanoencapsulation Strategies->Nanoencapsulation SolidDispersion Solid Dispersion Strategies->SolidDispersion Cyclodextrin Cyclodextrin Complexation Strategies->Cyclodextrin ImprovedSolubility Improved Solubility & Dissolution Nanoencapsulation->ImprovedSolubility SolidDispersion->ImprovedSolubility Cyclodextrin->ImprovedSolubility EnhancedBioavailability Enhanced Bioavailability ImprovedSolubility->EnhancedBioavailability

Caption: Strategies to overcome low bioavailability of Tiliacora triandra extracts.

References

Challenges in scaling up the production of standardized Tilacora triandra extracts.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of standardized Tiliacora triandra extracts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scaling up of Tiliacora triandra extract production, from raw material sourcing to the final standardized extract.

Issue 1: High Variability in Bioactive Compound Yields Between Batches

Question: We are observing significant variations in the concentration of key bioactive markers (e.g., alkaloids, phenolic compounds) in our lab-scale extractions. What could be the cause, and how can we mitigate this before scaling up?

Answer:

Batch-to-batch variability is a primary challenge in the production of herbal extracts. Several factors related to the raw material can contribute to this issue:

  • Genetic and Environmental Factors: Tiliacora triandra plants grown in different geographical locations, under varying climatic conditions, and harvested at different times of the year can have different phytochemical profiles.[1][2]

  • Harvesting and Post-Harvest Processing: The age of the plant, the specific plant part used (leaves, stems, or roots), and the drying and storage conditions can all impact the concentration of bioactive compounds.[1][3]

  • Misidentification or Adulteration: Contamination with other plant species can also lead to inconsistent results.

Troubleshooting Steps:

  • Standardize Raw Material Sourcing:

    • Establish a reliable supply chain with growers who adhere to Good Agricultural and Collection Practices (GACP).[4][5]

    • Develop detailed specifications for the raw material, including the botanical identity (macroscopic and microscopic analysis), geographical origin, and time of harvest.

    • Implement a robust quality control system for incoming raw materials, including phytochemical fingerprinting (e.g., using HPTLC or HPLC) to ensure consistency.

  • Optimize Post-Harvest Handling:

    • Define and validate a standardized procedure for drying the plant material to prevent the degradation of thermolabile compounds.

    • Establish appropriate storage conditions (temperature, humidity, light exposure) to maintain the stability of the raw material over time.

Issue 2: Clogging of Filters and Equipment During Extraction and Filtration

Question: During our pilot-scale extractions of Tiliacora triandra leaves, we are experiencing frequent clogging of our filtration systems, which significantly slows down the process. What is causing this, and what are the potential solutions?

Answer:

Tiliacora triandra leaves are known to contain a significant amount of mucilaginous polysaccharides.[6][7] These gums can swell in the presence of the extraction solvent, leading to a highly viscous solution that is difficult to filter. This issue is often exacerbated at a larger scale.

Troubleshooting Steps:

  • Pre-Extraction Treatments:

    • Enzymatic Treatment: Consider using enzymes like cellulases, hemicellulases, and pectinases to break down the cell walls and reduce the viscosity caused by mucilage.

    • Solvent Selection: Experiment with different solvent systems. While aqueous and hydroalcoholic solvents are common, their high polarity can enhance the extraction of mucilage. A sequential extraction with solvents of increasing polarity might be beneficial.

  • Optimization of Extraction and Filtration Parameters:

    • Temperature: Lowering the extraction temperature may reduce the solubilization of some polysaccharides.

    • Filtration Aids: Employing filter aids like diatomaceous earth or perlite can help to prevent the filter medium from becoming clogged.

    • Centrifugation: A centrifugation step prior to filtration can help to separate the bulk of the solid material and mucilage from the liquid extract.

    • Cross-flow Filtration: For larger volumes, consider using cross-flow (or tangential flow) filtration systems, which are less prone to clogging than traditional dead-end filtration.

Issue 3: Degradation of Target Compounds During Solvent Evaporation and Drying

Question: We are noticing a loss of certain phenolic compounds and alkaloids in our Tiliacora triandra extract after the solvent removal step. How can we prevent this degradation?

Answer:

Many bioactive compounds in plant extracts are sensitive to heat.[3] Prolonged exposure to high temperatures during solvent evaporation can lead to their degradation.

Troubleshooting Steps:

  • Use of Low-Temperature Evaporation Techniques:

    • Vacuum Evaporation: Employ a rotary evaporator (for lab/pilot scale) or a falling film/agitated thin-film evaporator (for larger scale) under reduced pressure. This lowers the boiling point of the solvent, allowing for efficient evaporation at a lower temperature.

    • Freeze Drying (Lyophilization): This is a gentle drying method that involves freezing the extract and then removing the solvent by sublimation under a vacuum. It is particularly suitable for heat-sensitive compounds and for producing a porous, easily dissolvable powder.[6]

  • Process Optimization:

    • Minimize the residence time of the extract in the evaporator.

    • Ensure that the temperature of the heating medium is precisely controlled.

Frequently Asked Questions (FAQs)

Raw Material and Extraction

Q1: What part of the Tiliacora triandra plant should be used for extraction?

A1: The leaves, stems, and roots of Tiliacora triandra all contain bioactive compounds, but their profiles and concentrations differ.[8] The leaves are rich in phenolic compounds and are commonly used for their antioxidant properties.[9][10] The roots are known to contain a higher concentration of certain alkaloids with anti-malarial and anti-inflammatory activity.[11] The choice of plant part should be guided by the target therapeutic application and the specific bioactive compounds of interest.

Q2: Which solvent is best for extracting bioactive compounds from Tiliacora triandra?

A2: The optimal solvent depends on the target compounds.

  • Water: Effective for extracting polar compounds like polysaccharides and some phenolic acids.[10][12]

  • Ethanol and Methanol: These are broad-spectrum solvents that can extract a wide range of compounds, including alkaloids, flavonoids, and other phenolics.[9][13]

  • Sequential Extraction: A sequential extraction with solvents of increasing polarity (e.g., hexane -> dichloromethane -> ethanol -> water) can be used to fractionate the extract and isolate specific classes of compounds.[13]

Scaling Up and Standardization

Q3: What are the key considerations when scaling up the extraction process from the lab to a pilot plant?

A3: Scaling up is not always a linear process. Key considerations include:

  • Equipment Differences: The geometry and hydrodynamics of a large-scale extractor are different from a lab-scale setup, which can affect extraction efficiency.

  • Heat and Mass Transfer: Ensuring uniform heating and efficient mass transfer in a larger volume can be challenging.

  • Solvent-to-Solid Ratio: The optimal ratio in the lab may need to be adjusted at a larger scale for economic and efficiency reasons.

  • Process Control: Implementing robust process controls (e.g., for temperature, pressure, and flow rate) is crucial for maintaining consistency.

Q4: How can we ensure the batch-to-batch consistency of our final Tiliacora triandra extract?

A4: Ensuring consistency requires a multi-faceted approach in line with Good Manufacturing Practices (GMP).[9][10][14]

  • Standardized Raw Material: As discussed in the troubleshooting section, starting with a consistent raw material is fundamental.

  • Validated Manufacturing Process: The entire manufacturing process, from extraction to drying, should be clearly defined in Standard Operating Procedures (SOPs) and validated to ensure it consistently produces an extract that meets the predefined specifications.

  • In-Process Controls (IPCs): Monitor critical process parameters at various stages of production.

  • Final Product Specification: Establish a comprehensive specification for the final extract, including its physical characteristics, phytochemical profile (e.g., HPLC fingerprint), and the content of one or more marker compounds.

Quality Control

Q5: What analytical methods are recommended for the quality control of standardized Tiliacora triandra extracts?

A5: A combination of methods should be used:

  • Organoleptic and Macroscopic/Microscopic Evaluation: For the initial identification of the raw material.

  • Thin Layer Chromatography (TLC) / High-Performance Thin Layer Chromatography (HPTLC): For qualitative identification and as a fingerprinting method to assess the overall phytochemical profile.

  • High-Performance Liquid Chromatography (HPLC): For the quantitative determination of specific marker compounds (e.g., certain alkaloids or flavonoids).[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile compounds and fatty acids.[16]

  • Spectrophotometric Methods: For the determination of total phenolic and flavonoid content.

Data Presentation

Table 1: Influence of Solvent on the Yield of Bioactive Compounds from Tiliacora triandra Leaves

SolventTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g extract)Antioxidant Activity (DPPH IC50, µg/mL)Reference
Water97.90-197[10]
Ethanol26.70-191[10]
Acetone16.46-312[10]
MethanolHigher than water in some studiesHighest among several solventsLower IC50 than water in some studies[9]

Note: Values can vary significantly based on the specific extraction method and plant material.

Table 2: Comparison of Different Extraction Methods for Tiliacora triandra

Extraction MethodKey ParametersAdvantagesDisadvantages
MacerationRoom temperature, 3+ daysSimple, suitable for thermolabile compoundsTime-consuming, large solvent volume
DecoctionBoiling in waterSimple, effective for water-soluble compoundsPotential degradation of heat-sensitive compounds
Soxhlet ExtractionContinuous extraction with heated solventEfficient, requires less solvent than macerationNot suitable for thermolabile compounds
Microwave-Assisted Extraction (MAE)Microwave power, timeFast, reduced solvent consumptionRequires specialized equipment
Ultrasound-Assisted Extraction (UAE)Frequency, time, temperatureEfficient at lower temperaturesPotential for degradation of some compounds by free radicals

Experimental Protocols

Protocol 1: Lab-Scale Maceration for Total Phenolic Content Analysis
  • Preparation of Plant Material: Dry Tiliacora triandra leaves at 40-50°C and grind into a coarse powder.

  • Extraction:

    • Weigh 10 g of the powdered leaves.

    • Place the powder in a stoppered container with 100 mL of 95% ethanol.

    • Allow the mixture to stand at room temperature for 3 days with frequent agitation.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Wash the solid residue (marc) with a small amount of the solvent.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C.

  • Drying: Dry the concentrated extract in a vacuum oven or by freeze-drying to obtain a powdered extract.

  • Analysis: Determine the total phenolic content using the Folin-Ciocalteu method.

Protocol 2: Quality Control using High-Performance Thin Layer Chromatography (HPTLC)
  • Sample Preparation: Dissolve a known amount of the dried extract in methanol to a final concentration of 10 mg/mL.

  • Chromatography:

    • Stationary Phase: HPTLC silica gel 60 F254 plates.

    • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., in a 5:4:1 v/v/v ratio). The mobile phase should be optimized based on the target compounds.

    • Application: Apply 5 µL of the sample solution as a band on the HPTLC plate.

    • Development: Develop the plate in a saturated chromatographic chamber until the mobile phase has migrated a sufficient distance (e.g., 8 cm).

  • Detection and Documentation:

    • Dry the plate.

    • Examine the plate under UV light at 254 nm and 366 nm and document the chromatogram.

    • Derivatize the plate with a suitable reagent (e.g., anisaldehyde-sulfuric acid) and heat to visualize the separated compounds under white light.

  • Analysis: Compare the resulting fingerprint chromatogram with that of a standardized reference extract to confirm identity and consistency.

Visualizations

Diagram 1: General Workflow for Scaling Up Tiliacora triandra Extract Production

G cluster_0 Phase 1: Lab-Scale R&D cluster_1 Phase 2: Pilot-Scale Scale-Up cluster_2 Phase 3: Commercial-Scale Production A Raw Material Selection & QC B Extraction Method Screening A->B C Analytical Method Development B->C D Process Optimization C->D Transfer of Methodology E Equipment Selection D->E F Pilot Batch Manufacturing E->F G Process Validation F->G Scale-Up Data H GMP Manufacturing G->H I Final Product QC & Release H->I

Caption: Workflow for scaling up T. triandra extract production.

Diagram 2: Troubleshooting Logic for Inconsistent Extract Yield

G Start Inconsistent Yield Detected RM Check Raw Material (Source, Specs, QC) Start->RM Proc Review Extraction Process (SOPs) Start->Proc Anal Verify Analytical Method Start->Anal RM_Var Variability Found? RM->RM_Var Proc_Dev Deviation Found? Proc->Proc_Dev Anal_Err Error Found? Anal->Anal_Err RM_Var->Proc No RM_Sol Standardize Raw Material Sourcing (GACP) RM_Var->RM_Sol Yes Proc_Dev->Anal No Proc_Sol Retrain Staff & Reinforce SOPs Proc_Dev->Proc_Sol Yes Anal_Sol Revalidate Analytical Method Anal_Err->Anal_Sol Yes

Caption: Logic for troubleshooting inconsistent extract yields.

References

How to control for seasonal variations in the phytochemical content of Tilacora triandra.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to control for seasonal variations in the phytochemical content of Tiliacora triandra.

Frequently Asked Questions (FAQs)

Q1: Why is it important to consider seasonal variations when studying the phytochemical content of Tiliacora triandra?

A1: The synthesis and accumulation of phytochemicals in plants, including Tiliacora triandra, are significantly influenced by environmental factors that vary with the seasons, such as temperature, rainfall, sunlight duration, and UV radiation intensity.[1][2] These variations can lead to quantitative and qualitative changes in bioactive compounds like alkaloids, flavonoids, and phenolic compounds, which can impact the plant's therapeutic efficacy and the reproducibility of research findings.[2]

Q2: What are the major classes of phytochemicals in Tiliacora triandra that are likely to be affected by seasonal changes?

A2: Tiliacora triandra is known to contain a variety of bioactive compounds, including alkaloids, phenolic compounds, flavonoids, and terpenoids. Studies on other medicinal plants have shown that the concentrations of these classes of compounds can fluctuate significantly throughout the year. For instance, the levels of phenolic compounds and flavonoids may be higher in the summer months, while alkaloid content might peak in a different season.

Q3: How can I minimize the impact of seasonal variations in my study?

A3: To minimize the impact of seasonal variations, it is crucial to standardize your collection protocol. This includes collecting plant material at the same time of day, from the same location, and during the same season for all experimental batches. If the study spans multiple seasons, it is essential to collect and analyze samples from each season to understand the phytochemical dynamics.

Q4: What is the best season to harvest Tiliacora triandra for maximum phytochemical content?

A4: The optimal harvest season for Tiliacora triandra to obtain the maximum yield of specific phytochemicals has not been definitively established in the scientific literature. Different compounds may peak in different seasons. For example, studies on other plants have shown that phenolic compounds and flavonoids can be higher in the summer, while alkaloids and tannins may be more concentrated in colder seasons. Therefore, a preliminary study to map the phytochemical profile of Tiliacora triandra across different seasons is recommended to determine the ideal harvest time for your specific research goals.

Q5: Can the phytochemical content vary between different parts of the Tiliacora triandra plant?

A5: Yes, the concentration and composition of phytochemicals can vary significantly between different plant parts, such as the leaves, stems, and roots. This variation is independent of seasonal changes but can also be influenced by them. It is essential to be consistent in the plant part you are collecting for your analysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between batches of extracts. Seasonal variation in the phytochemical content of the plant material.1. Review your collection protocol. Ensure that all plant material was collected during the same season and under similar environmental conditions. 2. If possible, analyze a small subset of samples from different collection dates to check for variability. 3. For future studies, establish a standardized collection protocol as detailed in the Experimental Protocols section.
Lower than expected yield of a specific phytochemical. The plant material was harvested during a season when the concentration of the target compound is naturally low.1. Conduct a literature search for seasonal variation studies on similar plant species or phytochemicals. 2. If feasible, perform a small pilot study to analyze the phytochemical content of Tiliacora triandra at different times of the year to identify the optimal harvest season.
Difficulty in reproducing results from a published study. The original study may not have specified the collection season, or your collection season differs significantly.1. Contact the authors of the original study to inquire about their sample collection details. 2. If that is not possible, acknowledge the potential for seasonal variation as a factor in the discrepancy in your research notes and publications.
High variability in phytochemical content among plants from the same location. Micro-environmental differences (e.g., sun exposure, soil moisture) or genetic variability within the plant population.1. When collecting samples, pool material from several individual plants to create a more representative sample. 2. Ensure that all plants are collected from the same micro-environment.

Quantitative Data on Seasonal Phytochemical Variation

While specific quantitative data for the seasonal variation of phytochemicals in Tiliacora triandra is not extensively available in the current literature, the following table provides an illustrative example of how such data could be presented. Researchers are strongly encouraged to collect this type of data as part of their experimental design.

Table 1: Illustrative Example of Seasonal Variation of Major Phytochemical Classes in Tiliacora triandra Leaves (Hypothetical Data)

Phytochemical Class Spring (mg/g dry weight) Summer (mg/g dry weight) Autumn (mg/g dry weight) Winter (mg/g dry weight)
Total Phenolic Content 45.2 ± 3.162.5 ± 4.538.9 ± 2.830.1 ± 2.2
Total Flavonoid Content 28.7 ± 2.041.3 ± 3.222.4 ± 1.818.5 ± 1.5
Total Alkaloid Content 15.6 ± 1.312.8 ± 1.118.9 ± 1.620.4 ± 1.8

Note: The data presented in this table is for illustrative purposes only and is not based on actual experimental results for Tiliacora triandra. It serves to demonstrate how to report quantitative data on seasonal phytochemical variations.

Experimental Protocols

Protocol 1: Standardized Collection of Tiliacora triandra Plant Material

Objective: To collect plant material in a standardized manner to minimize variability due to seasonal and environmental factors.

Materials:

  • GPS device

  • Data collection sheets

  • Pruning shears

  • Gloves

  • Paper and cloth bags for sample collection

  • Portable cooler with ice packs

  • Plant press (for voucher specimens)

Procedure:

  • Site Selection: Choose a specific location for collection and record the GPS coordinates. Document the general environmental conditions of the site (e.g., sun exposure, soil type).

  • Timing of Collection:

    • Season: Define the collection period based on the four seasons in your geographical region. For consistency, aim to collect samples in the middle of each season.

    • Time of Day: Always collect samples at the same time of day (e.g., between 9:00 AM and 11:00 AM) to minimize diurnal variations in phytochemical content.

  • Plant Selection:

    • Select healthy, mature plants of similar size and age.

    • Avoid plants that show signs of disease, insect damage, or stress.

  • Sample Collection:

    • Collect the desired plant part (e.g., leaves, stems, or roots) from at least 5-10 individual plants.

    • For leaves, collect from the same position on each plant (e.g., the third fully expanded leaf from the apex).

    • Pool the collected material from all plants to create a single, representative sample for each collection site.

  • Voucher Specimen: Collect a whole plant specimen, including flowers or fruits if available, to create a voucher specimen for botanical identification. Press the specimen in a plant press.

  • Post-Collection Handling:

    • Place the collected samples in labeled paper or cloth bags.

    • Store the bags in a portable cooler with ice packs to prevent enzymatic degradation of phytochemicals during transport to the laboratory.

  • Drying and Processing:

    • Upon arrival at the laboratory, clean the plant material of any debris.

    • Dry the samples in a well-ventilated oven at a controlled temperature (typically 40-50°C) until a constant weight is achieved.

    • Grind the dried plant material into a fine powder and store it in airtight, light-proof containers at a low temperature (e.g., 4°C or -20°C) until extraction.

Visualizations

Experimental_Workflow cluster_collection Phase 1: Standardized Sample Collection cluster_extraction Phase 2: Phytochemical Extraction cluster_analysis Phase 3: Phytochemical Analysis Collection Standardized Collection of T. triandra (Same Season, Time, Location) Drying Drying at Controlled Temperature Collection->Drying Grinding Grinding to Homogeneous Powder Drying->Grinding Extraction Solvent Extraction (e.g., Maceration, Soxhlet) Grinding->Extraction Filtration Filtration and Solvent Evaporation Extraction->Filtration Crude_Extract Crude Phytochemical Extract Filtration->Crude_Extract Qualitative Qualitative Analysis (e.g., TLC, LC-MS) Crude_Extract->Qualitative Quantitative Quantitative Analysis (e.g., HPLC, Spectrophotometry) Crude_Extract->Quantitative Data_Analysis Data Analysis and Interpretation Qualitative->Data_Analysis Quantitative->Data_Analysis

Caption: Experimental workflow for phytochemical analysis of Tiliacora triandra.

Factors_Influencing_Phytochemicals cluster_environmental Environmental Factors cluster_genetic Genetic Factors cluster_developmental Developmental Factors Sunlight Sunlight (Intensity, Duration) Phytochemical_Content Phytochemical Content in T. triandra Sunlight->Phytochemical_Content Temperature Temperature Temperature->Phytochemical_Content Rainfall Rainfall Rainfall->Phytochemical_Content Soil Soil Composition Soil->Phytochemical_Content Genotype Plant Genotype Genotype->Phytochemical_Content Plant_Age Plant Age Plant_Age->Phytochemical_Content Plant_Part Plant Part (Leaf, Stem, Root) Plant_Part->Phytochemical_Content

References

Methods for reducing moisture content and water activity in powdered Tilacora triandra.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on methods for reducing moisture content and water activity in powdered Tilacora triandra.

Frequently Asked Questions (FAQs)

Q1: What is the importance of reducing moisture content and water activity in Tilacora triandra powder?

A1: Reducing moisture content and water activity is crucial for ensuring the stability and safety of powdered Tilacora triandra. High moisture content can lead to microbial growth (bacteria, yeasts, and molds), enzymatic activity, and chemical degradation of bioactive compounds, ultimately reducing the shelf life and efficacy of the product.[1][2][3][4][5] Water activity (aw) is a measure of the unbound water available for microbial growth and chemical reactions.[6] By lowering the aw to below 0.6, the growth of most microorganisms can be inhibited.[2][7]

Q2: What are the common methods for drying Tilacora triandra leaves?

A2: Common methods for drying Tilacora triandra leaves to produce a powder include:

  • Hot Air Drying: This method involves using a hot air oven to remove moisture. Studies have investigated temperatures ranging from 50°C to 70°C.[8]

  • Freeze-Drying (Lyophilization): This technique involves freezing the material and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase.[9][10][11]

  • Sun Drying: A traditional method that utilizes solar energy to evaporate water.[8]

  • Spray Drying: This method transforms a liquid extract into a dried powder by spraying it into a hot gas.[12]

Q3: How do different drying methods affect the quality of Tilacora triandra powder?

A3: The choice of drying method can significantly impact the physicochemical properties and phytochemical content of the final powder. For instance, a study on Tiliacora triandra leaf powder found that hot air drying at 60°C for 5 hours resulted in the highest total phenolic and flavonoid content compared to sun drying and other hot air drying temperatures.[8] Freeze-drying is generally considered a superior method for preserving bioactive compounds, color, and aroma, as it operates at low temperatures, minimizing thermal degradation.[9][10] However, it can be a more expensive and time-consuming process.[11]

Q4: What is a target water activity (aw) for ensuring the microbial stability of Tilacora triandra powder?

A4: For most dried food and herbal products, a water activity (aw) below 0.6 is considered microbiologically safe, as it inhibits the growth of the vast majority of bacteria, yeasts, and molds.[2][3][7] One study on freeze-dried Tiliacora triandra reported achieving a water activity of less than 0.2.[9]

Troubleshooting Guides

Issue 1: High Moisture Content in Final Powder
Potential Cause Troubleshooting Step
Incomplete drying process.Extend the drying time or increase the drying temperature within the recommended range for the chosen method. For oven drying, ensure the sample reaches a constant weight.[13]
High initial moisture content of fresh leaves.Pre-treat the leaves by gently blotting them to remove excess surface moisture before drying.[9]
Inefficient drying equipment.Calibrate and maintain drying equipment regularly. Ensure proper air circulation in hot air ovens.
Reabsorption of moisture after drying.Immediately transfer the dried powder to a desiccator to cool down before weighing and packaging.[13][14] Store the final powder in airtight containers with a desiccant.
Issue 2: Caking and Clumping of the Powder
Potential Cause Troubleshooting Step
High water activity (aw).Optimize the drying process to achieve a lower final water activity, ideally below 0.6.[1][2]
Improper storage conditions.Store the powder in a cool, dry place in airtight containers to prevent moisture uptake from the environment.[4]
Temperature fluctuations during storage.Maintain a constant storage temperature to prevent moisture migration within the powder.[2]
Issue 3: Degradation of Bioactive Compounds
Potential Cause Troubleshooting Step
High drying temperatures.Use lower drying temperatures for a longer duration. For hot air drying of T. triandra, 60°C has been shown to be effective for preserving phenolics and flavonoids.[8]
Exposure to light and oxygen.Protect the powder from light and air by using opaque, airtight containers for storage.
Enzymatic activity.Ensure the drying process is sufficient to inactivate enzymes. Blanching the leaves before drying can also be considered, though this may affect some compounds.
Inefficient extraction method prior to drying (for extracts).Water extraction has been found to be effective for preserving the bioactive integrity of Tiliacora triandra.[10]

Quantitative Data Summary

The following table summarizes the moisture content and water activity of Tiliacora triandra powder obtained through different drying methods as reported in various studies.

Drying MethodTemperatureDurationMoisture Content (%)Water Activity (aw)Reference
Freeze-Drying-40°C (primary), 20°C (secondary)24h (primary), 24h (secondary)< 1%< 0.2[9]
Hot Air Drying50°C6 hoursNot ReportedNot Reported[8]
Hot Air Drying60°C5 hoursNot ReportedNot Reported[8]
Hot Air Drying70°C4 hoursNot ReportedNot Reported[8]
Sun DryingAmbient (29-34°C)18 hoursNot ReportedNot Reported[8]
Spray Drying160°C (inlet)Not ApplicableDecreased with higher inlet temp.Decreased with higher inlet temp.[12]

Experimental Protocols

Protocol 1: Determination of Moisture Content (Oven Drying Method)

This protocol is adapted from standard methods for determining moisture content in powdered samples.[13][14][15]

1. Apparatus:

  • Drying oven with a thermostat.

  • Analytical balance (readable to 0.1 mg).

  • Desiccator with an active desiccant.

  • Weighing dishes with lids.

2. Procedure:

  • Dry the empty weighing dish and its lid in the oven at 102 ± 2°C for at least 1 hour.

  • Place the dish and lid in a desiccator to cool to room temperature.

  • Weigh the empty dish and lid to the nearest 0.1 mg (W1).

  • Add approximately 2-3 g of the powdered Tilacora triandra sample to the dish.

  • Weigh the dish, lid, and sample to the nearest 0.1 mg (W2).

  • Place the dish with the sample and the partially covered lid in the oven at 102 ± 2°C for 2-3 hours.

  • After the initial drying period, transfer the dish and lid to the desiccator, close it, and allow it to cool to room temperature.

  • Weigh the dish, lid, and dried sample to the nearest 0.1 mg (W3).

  • Repeat the drying cycle (steps 6-8) for 1-hour intervals until a constant weight is achieved (i.e., the difference between two consecutive weighings is less than 0.5 mg).

3. Calculation: Moisture Content (%) = [(W2 - W3) / (W2 - W1)] x 100

Where:

  • W1 = Weight of the empty dish and lid (g)

  • W2 = Weight of the dish, lid, and sample before drying (g)

  • W3 = Weight of the dish, lid, and sample after drying (g)

Protocol 2: Determination of Water Activity (aw)

This protocol outlines the general procedure for measuring water activity.

1. Apparatus:

  • Water activity meter.

  • Sample cups.

2. Procedure:

  • Turn on the water activity meter and allow it to warm up and stabilize according to the manufacturer's instructions.

  • Calibrate the instrument using certified salt standards (e.g., saturated solutions of magnesium chloride, sodium chloride).

  • Place the powdered Tilacora triandra sample in a sample cup, ensuring the bottom is covered.

  • Place the sample cup in the measurement chamber of the water activity meter.

  • Seal the chamber and initiate the measurement.

  • The instrument will measure the equilibrium relative humidity (ERH) of the air in the headspace above the sample and convert it to water activity (aw = ERH / 100).[16]

  • Record the water activity reading once the value has stabilized.[15]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_drying Drying Methods cluster_processing Post-Drying Processing cluster_analysis Quality Control Analysis fresh_leaves Fresh Tilacora triandra Leaves washing Washing & Cleaning fresh_leaves->washing pre_treatment Pre-treatment (e.g., blotting) washing->pre_treatment hot_air Hot Air Drying pre_treatment->hot_air Drying freeze_drying Freeze-Drying pre_treatment->freeze_drying Drying sun_drying Sun Drying pre_treatment->sun_drying Drying grinding Grinding/Milling hot_air->grinding freeze_drying->grinding sun_drying->grinding sieving Sieving grinding->sieving powder Tilacora triandra Powder sieving->powder mc_analysis Moisture Content Analysis powder->mc_analysis aw_analysis Water Activity Analysis powder->aw_analysis

Caption: Experimental workflow for producing and analyzing powdered Tilacora triandra.

troubleshooting_logic start High Moisture Content Detected? check_drying Review Drying Protocol start->check_drying check_storage Review Storage Conditions start->check_storage incomplete_drying Incomplete Drying? check_drying->incomplete_drying improper_storage Improper Storage? check_storage->improper_storage extend_drying Action: Extend Drying Time/ Increase Temperature incomplete_drying->extend_drying Yes problem_solved Problem Resolved incomplete_drying->problem_solved No use_desiccator Action: Use Desiccator & Airtight Containers improper_storage->use_desiccator Yes improper_storage->problem_solved No extend_drying->problem_solved use_desiccator->problem_solved

Caption: Troubleshooting logic for high moisture content in powdered samples.

References

Technical Support Center: Optimizing Solvent-to-Solid Ratio for Efficient Extraction from Tiliacora triandra Leaves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the solvent-to-solid ratio for efficient extraction of bioactive compounds from Tiliacora triandra leaves. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.

Troubleshooting Guide

This guide addresses common issues that may arise during the extraction process from Tiliacora triandra leaves, with a focus on problems related to the solvent-to-solid ratio.

Issue Potential Cause Recommended Solution
Low Yield of Bioactive Compounds Insufficient Solvent Volume: An inadequate solvent-to-solid ratio may lead to incomplete extraction of target compounds.Increase the solvent-to-solid ratio. Based on literature, ratios from 1:3 to 1:9 (w/v) for aqueous extractions have been shown to be effective. For ethanolic extractions, a ratio of 1:10 (w/v) has been utilized.[1][2] Consider a stepwise increase in the solvent ratio to find the optimal point for your specific compound of interest.
Inappropriate Solvent: The polarity of the solvent may not be suitable for the target bioactive compounds.While water is commonly used for traditional extractions of T. triandra, ethanol has been shown to be effective for extracting a broader range of compounds.[1] Methanolic extracts have also demonstrated high antioxidant activity.[3] Consider using a solvent system with a different polarity or a mixture of solvents.
Suboptimal Extraction Time or Temperature: The extraction may not have been carried out for a sufficient duration or at an optimal temperature to allow for complete diffusion of the target compounds into the solvent.Optimize extraction time and temperature. Studies have reported extraction durations ranging from minutes for microwave-assisted methods to several hours for maceration.[1][4] Temperature can also significantly impact extraction efficiency, but be mindful of potential degradation of thermolabile compounds.[5][6]
Difficulty in Filtering the Extract High Mucilage Content: Tiliacora triandra leaves are known to contain a significant amount of mucilage, which can lead to a viscous extract that is difficult to filter.[1]Pre-treatment of the leaves, such as blanching, may help to inactivate enzymes and modify the mucilage structure.[7] Using a wider pore size filter paper for initial filtration, followed by a finer filter, can be effective. Centrifugation to pellet solid material before filtration is also a recommended step.
Excessively Fine Plant Material: Grinding the leaves into a very fine powder can sometimes lead to clogging of filters.Use a slightly larger particle size for the powdered leaves. A mesh size of 30-40 is often optimal for balancing surface area and filtration efficiency.[8]
Inconsistent Extraction Results Variability in Plant Material: The phytochemical profile of T. triandra leaves can vary depending on the age of the plant, harvesting season, and growing conditions.Ensure that the plant material is sourced consistently. Whenever possible, use leaves from the same batch and of a similar maturity for a set of comparative experiments. Proper drying and storage of the leaves are also crucial to maintain consistency.
Inaccurate Measurement of Solvent and Solid: Small inaccuracies in the solvent-to-solid ratio can lead to significant variations in the final concentration of the extract.Use calibrated weighing scales and volumetric flasks to ensure precise measurements of both the solid plant material and the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent-to-solid ratio for extracting phenolic compounds from Tiliacora triandra leaves?

A1: The optimal solvent-to-solid ratio can vary depending on the specific extraction method and the desired outcome. For aqueous extraction, a study found that a leaf-to-water ratio of 1:9 (w/v) at 60°C for 1 minute yielded the highest total phenolic content.[2] Another study on aqueous juice extraction found that a 1:3 (w/w) ratio, combined with blanching and boiling, resulted in the highest total phenolic content.[7] For microwave-assisted aqueous extraction, leaf ratios of 5%, 10%, and 20% have been tested, with the 20% ratio showing the highest antioxidant activity.[4]

Q2: How does the solvent-to-solid ratio affect the antioxidant activity of the extract?

A2: Generally, a higher solvent-to-solid ratio can lead to a more complete extraction of antioxidant compounds, thereby increasing the antioxidant activity of the extract, up to a certain point. For instance, in a microwave-assisted extraction study, increasing the leaf ratio from 5% to 20% resulted in a corresponding increase in DPPH and ABTS radical scavenging activities.[4] However, it is important to note that an excessively high ratio may lead to a diluted extract, which could require an additional concentration step.

Q3: Should I use fresh or dried leaves for extraction, and how does this affect the solvent-to-solid ratio?

A3: Both fresh and dried leaves can be used for extraction. Dried leaves are often preferred for standardization as they have a lower moisture content, allowing for more consistent solvent-to-solid ratios based on dry weight. If using fresh leaves, it is important to account for the water content when determining the ratio. Some studies have used fresh leaves for preparing juices and have specified ratios in terms of weight by weight (w/w).[7]

Q4: Can I reuse the solvent for multiple extractions?

A4: While it is technically possible to reuse the solvent, it is generally not recommended for quantitative studies or for the production of extracts for pharmacological testing. Reusing the solvent can lead to a build-up of extracted compounds, which can affect the efficiency of subsequent extractions and potentially introduce contaminants. For optimal and reproducible results, fresh solvent should be used for each extraction.

Q5: What are the key parameters to consider besides the solvent-to-solid ratio for optimizing extraction?

A5: Several other parameters are critical for optimizing the extraction process. These include:

  • Solvent Type: The choice of solvent (e.g., water, ethanol, methanol) will significantly impact the types and quantities of compounds extracted.[1][3]

  • Temperature: Higher temperatures can increase extraction efficiency but may also degrade heat-sensitive compounds.[1][5]

  • Extraction Time: The duration of the extraction needs to be sufficient to allow for the complete diffusion of the target compounds.[1]

  • Particle Size of Plant Material: A smaller particle size increases the surface area for extraction but can sometimes lead to filtration difficulties.[8]

  • Agitation/Mixing: Proper agitation ensures uniform contact between the plant material and the solvent.

Data Presentation

The following tables summarize quantitative data from various studies on the extraction of Tiliacora triandra leaves, focusing on the solvent-to-solid ratio and its effect on the yield of bioactive compounds.

Table 1: Aqueous Extraction of Tiliacora triandra Leaves

Solvent-to-Solid Ratio Extraction Method Key Findings Reference
1:2 (w/w)Blending with waterControl for comparison[7]
1:3 (w/w)Blending with water, followed by boilingHighest total phenolic content (3,668.05 mg GAE/100 g sample)[7]
1:3, 1:4, 1:5 (w/v)Homogenization with waterPart of a factorial design to optimize extraction conditions[1]
1:9 (w/v)Blending with water at 60°C for 1 minOptimal condition for maximizing total phenolic content and antioxidant activity[2]

Table 2: Microwave-Assisted Aqueous Extraction (MAE) of Tiliacora triandra Leaves

Leaf Ratio (%) Microwave Power & Time DPPH Scavenging Activity (%) ABTS Scavenging Activity (%) Total Phenolic Content (mg GAE/g sample) Reference
5%600 W, 30 sec (3 cycles)36.3263.22-[4]
10%600 W, 30 sec (3 cycles)48.0267.82-[4]
20%600 W, 30 sec (3 cycles)54.3073.833.48[4]

Table 3: Ethanolic Extraction of Tiliacora triandra Leaf Powder

Solvent-to-Solid Ratio Extraction Method Duration Key Findings Reference
1:10 (w/v)Maceration48 hoursEffective for extracting phenolic acids for anticancer studiesNot explicitly stated in the provided snippets, but can be inferred from general practices.

Experimental Protocols

Protocol 1: Aqueous Extraction by Blending and Boiling

  • Reference: Adapted from a study on Yanang juice extraction.[7]

  • Materials: Fresh Tiliacora triandra leaves, distilled water, blender, boiling apparatus, filter paper.

  • Procedure:

    • Wash the fresh leaves thoroughly.

    • Blanch the leaves in boiling water (100°C) for 2 minutes.

    • Blend the blanched leaves with distilled water at a 1:3 (w/w) ratio for 5 minutes.

    • Boil the resulting mixture at 100°C for 10 minutes.

    • Allow the mixture to cool and then filter to obtain the aqueous extract.

Protocol 2: Microwave-Assisted Aqueous Extraction (MAE)

  • Reference: Based on a study for functional ice cream production.[4]

  • Materials: Fresh Tiliacora triandra leaves, distilled water, microwave extractor, beaker, filter paper.

  • Procedure:

    • Weigh the desired amount of fresh leaves to achieve the target leaf ratio (e.g., 20 g of leaves in 80 mL of water for a 20% ratio).

    • Place the leaves and distilled water in a beaker suitable for microwave extraction.

    • Extract the mixture using a microwave at 600 W for 30 seconds.

    • Allow a rest period of 30 seconds.

    • Repeat the extraction and rest cycle two more times for a total of three cycles.

    • Filter the mixture to collect the extract.

Mandatory Visualization

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_separation 3. Separation cluster_analysis 4. Analysis & Optimization start Fresh T. triandra Leaves wash Wash Leaves start->wash dry Dry Leaves (Optional) wash->dry grind Grind to Powder dry->grind add_solvent Add Solvent (Define Ratio) grind->add_solvent extract Extraction (e.g., Maceration, MAE) add_solvent->extract filter Filter/Centrifuge extract->filter extract_out Crude Extract filter->extract_out analyze Analyze Bioactive Compounds extract_out->analyze optimize Optimize Ratio (Iterate) analyze->optimize optimize->add_solvent

Caption: Workflow for optimizing solvent-to-solid ratio in T. triandra extraction.

Troubleshooting_Logic start Low Extraction Yield? cause1 Insufficient Solvent? start->cause1 Check Ratio cause2 Wrong Solvent Type? start->cause2 Check Solvent cause3 Suboptimal Time/Temp? start->cause3 Check Parameters solution1 Increase Solvent-to-Solid Ratio cause1->solution1 solution2 Change Solvent Polarity cause2->solution2 solution3 Optimize Time & Temperature cause3->solution3

Caption: Troubleshooting logic for low extraction yield.

References

Validation & Comparative

Validating the Traditional Uses of Tiliacora triandra: A Scientific Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tiliacora triandra (Colebr.) Diels, a climbing plant from the Menispermaceae family, is indigenous to Southeast Asia where it is commonly known as "Yanang".[1] For generations, its leaves and roots have been integral to both regional cuisine and traditional medicine.[1][2] Folk healers have utilized this plant to treat a wide array of ailments, including fever, diabetes, hypertension, and gastrointestinal diseases.[1][3][4] This guide provides a comparative analysis of these traditional applications against the findings of modern scientific research, presenting quantitative data and experimental methodologies to offer an objective evaluation for researchers and drug development professionals.

Antioxidant and Detoxification Properties

Traditional Context: Traditionally, T. triandra has been used as a detoxifying agent, a claim substantiated by modern research into its potent antioxidant activities.[5][6][7] Antioxidants neutralize harmful free radicals, playing a crucial role in preventing oxidative stress implicated in numerous chronic diseases.

Scientific Validation: Multiple studies have confirmed the significant free-radical scavenging capabilities of T. triandra extracts. The antioxidant capacity varies depending on the plant part used (leaf, stem, or root) and the solvent used for extraction, with ethanolic and methanolic extracts often demonstrating high activity.[1][8] The primary bioactive compounds responsible for this effect are believed to be flavonoids and other phenolic compounds.[2][5][8]

Data Presentation: Comparative Antioxidant Activity of T. triandra Extracts

Plant PartExtraction SolventAssayResult (IC50 µg/mL)Reference
Root95% EthanolDPPH71.31 ± 11.29
Stem95% EthanolDPPH85.93 ± 10.91
Leaf95% EthanolDPPH187.91 ± 28.09
Root95% EthanolABTS48.09 ± 8.77
Stem95% EthanolABTS70.07 ± 6.40
Leaf95% EthanolABTS181.78 ± 22.96
RootEthanolicDPPH15.38[1]

Lower IC50 value indicates higher antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity is frequently determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The methodology is as follows:

  • A solution of DPPH in methanol is prepared, exhibiting a deep violet color.

  • Various concentrations of the T. triandra extract are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature.

  • Antioxidant compounds in the extract donate hydrogen atoms to the DPPH radical, causing it to be reduced to the non-radical form, DPPH-H.

  • This reduction is observed as a color change from violet to yellow.

  • The change in absorbance is measured spectrophotometrically at a specific wavelength (typically ~517 nm).

  • The scavenging activity is calculated, and the IC50 value—the concentration of the extract required to scavenge 50% of the DPPH radicals—is determined.

Antipyretic and Anti-inflammatory Effects

Traditional Context: The most prominent traditional use of T. triandra, particularly its root, is as an antipyretic agent to reduce fevers, including those associated with malaria.[2][6][8] It is a key ingredient in the traditional Thai herbal remedy known as "Five Roots," which is specifically used for this purpose. Its application also extends to treating inflammatory conditions.[2]

Scientific Validation: Numerous pharmacological studies have corroborated the antipyretic and anti-inflammatory properties claimed in traditional medicine.[1][2][3][4] These effects are attributed to the plant's rich content of bioactive compounds such as alkaloids and flavonoids, which can modulate inflammatory pathways. While modern research supports these uses, specific comparative data on fever reduction or inflammation inhibition from the reviewed literature is not sufficiently detailed for tabular comparison.

Anticancer Potential

Traditional Context: In traditional medicine systems, T. triandra has been employed as an anticancer and immunomodulatory agent.[6][7][8] The leaf juice, in particular, has been used for these purposes.[8]

Scientific Validation: Modern in vitro studies have begun to validate this traditional use. Extracts from T. triandra have demonstrated cytotoxic activity against several human cancer cell lines. Research has identified oxoanolobine, an alkaloid, as a major constituent in the leaves with proven anticancer potential.

Data Presentation: In Vitro Anticancer Activity of T. triandra

Extract/CompoundCancer Cell LineAssayResult (IC50 µg/mL)Reference
Methanol ExtractLung (NCI-H187)REMAHighest Activity
Water ExtractOral (KB)REMAHighest Activity
OxoanolobineLung (NCI-H187)REMA27.60 ± 4.30

*Specific IC50 values for the crude extracts were not provided in the abstract, but their superior activity was noted.

Experimental Protocol: Resazurin Microplate Assay (REMA)

The in vitro anticancer activity was evaluated using the Resazurin Microplate Assay (REMA) as described in studies on T. triandra.

  • Human cancer cell lines (e.g., KB, NCI-H187, MCF-7) are cultured in 96-well plates.

  • The cells are treated with various concentrations of the plant extracts or isolated compounds and incubated.

  • After the incubation period, a resazurin-based solution is added to each well.

  • Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.

  • The fluorescence is measured using a microplate reader.

  • The intensity of the fluorescence is proportional to the number of living cells, allowing for the calculation of cell viability and the determination of the IC50 value.

Antidiabetic Properties

Traditional Context: Tiliacora triandra is traditionally used in the management of diabetes.[1][2][3][4]

Scientific Validation: Scientific investigation into this claim has focused on the plant's ability to inhibit key carbohydrate-metabolizing enzymes. Compounds isolated from the aerial parts of T. triandra have shown inhibitory activity against α-glucosidase and α-amylase, enzymes responsible for breaking down complex carbohydrates into absorbable sugars.[9] By inhibiting these enzymes, the plant's constituents can help regulate post-prandial blood glucose levels.

Data Presentation: Enzyme Inhibitory Activity of Compounds from T. triandra

CompoundTarget EnzymeResult (IC50 µM)Reference
5,7-dihydroxy-6-oxoheptadecanoic acidα-Amylase26.27[9]
Compounds 1-6 (derivatives)α-Glucosidase11.58 - 424.06[9]

Experimental Protocol: α-Glucosidase Inhibition Assay

  • The assay is typically conducted in a 96-well microplate.

  • A solution of the α-glucosidase enzyme is mixed with various concentrations of the test compound (isolated from T. triandra).

  • The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

  • A substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to start the reaction.

  • The enzyme cleaves the substrate to release p-nitrophenol, a yellow-colored product.

  • The absorbance of p-nitrophenol is measured over time using a microplate reader at approximately 405 nm.

  • The rate of the reaction is compared to a control without the inhibitor, and the IC50 value is calculated.

Experimental and Analytical Workflow

The scientific validation of traditional plant medicine follows a structured workflow, from preparation to bioactivity screening. This process ensures that the observed effects can be systematically evaluated and attributed to specific chemical constituents.

G cluster_prep Plant Preparation cluster_extract Extraction & Isolation cluster_assay Bioactivity Validation cluster_analysis Data Analysis p1 Collection of T. triandra Parts (Leaf, Stem, Root) p2 Drying and Grinding p1->p2 e1 Solvent Extraction (Ethanol, Water, etc.) p2->e1 e2 Phytochemical Screening e1->e2 a1 Antioxidant Assays (DPPH, ABTS) e1->a1 a3 Cytotoxicity Assays (REMA) e1->a3 e3 Compound Isolation e2->e3 a2 Enzyme Inhibition (α-Glucosidase) e3->a2 d1 IC50 Value Determination a1->d1 a2->d1 a3->d1

Caption: General workflow for the scientific validation of T. triandra.

Linking Traditional Use to Scientific Findings

The bioactive compounds identified in T. triandra, primarily alkaloids, flavonoids, and various phenolic compounds, are the critical link between the plant's traditional uses and its scientifically observed pharmacological activities.[1][6][7]

G cluster_trad Traditional Uses cluster_bio Bioactive Compounds cluster_sci Validated Pharmacological Activities T1 Fever (Antipyretic) B1 Alkaloids (Oxoanolobine) T1->B1 B2 Flavonoids T1->B2 T2 Detoxification T2->B2 B3 Phenolic Compounds T2->B3 T3 Diabetes T3->B1 T3->B3 T4 Cancer T4->B1 S1 Anti-inflammatory B1->S1 S3 α-Glucosidase Inhibition B1->S3 S4 Cytotoxicity B1->S4 B2->S1 S2 Antioxidant B2->S2 B3->S2 B3->S3

Caption: Relationship between traditional uses and validated activities.

Modern scientific inquiry provides substantial validation for the traditional medicinal uses of Tiliacora triandra. The plant's efficacy as an antioxidant, antipyretic, anti-inflammatory, anticancer, and antidiabetic agent is strongly supported by in vitro studies. The presence of potent bioactive compounds, including alkaloids and phenolics, underpins these pharmacological effects. The quantitative data gathered to date confirms that T. triandra is a valuable natural resource with significant potential for the development of functional foods and novel therapeutic agents.[1][3] Further in vivo and clinical research is warranted to fully elucidate its mechanisms of action and therapeutic efficacy in humans.

References

A comparative study of the phytochemical profiles of different Tilacora triandra ecotypes.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tilacora triandra, a perennial vine native to Southeast Asia, has a rich history in traditional medicine and cuisine. Its therapeutic potential, attributed to a diverse array of phytochemicals, has garnered significant scientific interest. However, the phytochemical composition of T. triandra is not uniform and can vary significantly between different ecotypes, influenced by geographical location, climate, and soil conditions. This guide provides a comparative analysis of the phytochemical profiles of various T. triandra ecotypes, supported by experimental data, to aid researchers and drug development professionals in harnessing the full potential of this medicinal plant.

Phytochemical Profile Comparison

The phytochemical composition of T. triandra is rich in alkaloids, flavonoids, phenolic compounds, and fatty acids. While a direct, comprehensive comparative study of distinct ecotypes is limited in the available literature, a compilation of data from various studies on plants from different regions provides valuable insights into the chemical variations.

Table 1: Comparative Phytochemical Composition of Tilacora triandra from Different Regions
Phytochemical ClassCompoundPlant PartRegion/Ecotype (as reported)Reported Quantity (if available)Analytical MethodReference
Alkaloids OxoanolobineLeavesNortheast ThailandMajor constituentChromatographic and Spectroscopic techniques
Yanangcorinine----[1]
Yanangin----[1]
Flavonoids RutinLyophilized leaves juice powderNorth of Thailand1,762.1 mg/kgHPLC[2]
IsoquercetinLyophilized leaves juice powderNorth of Thailand488.1 mg/kgHPLC[2]
QuercetinWater extract of leaves-9,028.86 µ g/100 mg extractHPLC[2]
CatechinLyophilized leaves juice powderNorth of Thailand369.9 mg/kgHPLC[2]
Phenolic Compounds Gallic AcidWater extract of leaves-4.81 µ g/100 mg extractHPLC[2]
Tannic AcidLyophilized leaves juice powderNorth of Thailand1,213.0 mg/kgHPLC[2]
p-Hydroxybenzoic acidEthanolic extract of leaf powder-IdentifiedReversed-phase HPLC[3]
Vanillic acidEthanolic extract of leaf powder-IdentifiedReversed-phase HPLC[3]
Syringic acidEthanolic extract of leaf powder-IdentifiedReversed-phase HPLC[3]
p-Coumaric acidEthanolic extract of leaf powder-IdentifiedReversed-phase HPLC[3]
Ferulic acidEthanolic extract of leaf powder-IdentifiedReversed-phase HPLC[3]
Sinapinic acidEthanolic extract of leaf powder-IdentifiedReversed-phase HPLC[3]
Terpenoids PhytolMethanolic extract of leaves-19.57%GC-MS[2]
Vitamins Vitamin EMethanolic extract of leaves-26.29%GC-MS[2]
Fatty Acids Linoleic acidEssential oil from fresh leaves-15.71%GC-MS[2]
n-Hexadecanoic acidEssential oil from fresh leaves-15.53%GC-MS[2]
Stearic acidLeaf extract-IdentifiedGC-MS[4]
Petroselinic acidLeaf extract-IdentifiedGC-MS[4]
Palmitic acidLeaf extract-IdentifiedGC-MS[4]

Note: The lack of standardized reporting of ecotypes and analytical methods across studies makes direct quantitative comparison challenging. The provided data represents a compilation from various sources to highlight potential regional variations.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable research. Below are generalized protocols for the key analytical techniques used in the phytochemical analysis of Tilacora triandra.

Extraction of Phytochemicals

A common primary step in phytochemical analysis is extraction. The choice of solvent and method significantly impacts the yield and profile of the extracted compounds.

  • Soxhlet Extraction: This continuous extraction method is suitable for extracting a wide range of compounds.

    • Air-dry the plant material (e.g., leaves) and grind it into a fine powder.

    • Place the powdered material in a thimble made of filter paper.

    • The thimble is placed into the main chamber of the Soxhlet extractor.

    • The extraction solvent (e.g., methanol, ethanol, or petroleum ether) is heated in a distillation flask.

    • The solvent vapor travels up a distillation arm and condenses in a condenser.

    • The condensed solvent drips into the thimble containing the plant material, extracting the desired compounds.

    • Once the level of the liquid in the chamber reaches the top of a siphon arm, the liquid and extracted compounds are siphoned back into the distillation flask.

    • This cycle is repeated multiple times.

    • The resulting extract is then concentrated using a rotary evaporator.

  • Maceration: A simple extraction technique.

    • The powdered plant material is soaked in a chosen solvent (e.g., absolute ethanol) in a sealed container.[3]

    • The mixture is left to stand at room temperature for a specified period (e.g., 48 hours), with occasional agitation.[3]

    • The mixture is then filtered, and the solvent is evaporated to yield the crude extract.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

  • Sample Preparation: The crude extract is often derivatized to increase the volatility of the compounds.

  • Injection: A small amount of the sample is injected into the gas chromatograph.

  • Separation: The compounds are vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the compounds between the stationary phase (coating on the column) and the mobile phase (carrier gas).

  • Detection (Mass Spectrometry): As the separated compounds elute from the column, they enter the mass spectrometer.

  • Ionization: The compounds are ionized, typically by electron impact.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection and Identification: A detector records the abundance of each ion. The resulting mass spectrum is a fingerprint of the molecule and can be compared to a library of known spectra for identification.[2][4]

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Compounds

HPLC is widely used for the separation, identification, and quantification of non-volatile compounds like flavonoids and phenolic acids.

  • Sample Preparation: The extract is dissolved in a suitable solvent and filtered through a membrane filter (e.g., 0.2 µm) to remove particulate matter.[3]

  • Injection: A precise volume of the sample is injected into the HPLC system.

  • Separation: The sample is pumped through a column packed with a stationary phase under high pressure. A solvent or a mixture of solvents (mobile phase) is used to carry the sample through the column. The separation is based on the differential interaction of the compounds with the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, is often used for complex samples.

  • Detection: As the separated compounds elute from the column, they are detected by a detector, such as a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the compounds at specific wavelengths.

  • Quantification: The concentration of each compound is determined by comparing its peak area to that of a known standard.[2][3]

Visualizing the Research Workflow and Potential Bioactivity

To better understand the process of phytochemical analysis and the potential implications of the identified compounds, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be influenced by T. triandra's bioactive constituents.

Experimental Workflow for Phytochemical Analysis of Tilacora triandra cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction cluster_analysis Phytochemical Analysis cluster_data Data Interpretation Collection Collection of Tilacora triandra ecotypes Drying Drying and Pulverization Collection->Drying Extraction Solvent Extraction (e.g., Maceration, Soxhlet) Drying->Extraction GCMS GC-MS Analysis (Volatile Compounds) Extraction->GCMS HPLC HPLC-DAD Analysis (Non-Volatile Compounds) Extraction->HPLC Identification Compound Identification GCMS->Identification HPLC->Identification Quantification Quantification Identification->Quantification Comparison Comparative Analysis of Ecotypes Quantification->Comparison

Caption: Experimental workflow for comparative phytochemical analysis.

Hypothetical Signaling Pathway Modulation by Tilacora triandra Bioactives cluster_stimulus External Stimulus cluster_pathway Cellular Signaling cluster_compounds Tilacora triandra Bioactives cluster_response Cellular Response Stimulus Inflammatory Stimulus Receptor Cell Surface Receptor Stimulus->Receptor NFkB NF-κB Pathway Receptor->NFkB MAPK MAPK Pathway Receptor->MAPK COX2 COX-2 Expression NFkB->COX2 iNOS iNOS Expression NFkB->iNOS MAPK->COX2 MAPK->iNOS Response Reduced Inflammation COX2->Response iNOS->Response Bioactives Flavonoids & Phenolic Compounds Bioactives->NFkB Bioactives->MAPK

Caption: Hypothetical anti-inflammatory signaling pathway modulation.

Conclusion

The phytochemical profile of Tilacora triandra is complex and variable. This guide highlights the diversity of compounds identified in different studies and underscores the need for standardized, comparative research on various ecotypes. A deeper understanding of the phytochemical variations will enable the selection of superior ecotypes for specific therapeutic applications and facilitate the development of standardized herbal products with consistent efficacy and safety. Further research focusing on a side-by-side comparison of authenticated T. triandra ecotypes using validated analytical methods is highly recommended.

References

A Comparative Analysis of the Anti-inflammatory Activity of Tiliacora triandra and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of Tiliacora triandra, a plant native to Southeast Asia with traditional medicinal uses, and well-established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The comparison is based on available experimental data from in vitro and in vivo studies, focusing on key mechanisms of anti-inflammatory action.

Executive Summary

Tiliacora triandra exhibits notable anti-inflammatory activity, primarily through the downregulation of key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This mechanism shares similarities with the action of NSAIDs, which are known inhibitors of COX enzymes. While direct quantitative comparisons of COX-2 inhibition are limited due to a lack of specific IC50 values for Tiliacora triandra, available data on nitric oxide (NO) inhibition and protein expression suggest it is a promising candidate for further anti-inflammatory drug development. This guide presents the current data to facilitate a comparative understanding and to highlight areas for future research.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory activities of Tiliacora triandra extracts and various NSAIDs.

Table 1: In Vitro Anti-inflammatory Activity of Tiliacora triandra

Extract/CompoundAssayCell LineIC50 / InhibitionReference
Ethanolic root extractNitric Oxide InhibitionRAW 264.754.65 µg/mL[1]
Lyophilized leaves juiceNitric Oxide InhibitionRAW 264.756% inhibition at 500 µg/mL[1]
Tiliacorinine (from root extract)Nitric Oxide InhibitionRAW 264.7Most effective inhibition at 40 µg/mL[2][3]
Lyophilized leaves juiceiNOS and COX-2 Protein ExpressionRAW 264.7Down-regulated expression[4]

Table 2: In Vitro Anti-inflammatory Activity of Common NSAIDs

NSAIDCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 RatioReference
Indomethacin0.00900.310.029[2]
Diclofenac0.0760.0262.9[2]
Ibuprofen12800.15[2]
Celecoxib826.812[2]
Piroxicam47251.9[2]
Meloxicam376.16.1[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This assay evaluates the ability of a substance to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated by lipopolysaccharide (LPS).

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test substance (Tiliacora triandra extract or NSAID) for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response and nitric oxide production.

  • Nitrite Quantification: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Calculation: The percentage of nitric oxide inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated, LPS-stimulated wells. The IC50 value, the concentration of the test substance that inhibits 50% of nitric oxide production, is then determined.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a substance to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.

  • Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test substance at various concentrations is pre-incubated with the COX enzyme in a reaction buffer.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a specific time and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Calculation: The percentage of COX inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test substance. IC50 values are determined from the dose-response curves.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation and a general workflow for evaluating anti-inflammatory agents.

G cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_inhibitors Inhibitors LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK iNOS iNOS NFkB->iNOS Induces COX2 COX-2 NFkB->COX2 Induces MAPK->iNOS Induces MAPK->COX2 Induces NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs TT Tiliacora triandra TT->NFkB Inhibits Expression TT->MAPK Inhibits Expression NSAIDs NSAIDs NSAIDs->COX2 Inhibits Activity

Caption: Inflammatory signaling pathway and points of inhibition.

G start Start: Identify Potential Anti-inflammatory Agent invitro In Vitro Assays (e.g., NO, COX Inhibition) start->invitro active Active? invitro->active invivo In Vivo Animal Models (e.g., Carrageenan-induced Paw Edema) active->invivo Yes stop Stop: Inactive/Ineffective active->stop No effective Effective? invivo->effective mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) effective->mechanism Yes effective->stop No end End: Candidate for Further Development mechanism->end

References

A Comparative Analysis of Tiliacora triandra Extracts: Cytotoxicity in Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro cytotoxic effects of Tiliacora triandra extracts on various cancer cell lines versus normal cell lines, supported by experimental data from multiple studies.

Tiliacora triandra, a plant native to Southeast Asia, has garnered scientific interest for its traditional medicinal uses and potential as a source of novel anticancer compounds. This guide synthesizes findings on the cytotoxic activity of its extracts, offering a comparative overview of its effects on malignant and non-malignant cells.

Data Summary: Cytotoxic Activity of Tiliacora triandra Extracts

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various Tiliacora triandra extracts and its isolated compounds on a range of cancer and normal cell lines. A lower IC50 value indicates greater cytotoxic potency.

Table 1: Cytotoxicity of Tiliacora triandra Leaf Extracts

Extract TypeCancer Cell LineCell TypeIC50 (µg/mL)Normal Cell LineCell TypeIC50 (µg/mL)
MethanolicLung (NCI-H187)Small Cell Lung Carcinoma11.93 ± 4.52LymphocytesWhite Blood Cells> 10,000[1]
Oral (KB)Oral Epidermoid Carcinoma> 50
Breast (MCF-7)Adenocarcinoma> 50
Cervical (HeLa)Adenocarcinoma410[2][3]
EthanolicCholangiocarcinoma (KKU-M213B)7.86 ± 0.05 (72h)[4][5]Biliary Epithelial (H69)Non-tumorigenic> 125 (72h)[1]
Cholangiocarcinoma (KKU-100)8.59 ± 0.36 (72h)[4][5]
WaterOral (KB)Oral Epidermoid Carcinoma12.06 ± 0.84
Lung (NCI-H187)Small Cell Lung Carcinoma20.11 ± 2.11
Breast (MCF-7)Adenocarcinoma> 50

Table 2: Cytotoxicity of Isolated Compounds from Tiliacora triandra

CompoundCancer Cell LineCell TypeIC50
OxoanolobineLung (NCI-H187)Small Cell Lung Carcinoma27.60 ± 4.30 µg/mL[6][7]
TiliacorinineCholangiocarcinoma (KKU-055, KKU-213, KKU-214, KKU-100)4.5-7.0 µM[4][8]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies to assess cytotoxicity. The following is a generalized description of the key experimental protocols.

Preparation of Tiliacora triandra Extracts
  • Plant Material: Dried and powdered leaves of Tiliacora triandra are commonly used.

  • Extraction Solvents: Different solvents are utilized to isolate various phytochemicals. Common solvents include methanol, ethanol, and water.

  • Extraction Methods:

    • Soxhlet Extraction: This continuous extraction method is used for petroleum ether, dichloromethane, ethyl acetate, and methanol extractions.

    • Maceration: The plant material is soaked in a solvent (e.g., water or ethanol) for an extended period (e.g., 7 days for water, 48 hours for ethanol).[1][9]

  • Solvent Removal: The solvent is evaporated using a rotary evaporator, and water extracts may be lyophilized (freeze-dried) to obtain a powdered extract.

Cell Culture
  • Cell Lines: A variety of human cancer cell lines, such as NCI-H187 (lung), KB (oral), MCF-7 (breast), KKU-M213B and KKU-100 (cholangiocarcinoma), and HeLa (cervical), are used.[2][4] Normal cell lines, including human lymphocytes and the non-tumorigenic biliary epithelial cell line H69, serve as controls.[1][2]

  • Culture Conditions: Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[10]

Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of viable cells.[5]

  • Resazurin Microplate Assay (REMA): This is another colorimetric assay where the blue dye resazurin is reduced to the pink, fluorescent resorufin by metabolically active cells. The fluorescence intensity is a measure of cell viability.[7]

  • Data Analysis: The IC50 value, the concentration of the extract that inhibits cell growth by 50%, is calculated from the dose-response curves.

Visualizing the Mechanisms of Action

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of Tiliacora triandra extracts.

G cluster_0 Preparation of T. triandra Extract cluster_1 In Vitro Cytotoxicity Assessment plant T. triandra Leaves drying Drying & Grinding plant->drying extraction Solvent Extraction (Methanol, Ethanol, Water) drying->extraction concentration Solvent Evaporation / Lyophilization extraction->concentration extract Crude Extract concentration->extract treatment Treatment with Extract (Varying Concentrations) extract->treatment cell_culture Cell Seeding (Cancer & Normal Cell Lines) cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation assay Cytotoxicity Assay (MTT or Resazurin) incubation->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis

Caption: Experimental workflow for cytotoxicity testing of Tiliacora triandra extracts.

Signaling Pathways Affected by Tiliacora triandra in Cancer Cells

Research, particularly on cholangiocarcinoma, has begun to elucidate the molecular mechanisms by which Tiliacora triandra constituents induce cancer cell death. The isolated compound tiliacorinine, for example, has been shown to induce apoptosis through the modulation of several key signaling pathways.

G cluster_EGFR EGFR Pathway Inhibition cluster_JAK_STAT JAK/STAT Pathway Inhibition cluster_Apoptosis Apoptosis Regulation tiliacorinine Tiliacorinine (from T. triandra) EGFR EGFR tiliacorinine->EGFR Inhibits Akt Akt tiliacorinine->Akt Inhibits JAK2 JAK2 tiliacorinine->JAK2 Inhibits STAT3 STAT3 tiliacorinine->STAT3 Inhibits Caspase9 Caspase-9 tiliacorinine->Caspase9 Activates Caspase3 Caspase-3 tiliacorinine->Caspase3 Activates PI3K PI3K EGFR->PI3K PI3K->Akt pAkt pAkt (Active) Akt->pAkt Bcl_xL Bcl-xL (Anti-apoptotic) pAkt->Bcl_xL XIAP XIAP (Anti-apoptotic) pAkt->XIAP JAK2->STAT3 pSTAT3 pSTAT3 (Active) STAT3->pSTAT3 pSTAT3->Bcl_xL pSTAT3->XIAP Bcl_xL->Caspase9 XIAP->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Signaling pathway modulation by tiliacorinine in cholangiocarcinoma cells.

Concluding Remarks

The compiled data indicate that extracts from Tiliacora triandra and its isolated compounds exhibit significant cytotoxic activity against a variety of cancer cell lines. Notably, the methanolic and ethanolic extracts show a degree of selectivity, with higher toxicity towards cancer cells compared to the normal cell lines tested.[1][2] The ethanolic extract of T. triandra leaves, for instance, showed potent activity against cholangiocarcinoma cells while having a much weaker effect on non-tumorigenic biliary epithelial cells.[1][4][5]

The induction of apoptosis appears to be a key mechanism of action, with compounds like tiliacorinine interfering with major cancer cell survival pathways such as EGFR/Akt and JAK/STAT.[11][12] These findings underscore the potential of Tiliacora triandra as a source for the development of novel chemotherapeutic agents. Further research is warranted to isolate and characterize more of the active constituents and to evaluate their efficacy and safety in preclinical and clinical settings.

References

Unveiling the Bioactive Potential of Tilacora triandra: A Comparative Guide to Solvent Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of solvent in the extraction of bioactive compounds from medicinal plants is a critical step that dictates the efficacy and composition of the final extract. This guide provides a comprehensive comparison of the effects of different extraction solvents on the bioactivity of Tiliacora triandra, a plant native to Southeast Asia with a rich history in traditional medicine.

This publication synthesizes experimental data to offer an objective comparison of how solvents such as water, ethanol, methanol, and acetone influence the antioxidant and phytochemical properties of T. triandra extracts. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future studies.

Comparative Analysis of Bioactivity

The selection of an appropriate solvent is paramount in maximizing the yield of desired bioactive compounds from T. triandra. As evidenced by multiple studies, the polarity of the solvent significantly impacts the extraction efficiency of different phytochemicals, thereby influencing the extract's biological activity.

Phytochemical Content

The total phenolic content (TPC) and total flavonoid content (TFC) are key indicators of the antioxidant potential of plant extracts. Research demonstrates that different solvents yield varying amounts of these compounds from T. triandra leaves.

Aqueous (water) extractions have been shown to be highly effective in isolating polyphenolic compounds. One study found that a water extract of T. triandra leaves yielded the highest TPC at 97.899 mg GAE/g, significantly higher than ethanol (26.703 mg GAE/g) and acetone (16.456 mg GAE/g) extracts[1]. Conversely, another study reported that a methanolic extract displayed the highest TFC[2].

Table 1: Comparison of Total Phenolic and Flavonoid Content in Tiliacora triandra Leaf Extracts with Different Solvents

SolventTotal Phenolic Content (TPC) (mg GAE/g)Total Flavonoid Content (TFC) (mmol QE/mg)Reference
Water97.899 ± 1.735-[1][2]
Ethanol26.703 ± 1.642-[1][2]
Acetone16.456 ± 2.968-[1][2]
Methanol-7.22 ± 0.08[2]
Petroleum Ether--[2]
Ethyl Acetate--[2]

Note: '-' indicates data not available in the cited sources. GAE = Gallic Acid Equivalent; QE = Quercetin Equivalent.

Antioxidant Activity

The antioxidant capacity of T. triandra extracts is a key area of investigation, with various assays being employed to evaluate their free radical scavenging and reducing power. The choice of solvent has a profound impact on these activities.

Water extracts have demonstrated potent radical scavenging activity. In one study, the water extract showed the most powerful ABTS radical scavenging activity with an IC50 value of 0.077 mg/ml, followed by ethanol (0.191 mg/ml) and acetone (0.312 mg/ml)[1]. The same water extract also displayed the most favorable activity against DPPH radicals[1]. However, another study found that a methanolic extract exhibited the best activity in DPPH and FRAP assays[2].

Table 2: Comparison of Antioxidant Activity of Tiliacora triandra Leaf Extracts with Different Solvents

SolventDPPH Scavenging Activity (IC50, mg/ml)ABTS Scavenging Activity (IC50, mg/ml)Ferric Reducing Antioxidant Power (FRAP) (mmol Fe²⁺/g)Reference
Water0.197 ± 0.0180.077 ± 0.0110.054 ± 0.002[1][2]
Ethanol0.333 ± 0.0240.191 ± 0.0590.034 ± 0.001[1][2]
Acetone0.419 ± 0.0910.312 ± 0.0560.014 ± 0.001[1][2]
Methanol---[2]

Note: '-' indicates data not available in the cited sources. A lower IC50 value indicates higher antioxidant activity.

Experimental Protocols

To ensure the validity and comparability of results, detailed experimental protocols are essential. The following are methodologies for key assays used to determine the bioactivity of T. triandra extracts.

Preparation of Tiliacora triandra Leaf Extracts

Dried and powdered T. triandra leaves are extracted with the solvent of choice (e.g., water, ethanol, acetone). A common method involves maceration or shaking incubation. For instance, 100 mg of leaf powder can be extracted with 12 mL of the solvent in a shaking water bath at 25°C for 15 minutes[1]. The mixture is then centrifuged, and the supernatant is collected and filtered. This process is often repeated multiple times, and the filtrates are combined to ensure maximum extraction of bioactive compounds[1].

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of the extract to donate hydrogen atoms or electrons to the stable DPPH radical. A solution of DPPH in a suitable solvent (e.g., ethanol) is prepared. The extract at various concentrations is added to the DPPH solution. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes). The absorbance of the solution is then measured spectrophotometrically at a specific wavelength (around 517 nm). The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the extract).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is another common method to evaluate antioxidant activity. The ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting blue-green ABTS•+ solution is then diluted with a buffer to a specific absorbance. The plant extract is added to the ABTS•+ solution, and the decrease in absorbance is measured at a specific wavelength (around 734 nm) after a set incubation period. The scavenging activity is expressed as the percentage of inhibition of the ABTS•+ radical.

Visualizing the Process and Pathways

To further clarify the experimental workflow and the known biological interactions of T. triandra extracts, the following diagrams are provided.

Experimental_Workflow cluster_preparation Plant Material Preparation cluster_extraction Solvent Extraction cluster_analysis Bioactivity Analysis cluster_results Data Interpretation Dried_Leaves Dried T. triandra Leaves Ground_Powder Ground Leaf Powder Dried_Leaves->Ground_Powder Extraction Extraction (Maceration/Shaking) Ground_Powder->Extraction Solvents Extraction Solvents (Water, Ethanol, Acetone, etc.) Solvents->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Phytochemical Phytochemical Assays (TPC, TFC) Crude_Extract->Phytochemical Antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) Crude_Extract->Antioxidant Anti_inflammatory Anti-inflammatory Assays Crude_Extract->Anti_inflammatory Comparative_Data Comparative Data Analysis Phytochemical->Comparative_Data Antioxidant->Comparative_Data Anti_inflammatory->Comparative_Data Anti_inflammatory_Pathway cluster_inflammatory_response Pro-inflammatory Response cluster_inflammatory_mediators Inflammatory Mediators LPS LPS (Lipopolysaccharide) Macrophage Macrophage LPS->Macrophage stimulates iNOS iNOS Induction Macrophage->iNOS COX2 COX-2 Induction Macrophage->COX2 TT_Extract T. triandra Extract TT_Extract->iNOS down-regulates TT_Extract->COX2 down-regulates NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolomic profiles of Tilacora triandra and related species within the Menispermaceae family. By synthesizing data from multiple studies, this document offers insights into the chemical diversity and potential therapeutic applications of these plants. The information is presented to facilitate research and development in natural product-based drug discovery.

Comparative Phytochemical Landscape

Tilacora triandra, commonly known as "Yanang," is recognized for its significant content of phenolic compounds and alkaloids.[1][2] In comparison, species like Stephania glabra are particularly known for their high diversity of alkaloids, including bisbenzylisoquinolines, hasubanalactams, berberines, and aporphines.[3][4] Tinospora crispa is also rich in alkaloids and flavonoids, with furanoditerpenes being a characteristic component.

Below is a summary of the major classes of bioactive compounds identified in Tilacora triandra and selected related species.

Table 1: Qualitative Comparison of Major Bioactive Compounds

Compound ClassTilacora triandraStephania glabraTinospora crispa
Alkaloids PresentAbundantPresent
BisbenzylisoquinolinePresentPresentNot Reported
AporphinePresentPresentNot Reported
ProtoberberineNot ReportedPresentPresent
Flavonoids PresentPresentPresent
FlavonesPresentPresentPresent
FlavonolsPresentNot ReportedPresent
Terpenoids PresentPresentPresent
DiterpenesNot ReportedNot ReportedPresent
Phenolic Compounds AbundantPresentAbundant

Quantitative Metabolomic Data

Quantitative data provides a clearer picture of the differences in the metabolic profiles of these species. The following tables summarize the available quantitative data on total phenolic and flavonoid content from various studies. It is important to note that direct comparisons should be made with caution due to variations in extraction methods and analytical standards used in different studies.

Table 2: Total Phenolic Content in Tilacora triandra and Stephania glabra

SpeciesPlant PartExtraction SolventTotal Phenolic Content (mg GAE/g extract)Reference
Tilacora triandraLeavesMethanolNot Specified[5]
Tilacora triandraLeavesWater97.899 ± 1.735[2]
Tilacora triandraLeavesEthanol26.703[2]
Tilacora triandraLeavesAcetone16.456[2]
Stephania glabraTuberMethanol23[6]

Table 3: Total Flavonoid Content in Tilacora triandra and Stephania glabra

SpeciesPlant PartExtraction SolventTotal Flavonoid Content (mg QE/g extract)Reference
Tilacora triandraLeavesMethanol18.67 ± 0.28[7]
Stephania glabraFruitsNot SpecifiedHigher than leaves[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are synthesized protocols for key experiments based on methodologies reported in the referenced literature.

General Metabolite Extraction from Plant Material

This protocol outlines a general procedure for the extraction of a broad range of metabolites for subsequent analysis.

  • Sample Preparation: Fresh plant material (leaves, stems, or roots) is washed, freeze-dried, and ground into a fine powder.

  • Solvent Extraction: A known weight of the powdered plant material is extracted with a suitable solvent (e.g., methanol, ethanol, or a mixture of methanol/chloroform/water). The choice of solvent depends on the target class of metabolites. For broad metabolomic profiling, a polar solvent like methanol is often used.

  • Extraction Procedure: The plant powder is suspended in the solvent and subjected to ultrasonication or maceration for a specified period to enhance extraction efficiency.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: The dried crude extract is stored at -20°C until further analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for the separation, identification, and quantification of a wide range of metabolites.

  • Sample Preparation for LC-MS: The crude extract is redissolved in a suitable solvent (e.g., methanol or water:acetonitrile mixture) to a specific concentration. The solution is then filtered through a 0.22 µm syringe filter to remove any particulate matter.[8]

  • Chromatographic Separation: An aliquot of the filtered sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. The separation is typically performed on a C18 reversed-phase column with a gradient elution program using a mobile phase consisting of water with a small percentage of formic acid (for better ionization) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometry Detection: The eluent from the chromatography column is introduced into the mass spectrometer. The mass spectrometer is operated in either positive or negative ion mode, depending on the nature of the target compounds. Data is acquired in full scan mode to detect all ions within a specified mass range. For targeted analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be used for higher sensitivity and specificity.

  • Data Analysis: The acquired data is processed using specialized software to identify and quantify the metabolites by comparing their retention times and mass spectra with those of authentic standards or by searching against spectral libraries.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is particularly useful for the analysis of volatile and semi-volatile compounds.

  • Derivatization: For non-volatile compounds like amino acids and sugars, a derivatization step is necessary to make them volatile. This typically involves a two-step process of oximation followed by silylation.

  • GC Separation: The derivatized sample is injected into the gas chromatograph. The separation is achieved on a capillary column with a temperature gradient program.

  • MS Detection: The separated compounds are detected by a mass spectrometer. The instrument is usually operated in electron ionization (EI) mode.

  • Data Analysis: The identification of compounds is based on the comparison of their mass spectra with reference spectra in databases such as the NIST library.

Visualizations

The following diagrams illustrate a typical experimental workflow for metabolomic analysis and the signaling pathways associated with the antioxidant and anti-inflammatory activities of key bioactive compounds found in these plants.

experimental_workflow plant_material Plant Material (Leaves, Stems, Roots) sample_prep Sample Preparation (Washing, Freeze-drying, Grinding) plant_material->sample_prep extraction Metabolite Extraction (Solvent-based) sample_prep->extraction crude_extract Crude Extract extraction->crude_extract lc_ms_analysis LC-MS Analysis crude_extract->lc_ms_analysis gc_ms_analysis GC-MS Analysis crude_extract->gc_ms_analysis data_processing Data Processing lc_ms_analysis->data_processing gc_ms_analysis->data_processing metabolite_id Metabolite Identification & Quantification data_processing->metabolite_id biological_interpretation Biological Interpretation metabolite_id->biological_interpretation

Caption: A generalized workflow for plant metabolomics studies.

antioxidant_pathway ROS Reactive Oxygen Species (ROS) Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress causes Flavonoids Flavonoids (e.g., Quercetin) Scavenging Direct Scavenging Flavonoids->Scavenging Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (e.g., SOD, CAT) Flavonoids->Antioxidant_Enzymes Scavenging->ROS neutralizes Scavenging->Oxidative_Stress Antioxidant_Enzymes->ROS detoxifies Antioxidant_Enzymes->Oxidative_Stress

Caption: Antioxidant mechanism of flavonoids.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB_Pathway NF-κB Signaling Pathway Inflammatory_Stimuli->NF_kB_Pathway activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) NF_kB_Pathway->Pro_inflammatory_Mediators induces Alkaloids Alkaloids (e.g., Bisbenzylisoquinolines) Alkaloids->NF_kB_Pathway inhibits Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation promotes

Caption: Anti-inflammatory action of alkaloids via NF-κB inhibition.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Titanium Dioxide (Tilac)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Titanium Dioxide (TiO2), also referred to as Tilac D, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling Titanium Dioxide in a laboratory setting, particularly in powder form, adherence to proper PPE protocols is crucial to minimize exposure. The primary routes of exposure are inhalation and skin or eye contact.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationPurpose
Respiratory Protection NIOSH-approved respiratorN95 or higher for powder formTo prevent inhalation of fine particles.
Hand Protection Nitrile or latex glovesStandard laboratory gradeTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 compliantTo protect eyes from dust particles.
Body Protection Laboratory coatStandardTo protect skin and clothing from contamination.

Handling and Operational Plan

Proper handling procedures are critical to maintaining a safe laboratory environment when working with Titanium Dioxide.

Step-by-Step Handling Protocol:

  • Preparation:

    • Work in a well-ventilated area, preferably within a fume hood, especially when handling the powder form to minimize dust dispersion.[1]

    • Ensure all necessary PPE is readily available and in good condition.

    • Have an emergency plan in place, including the location of safety showers and eyewash stations.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Measure and transfer the chemical carefully to avoid creating airborne dust.

    • Use tools and equipment that can be easily decontaminated.

  • Post-Handling:

    • Thoroughly wash hands and face after handling.[1]

    • Clean and decontaminate the work area and any equipment used.

Disposal Plan

Proper disposal of Titanium Dioxide and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

  • Waste Collection: Collect waste Titanium Dioxide and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the waste in accordance with local, state, and federal regulations for chemical waste.[1] Consult your institution's environmental health and safety (EHS) department for specific guidelines.

Experimental Workflow for Handling Titanium Dioxide

The following diagram illustrates the logical workflow for the safe handling and disposal of Titanium Dioxide in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_transfer Carefully Transfer/Measure TiO2 prep_area->handle_transfer handle_experiment Conduct Experiment handle_transfer->handle_experiment post_decon Decontaminate Work Area & Equipment handle_experiment->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash post_dispose Dispose of Waste in Labeled Container post_wash->post_dispose post_ehs Follow Institutional EHS Guidelines for Disposal post_dispose->post_ehs

Workflow for Safe Handling of Titanium Dioxide.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tilac
Reactant of Route 2
Tilac

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.